Technical Documentation Center

Bms 740808 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Bms 740808
  • CAS: 280118-23-2

Core Science & Biosynthesis

Foundational

Decoding BMS-740808: Structural Dynamics, Binding Affinity, and Kinetic Evaluation of a Tight-Binding Factor Xa Inhibitor

Mechanistic Rationale: Factor Xa as a Therapeutic Node In the pursuit of ideal anticoagulants, blood coagulation Factor Xa (FXa) emerged as a premier therapeutic target. Positioned at the convergence of the intrinsic and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: Factor Xa as a Therapeutic Node

In the pursuit of ideal anticoagulants, blood coagulation Factor Xa (FXa) emerged as a premier therapeutic target. Positioned at the convergence of the intrinsic and extrinsic coagulation pathways, a single molecule of FXa catalyzes the generation of over 1,000 molecules of thrombin[1]. Unlike direct thrombin inhibitors, targeting FXa attenuates the coagulation cascade without completely abolishing existing thrombin activity, thereby offering a wider therapeutic window and reducing bleeding liabilities.

BMS-740808 is a highly potent, selective, and orally bioavailable direct inhibitor of FXa[2]. Its development represents a masterclass in structure-based drug design, serving as a critical evolutionary bridge between early monocyclic pyrazole inhibitors and the blockbuster drug apixaban[1].

CoagulationCascade Intrinsic Intrinsic Pathway (Factor IXa/VIIIa) FactorX Factor X Intrinsic->FactorX Extrinsic Extrinsic Pathway (Tissue Factor/VIIa) Extrinsic->FactorX FactorXa Factor Xa (Active Protease) FactorX->FactorXa Activation Prothrombin Prothrombin (II) FactorXa->Prothrombin Prothrombinase Complex Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor BMS-740808 (Direct FXa Inhibitor) Inhibitor->FactorXa Inhibits (Ki = 30 pM)

Coagulation cascade highlighting Factor Xa inhibition by BMS-740808.

Structural Evolution: The Bicyclic Advantage

The genesis of BMS-740808 was driven by the need to overcome the pharmacokinetic limitations of earlier monocyclic pyrazole FXa inhibitors. Early candidates suffered from metabolic instability due to an exposed aryl aniline P4 moiety and a vulnerable carboxamido group[3].

To engineer a more robust molecule, researchers executed a scaffold optimization strategy that cyclized the structure into a novel tetrahydropyrazolo-pyridinone bicyclic scaffold[1].

Causality in Structural Design:

  • Protection from Hydrolysis: By integrating the carboxamido moiety directly into the bicyclic ring system, the molecule became sterically shielded from hydrolytic enzymes, drastically improving its oral bioavailability[3].

  • S1 Pocket Engagement: BMS-740808 utilizes an aminobenzisoxazole P1 moiety. This group penetrates the deep, hydrophobic S1 pocket of FXa, forming a critical salt bridge/hydrogen bond network with the Asp189 residue at the bottom of the cleft[4].

  • S4 Pocket Stacking: The masked P4 moiety neatly stacks within the aromatic S4 box (comprising Tyr99, Phe174, and Trp215), locking the inhibitor into a highly stable conformation[1].

Pharmacological Profile: Binding Affinity and Kinetics

BMS-740808 exhibits extraordinary binding metrics, classifying it as a "tight-binding" inhibitor. It demonstrates a rapid onset of inhibition with an association rate constant of 2.7×107M−1s−1 [5]. This rapid equilibration is clinically vital for acute antithrombotic intervention.

Quantitative Pharmacological Summary
ParameterValueBiological Significance
Target Factor Xa (FXa)Central node of intrinsic and extrinsic coagulation pathways.
Binding Affinity ( Ki​ ) 30 pM (0.03 nM)Extremely high potency; dictates tight-binding kinetic behavior[6].
Selectivity >1000-foldHigh specificity over related serine proteases (e.g., thrombin, trypsin)[6].
Association Rate ( kon​ ) 2.7×107M−1s−1 Rapid onset of inhibition, crucial for acute antithrombotic efficacy[5].
In Vivo Efficacy PT2x​=3.6μM Effective prolongation of prothrombin time in rabbit AV shunt models[4].

Experimental Methodology: Tight-Binding Ki​ Determination

Standard Michaelis-Menten kinetics assume that the concentration of the inhibitor is vastly greater than the enzyme concentration ( [I]≫[E] ). However, for BMS-740808, the Ki​ (30 pM) is in the same magnitude as the concentration of FXa required for a robust in vitro assay. Under these conditions, a significant fraction of the free inhibitor is depleted upon binding to the enzyme.

To ensure scientific integrity, the Morrison Equation must be employed to calculate the true Ki​ . The following protocol describes a self-validating system for determining the Ki​ of BMS-740808 using a continuous chromogenic assay.

KiWorkflow Step1 1. Reagent Prep (FXa & Chromogenic Substrate) Step3 3. Equilibration (Pre-incubate 60 mins) Step1->Step3 Step2 2. Inhibitor Titration (1 pM to 1 nM BMS-740808) Step2->Step3 Step4 4. Reaction Initiation (Add Substrate) Step3->Step4 Step5 5. Kinetic Measurement (Absorbance at 405 nm) Step4->Step5 Step6 6. Velocity Calculation (Extract Initial Rates) Step5->Step6 Step7 7. Morrison Equation Fit (Determine Apparent & True Ki) Step6->Step7

Step-by-step experimental workflow for determining tight-binding Ki values.

Step-by-Step Protocol
  • Buffer Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4). Causality: PEG 8000 prevents non-specific adsorption of the highly hydrophobic BMS-740808 to the microplate walls.

  • Enzyme and Inhibitor Preparation: Dilute human FXa to a final well concentration of 0.5 nM. Prepare an 11-point serial dilution of BMS-740808 ranging from 1 pM to 1 nM.

  • Equilibration (Critical Step): Pre-incubate the FXa and BMS-740808 in a 96-well microplate for 60 minutes at room temperature. Causality: Tight-binding inhibitors often have exceptionally slow off-rates. Sufficient pre-incubation ensures the system reaches thermodynamic equilibrium before the substrate is introduced.

  • Reaction Initiation: Add the chromogenic substrate (e.g., S-2222 or Spectrozyme FXa) at a concentration equal to its Km​ value to initiate the reaction.

  • Kinetic Measurement: Immediately monitor the change in absorbance at 405 nm ( OD405​ ) continuously for 15 minutes using a microplate reader.

  • Data Analysis & Self-Validation:

    • Validation Check 1 (Baseline Drift): Blank wells (no enzyme) must exhibit an OD405​ change of <0.001/min .

    • Validation Check 2 (Linearity): The uninhibited control wells ( v0​ ) must maintain a linear reaction velocity ( R2>0.99 ) over the 15-minute window, confirming no enzyme degradation.

  • Morrison Equation Fitting: Calculate the fractional velocity ( vi​/v0​ ) and fit the data to the Morrison equation using non-linear regression to extract the apparent Ki​ ( Ki,app​ ).

    • Validation Check 3 (Active Enzyme Concentration): The fitted parameter for total enzyme concentration ( [E]t​ ) must closely match the nominal 0.5 nM added. Significant deviation indicates a compromised FXa batch.

  • True Ki​ Calculation: Correct the Ki,app​ for substrate competition using the formula: Ki​=Ki,app​/(1+[S]/Km​) .

Preclinical Efficacy and Legacy

In preclinical models, BMS-740808 demonstrated profound efficacy. In the intravenous rabbit arteriovenous (AV) shunt model of thrombosis, it effectively prevented clot formation, yielding a PT2x​ (the concentration required to double the prothrombin time) of 3.6 μM [4].

While BMS-740808 itself was a highly successful proof-of-concept molecule, its greatest legacy lies in its structural framework. The validation of the bicyclic tetrahydropyrazolo-pyridinone scaffold provided the exact architectural blueprint required for the subsequent discovery of the p-methoxyphenyl analog, Apixaban (BMS-562247)[1]. By swapping the aminobenzisoxazole P1 moiety for a p-methoxyphenyl group and refining the P4 interactions, researchers achieved the ultimate balance of sub-nanomolar potency and exceptional oral pharmacokinetics that defines modern anticoagulant therapy.

References

  • Pinto, D. J. P., et al. "1-[3-Aminobenzisoxazol-5'-yl]-3-trifluoromethyl-6-[2'-(3-(R)-hydroxy-N-pyrrolidinyl)methyl-[1,1']-biphen-4-yl]-1,4,5,6-tetrahydropyrazolo-[3,4-c]-pyridin-7-one (BMS-740808) a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa." Bioorganic & Medicinal Chemistry Letters (2006). URL: [Link]

  • Wong, P. C., et al. "Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor." Journal of Thrombosis and Thrombolysis (2011). URL: [Link]

  • Quan, M. L., et al. "Factor Xa Inhibitors: Next-Generation Antithrombotic Agents." Journal of Medicinal Chemistry (2010). URL: [Link]

  • "Factor Xa Inhibitors and Related Compounds." BioChemPartner. URL: [Link]

Sources

Exploratory

BMS-740808 chemical structure and pyrazolo-pyridinone scaffold

An In-Depth Technical Guide to the Pyrazolo-Pyridinone Scaffold and the Factor Xa Inhibitor BMS-740808 Authored by: Gemini, Senior Application Scientist Introduction: The Pyrazolo-Pyridinone Scaffold in Modern Drug Disco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pyrazolo-Pyridinone Scaffold and the Factor Xa Inhibitor BMS-740808

Authored by: Gemini, Senior Application Scientist

Introduction: The Pyrazolo-Pyridinone Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the discovery and optimization of novel heterocyclic scaffolds are paramount to developing next-generation therapeutics. Among these, the pyrazolo-pyridinone core, a fused bicyclic system of pyrazole and pyridine, has emerged as a privileged structure. Its value lies not in a single application, but in its remarkable versatility and structural rigidity, which allows for the precise, three-dimensional positioning of substituents to engage with biological targets.[1][2] This imparts a high degree of structural complexity that can lead to significant gains in binding potency, target selectivity, and favorable pharmacokinetic profiles.[1][2]

The family of pyrazolopyridines consists of five congeners, representing the possible fusions of the two rings.[3] This structural diversity has been successfully exploited to generate inhibitors for a wide range of targets, including protein kinases and enzymes central to disease pathways.[3][4] This guide will delve into the specifics of the pyrazolo[3,4-c]pyridin-7-one scaffold through the lens of a potent and selective inhibitor: BMS-740808. We will explore the rationale behind its design, its synthesis, mechanism of action, and the experimental protocols used for its evaluation, providing researchers with a comprehensive understanding of this important chemical entity.

BMS-740808: A Potent Pyrazolo-Pyridinone-Based Factor Xa Inhibitor

BMS-740808 is a compelling case study that showcases the power of scaffold-based drug design. It was developed as a highly potent, selective, and orally bioavailable inhibitor of blood coagulation Factor Xa (fXa), a critical enzyme in the thrombosis cascade.[][6][7] The design of BMS-740808 represents a significant optimization over earlier monocyclic pyrazole inhibitors. By incorporating a key carboxamido moiety into the rigid bicyclic pyrazolo-pyridinone scaffold, the molecule was rendered less susceptible to hydrolysis, a critical step in improving its drug-like properties.[7]

Chemical and Physical Properties

A clear understanding of a compound's fundamental properties is the starting point for all further investigation.

PropertyValue
Full Chemical Name 1-(3-amino-1,2-benzoxazol-5-yl)-6-[4-[2-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]phenyl]phenyl]-3-(trifluoromethyl)-4,5-dihydropyrazolo[3,4-c]pyridin-7-one[][7]
CAS Number 280118-23-2[][8]
Molecular Formula C31H27F3N6O3[][9]
Molecular Weight 588.58 g/mol [][9]
Appearance White solid[]

Synthesis and Elaboration of the Pyrazolo-Pyridinone Core

The synthesis of pyrazolo-pyridinone derivatives is an efficient, multi-step process that allows for systematic structural diversification to probe structure-activity relationships (SAR).[1][2] The general strategy involves the formation of the core bicyclic ring system followed by the introduction of various substituents.

General Synthetic Workflow

The assembly of the core scaffold typically follows a three-step procedure.[1][2] This approach is robust and allows for the generation of a library of analogs for screening and optimization.

G cluster_0 Step 1: Oxazolone Intermediate Preparation cluster_1 Step 2: Pyrazolo-Pyridinone Ring Formation cluster_2 Step 3: Substitution / Functionalization A N-acyl-α-amino acid D Oxazolone Intermediate A->D 85-90°C B Acetic Anhydride (Ac2O) B->D C Sodium Acetate (NaOAc) C->D F Core Pyrazolo-Pyridinone Ring (cis/trans diastereomers) D->F E 5-Aminopyrazole Derivative E->F Cyclization H Final Functionalized Compound F->H G Alkylation / Acylation Reagents (R-X) G->H e.g., Cs2CO3, DMF

General synthesis of the pyrazolo-pyridinone core.
Experimental Protocol: Synthesis of the Pyrazolo-Pyridinone Core

The following protocol is a generalized representation based on published methodologies.[1] Researchers must adapt conditions based on specific substrates and desired outcomes.

Step 1: Oxazolone Intermediate Formation

  • To a solution of an appropriate N-acyl-α-amino acid in acetic anhydride, add sodium acetate.

  • Heat the reaction mixture to 85–90 °C for 1–2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and isolate the oxazolone intermediate, typically through precipitation and filtration.

Step 2: Pyrazolo-Pyridinone Ring Formation

  • Dissolve the oxazolone intermediate and a substituted 5-aminopyrazole in a suitable solvent such as dichloromethane (DCM).

  • Add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI·HCl) and stir at room temperature for 16 hours.

  • Follow this with the addition of a dehydrating agent (e.g., Al2O3, 4Å molecular sieves) and continue stirring for another 16 hours to facilitate cyclization.

  • Purify the resulting product. This step often yields a separable mixture of cis and trans diastereomers. The separation is crucial, as biological activity is often dependent on the stereochemistry.[1][2] For many inhibitors in this class, the cis diastereomers are significantly more active.[1]

Step 3: N-Alkylation/Acylation

  • Dissolve the purified pyrazolo-pyridinone core in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

  • Add a base, such as cesium carbonate (Cs2CO3), followed by the desired alkylating or acylating agent (e.g., an alkyl halide).

  • Stir the reaction at room temperature for 1–16 hours.

  • Isolate and purify the final product via standard chromatographic techniques.

Mechanism of Action: Targeting the Coagulation Cascade

BMS-740808 functions by directly inhibiting the enzymatic activity of Factor Xa. Factor Xa is a serine protease that occupies a pivotal position in the blood coagulation cascade, acting as the convergence point for both the intrinsic and extrinsic pathways. Its primary role is to catalyze the conversion of prothrombin (Factor II) into thrombin (Factor IIa), the final effector enzyme that cleaves fibrinogen to form fibrin, leading to the formation of a stable blood clot.

By binding to the active site of Factor Xa, BMS-740808 prevents this crucial conversion, thereby inhibiting thrombin generation and subsequent clot formation.

CoagulationCascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XI XI XII->XI Contact Activation IX IX XI->IX X Factor X IX->X + VIIIa, Ca2+, PL Xa Factor Xa X->Xa VII VII VII->X + Tissue Factor, Ca2+ Thrombin Thrombin (IIa) Xa->Thrombin + Va, Ca2+, PL Prothrombin Prothrombin (II) Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Fibrinogen Fibrinogen Fibrinogen->Fibrin BMS740808 BMS-740808 BMS740808->Xa Inhibits

BMS-740808 inhibits Factor Xa at the convergence of the coagulation cascade.
Biological Activity and Potency

BMS-740808 is characterized by its exceptional potency and selectivity, key attributes for a successful therapeutic agent.

ParameterValueSignificance
fXa Kᵢ 0.03 nM[]Indicates extremely high-affinity binding to the target enzyme.
Onset of Inhibition (k_on) 2.7 x 10⁷ M⁻¹s⁻¹[7]Demonstrates a rapid rate of inhibition, crucial for acute therapeutic intervention.
Selectivity >1000-fold over other proteases[7]High selectivity minimizes the risk of off-target effects and associated toxicities.
In Vivo Efficacy Active in AV-Shunt thrombosis models[7]Confirms that the in vitro potency translates to pharmacological activity in a living system.
Bioavailability Orally Bioavailable[][6][7]A critical pharmacokinetic property that allows for convenient oral administration.

Protocol: In Vitro Factor Xa Chromogenic Assay

To determine the inhibitory potency (IC₅₀) of a compound like BMS-740808, a standard in vitro enzymatic assay is employed. This protocol outlines the workflow for a chromogenic assay.

Principle: The activity of Factor Xa is measured by its ability to cleave a synthetic chromogenic substrate, which releases a colored molecule (p-nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm. The inhibitor reduces the rate of substrate cleavage in a dose-dependent manner.

Materials:

  • Purified human Factor Xa enzyme

  • Chromogenic Factor Xa substrate (e.g., S-2222)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5, with NaCl and CaCl₂)

  • BMS-740808 (or test compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 405 nm

Workflow:

G A 1. Prepare Serial Dilutions of BMS-740808 in DMSO, then dilute in Assay Buffer B 2. Add diluted inhibitor and Factor Xa enzyme to 96-well plate A->B C 3. Pre-incubate at 37°C for 15 minutes B->C D 4. Initiate reaction by adding Chromogenic Substrate C->D E 5. Read Absorbance at 405 nm kinetically for 10-20 minutes D->E F 6. Calculate Reaction Rates (V₀) for each concentration E->F G 7. Plot % Inhibition vs. [Inhibitor] and fit to a dose-response curve to determine IC50 F->G

Workflow for determining the IC50 of a Factor Xa inhibitor.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of BMS-740808 in 100% DMSO. Further dilute these stock solutions into the assay buffer.

  • Enzyme/Inhibitor Incubation: In a 96-well plate, add 25 µL of the diluted compound solutions. To each well, add 50 µL of Factor Xa solution (prepared in assay buffer). Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme).

  • Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of the pre-warmed chromogenic substrate to all wells to start the reaction.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • For each well, calculate the initial reaction velocity (V₀) from the linear portion of the kinetic read.

    • Normalize the data by setting the average of the vehicle control wells to 100% activity and the no-enzyme wells to 0% activity.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

BMS-740808 stands as an exemplary molecule born from scaffold-based drug design. Its development highlights the strategic value of the pyrazolo-pyridinone core in creating compounds with high potency, selectivity, and favorable drug-like properties. The key innovation—integrating a hydrolytically-labile group into a rigid bicyclic system—demonstrates a sophisticated approach to overcoming common challenges in drug development.[7] For researchers and scientists, the story of BMS-740808 provides a powerful illustration of how a deep understanding of a chemical scaffold, combined with a clear mechanistic hypothesis, can lead to the creation of highly effective and optimized clinical candidates. The methodologies and principles discussed herein serve as a technical foundation for future explorations of this versatile and valuable scaffold.

References

  • National Center for Biotechnology Information. Discovery of Novel Pyrazolo-Pyridone DCN1 Inhibitors Controlling Cullin Neddylation - PMC. [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • AdooQ Bioscience. BMS-740808 | Factor Xa inhibitor | 280118-23-2 | AdooQ®. [Link]

  • ACS Publications. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M | Journal of Medicinal Chemistry. [Link]

  • PubMed. 1-[3-Aminobenzisoxazol-5'-yl]-3-trifluoromethyl-6-[2'-(3-(R)-hydroxy-N-pyrrolidinyl)methyl-[1,1']-biphen-4-yl]-1,4,5,6-tetrahydropyrazolo-[3,4-c]-pyridin- - PubMed. [Link]

  • Global Substance Registration System. BMS-740808 - gsrs. [Link]

  • PubMed. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed. [Link]

  • RSC Publishing. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]

  • ResearchGate. Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. [Link]

Sources

Foundational

In Vitro Efficacy of BMS-740808 as a Serine Protease Inhibitor: A Technical Guide to Factor Xa Antagonism

Executive Summary The development of direct oral anticoagulants represents a triumph of structure-based drug design. At the core of this evolution is BMS-740808 , a highly potent, selective, and reversible inhibitor of b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of direct oral anticoagulants represents a triumph of structure-based drug design. At the core of this evolution is BMS-740808 , a highly potent, selective, and reversible inhibitor of blood coagulation Factor Xa (FXa) [1]. As a Senior Application Scientist, I approach the evaluation of such compounds not merely as a collection of data points, but as a dynamic system of enzyme kinetics and molecular interactions. This whitepaper deconstructs the in vitro efficacy of BMS-740808, providing the mechanistic rationale, quantitative profiling, and self-validating experimental workflows required to rigorously characterize sub-nanomolar serine protease inhibitors.

Mechanistic Grounding & Structural Rationale

Factor Xa is a trypsin-like serine protease situated at the critical convergence point of the intrinsic and extrinsic coagulation pathways. By forming the prothrombinase complex with Factor Va, calcium ions, and phospholipid membranes, FXa catalyzes the conversion of prothrombin to thrombin, thereby amplifying the coagulation cascade [2].

BMS-740808 was engineered to overcome the metabolic liabilities of earlier monocyclic pyrazole inhibitors. By integrating a carboxamido moiety into a novel bicyclic pyrazolo-pyridinone scaffold , researchers successfully masked the aryl aniline P4 moiety [1]. This structural evolution prevented rapid hydrolysis while preserving critical hydrogen-bonding interactions within the S1 and S4 binding pockets of the FXa active site. The result is an inhibitor that halts the cascade upstream of thrombin generation, preventing the exponential amplification of the clot-forming signal.

G Intrinsic Intrinsic Pathway (Contact Activation) FactorX Factor X Intrinsic->FactorX Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FactorX FactorXa Factor Xa (Serine Protease) FactorX->FactorXa Activation Prothrombin Prothrombin (II) FactorXa->Prothrombin Catalyzes BMS BMS-740808 (Inhibitor) BMS->FactorXa Competitive Inhibition Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin

Diagram 1: The Coagulation Cascade illustrating the targeted inhibition of Factor Xa by BMS-740808.

Quantitative In Vitro Efficacy Profile

The in vitro profile of BMS-740808 is defined by exceptional binding affinity and rapid association kinetics. Because FXa is responsible for generating thousands of thrombin molecules per single FXa molecule, an effective inhibitor must bind rapidly ( kon​ ) and tightly ( Ki​ ) to quench the prothrombinase complex before signal amplification occurs [2].

Table 1: Summary of BMS-740808 In Vitro Kinetic Parameters

ParameterValueBiological Significance
Target Enzyme Coagulation Factor Xa (Human)Primary convergence point of coagulation pathways.
Inhibition Constant ( Ki​ ) 30 pM (0.03 nM)Sub-nanomolar potency ensures near-complete target occupancy at low physiological doses [1].
Association Rate ( kon​ ) 2.7×107M−1s−1 Extremely rapid onset of inhibition; critical for preventing acute thrombotic events [1].
Selectivity Profile >1000 -foldHigh selectivity over other serine proteases (e.g., Trypsin, Thrombin) minimizes off-target bleeding risks [3].
Chemical Scaffold Bicyclic pyrazolo-pyridinoneConfers metabolic stability and resistance to hydrolysis [1].

Experimental Workflows: Self-Validating Protocols

To accurately evaluate a sub-nanomolar inhibitor like BMS-740808, standard Michaelis-Menten kinetics are insufficient. When the inhibition constant ( Ki​=30 pM) is lower than or equal to the active enzyme concentration [E] used in the assay, the assumption that free inhibitor equals total inhibitor ( [I]≈[I]total​ ) collapses. As an application scientist, I mandate the use of tight-binding kinetic models (e.g., the Morrison equation) and rigorous self-validating controls to prevent artifactual data.

Protocol 1: Continuous Chromogenic Amidolytic Assay

This assay measures the direct inhibition of purified human FXa. The causality of the design relies on the cleavage of a synthetic peptide substrate (e.g., S-2222) by FXa, which releases p-nitroaniline (pNA). The continuous monitoring of pNA absorbance at 405 nm allows for the precise calculation of the initial velocity ( V0​ ).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG 8000). Scientific Insight: PEG 8000 is critical to prevent the non-specific adsorption of the highly hydrophobic BMS-740808 to the plastic walls of the microtiter plate.

  • Enzyme-Inhibitor Equilibration: Aliquot 0.5 nM purified human FXa into a 96-well plate. Add serial dilutions of BMS-740808 (ranging from 1 pM to 10 nM). Incubate at 37°C for 15 minutes. Scientific Insight: Because BMS-740808 is a reversible inhibitor, this pre-incubation step is mandatory to achieve thermodynamic equilibrium before substrate competition begins.

  • Reaction Initiation: Add 200 µM of the chromogenic substrate S-2222 to all wells to trigger the reaction.

  • Kinetic Readout: Immediately transfer the plate to a spectrophotometer. Record the absorbance at 405 nm continuously for 10 minutes to establish the linear initial velocity ( V0​ ).

  • Data Validation: Every plate must contain a "Vehicle Control" (DMSO only, representing 100% enzyme activity) and a "Blank" (Buffer + Substrate, no enzyme) to subtract spontaneous substrate hydrolysis. Calculate the Ki​ using the Morrison equation for tight-binding inhibitors.

Workflow Prep 1. Reagent Prep (FXa, BMS-740808, PEG 8000 Buffer) Incubate 2. Equilibration 15 mins @ 37°C (Thermodynamic Sync) Prep->Incubate Aliquot Substrate 3. Substrate Addition (S-2222 Chromogen) Incubate->Substrate Trigger Reaction Readout 4. Kinetic Readout Absorbance @ 405 nm Substrate->Readout Cleavage of pNA Analysis 5. Data Analysis (Morrison Equation) Readout->Analysis V0 determination

Diagram 2: High-throughput screening workflow for evaluating FXa tight-binding inhibitors.

Protocol 2: In Vitro Prothrombin Time (PT) Clotting Assay

While the amidolytic assay proves direct enzyme inhibition, the PT assay validates the functional, macroscopic consequence of BMS-740808 in a complex biological matrix (human plasma).

Step-by-Step Methodology:

  • Plasma Preparation: Thaw pooled, citrated human plasma at 37°C. Scientific Insight: Citrate chelates calcium, keeping the plasma in a fluid, uncoagulated state.

  • Inhibitor Spiking: Spike plasma aliquots with varying concentrations of BMS-740808 and incubate for 5 minutes at 37°C.

  • Reaction Initiation: Add a commercial thromboplastin reagent (containing Tissue Factor and Ca2+ ) using a mechanical coagulometer. Scientific Insight: The addition of Ca2+ overcomes the citrate chelation, while Tissue Factor specifically triggers the extrinsic coagulation pathway, forcing the cascade through the FXa bottleneck.

  • Readout: Measure the time (in seconds) required for a physical fibrin clot to form. An effective concentration ( EC2x​ ) is defined as the concentration of BMS-740808 required to double the baseline clotting time.

Translational Impact

The meticulous in vitro characterization of BMS-740808 was not an isolated academic exercise; it was a critical predictive tool. The sub-nanomolar potency and high metabolic stability observed in these in vitro assays translated directly to robust in vivo efficacy in AV-shunt thrombosis models [1].

More importantly, the discovery and validation of the bicyclic pyrazolo-pyridinone scaffold in BMS-740808 laid the foundational structure-activity relationship (SAR) groundwork. This directly enabled the subsequent discovery of Apixaban (BMS-562247), a blockbuster direct oral anticoagulant that revolutionized the clinical management of thromboembolic diseases[2, 3].

References

  • 1-[3-Aminobenzisoxazol-5'-yl]-3-trifluoromethyl-6-[2'-(3-(R)-hydroxy-N-pyrrolidinyl)methyl-[1,1']-biphen-4-yl]-1,4,5,6-tetrahydropyrazolo-[3,4-c]-pyridin-7-one (BMS-740808) a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Bioorganic & Medicinal Chemistry Letters.
  • Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor.
  • Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro- 1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa.
Exploratory

The Selectivity Profile of BMS-740808: Structural Basis and Methodological Validation Against Coagulation Proteases

Executive Summary The development of direct oral anticoagulants (DOACs) represents a watershed moment in cardiovascular pharmacology, shifting the paradigm away from indirect, multi-target inhibitors like warfarin and he...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of direct oral anticoagulants (DOACs) represents a watershed moment in cardiovascular pharmacology, shifting the paradigm away from indirect, multi-target inhibitors like warfarin and heparin toward highly specific, single-target agents. Central to this evolutionary leap was the discovery of BMS-740808 , a highly potent, selective, and orally bioavailable inhibitor of blood coagulation Factor Xa (FXa)[1].

As a Senior Application Scientist, I present this technical whitepaper to dissect the selectivity profile of BMS-740808. We will explore the structural causality behind its >1000-fold selectivity against off-target coagulation proteases (such as Thrombin, Factor XIa, and Factor VIIa) and provide the self-validating experimental protocols required to accurately measure picomolar binding kinetics. Understanding the biochemical mechanics of BMS-740808 is critical, as its novel bicyclic tetrahydropyrazolo-pyridinone scaffold laid the direct foundational groundwork for the blockbuster drug Apixaban (BMS-562247)[2].

Mechanistic Foundation: The Coagulation Cascade and FXa

Factor Xa occupies a pivotal convergence point in the blood coagulation cascade. Both the intrinsic (contact activation via FXIa) and extrinsic (tissue factor/FVIIa) pathways culminate in the activation of Factor X to FXa. Once activated, FXa complexes with Factor Va on phospholipid surfaces to form the prothrombinase complex, which catalyzes the conversion of prothrombin to thrombin[3].

Because a single molecule of FXa can generate over 1,000 molecules of thrombin, targeting FXa provides profound signal amplification inhibition[4]. However, the primary challenge in targeting FXa is selectivity . The coagulation cascade is driven by a family of structurally homologous trypsin-like serine proteases. Inhibiting off-target proteases—particularly thrombin or the digestive enzyme trypsin—can lead to severe systemic hypocoagulation, bleeding events, or gastrointestinal toxicity[5].

CoagulationCascade FXIa Factor XIa (Intrinsic Pathway) FX Factor X FXIa->FX Activates FVIIa Factor VIIa / TF (Extrinsic Pathway) FVIIa->FX Activates FXa Factor Xa (Active Protease) FX->FXa Cleavage Thrombin Thrombin (Factor IIa) FXa->Thrombin Prothrombinase Complex Prothrombin Prothrombin (Factor II) Prothrombin->Thrombin BMS BMS-740808 (Ki = 30 pM) BMS->FXa Direct Inhibition (>1000x Selective)

Fig 1. Coagulation cascade highlighting the targeted inhibition of Factor Xa by BMS-740808.

Structural Biology: The Causality of Selectivity

The remarkable selectivity of BMS-740808 is engineered through its exploitation of subtle geometric and electrostatic differences in the active site pockets (S1 through S4) of serine proteases.

BMS-740808 utilizes a bicyclic tetrahydropyrazolo-pyridinone scaffold . Previous generations of monocyclic pyrazole inhibitors suffered from metabolic instability due to an exposed carboxamido moiety. By cyclizing this linker into the pyrazole ring, researchers not only protected the molecule from hydrolysis but also locked it into a rigid conformation that perfectly complements the FXa active site[1].

S1 Pocket Interactions

The S1 pocket of FXa is a deep, narrow, and highly hydrophobic cleft with an anionic Asp189 residue at its base. BMS-740808 features an aminobenzisoxazole P1 moiety that inserts deeply into this pocket, forming a critical salt bridge/hydrogen bond network with Asp189[1].

  • Why it discriminates against Thrombin: Thrombin's S1 pocket, while also containing Asp189, is partially occluded by a unique insertion loop (the 60-loop). The rigid bicyclic scaffold of BMS-740808 creates a steric clash with this loop, drastically reducing binding affinity.

S4 Pocket Interactions

The S4 pocket of FXa is an aromatic box formed by Tyr99, Phe174, and Trp215. BMS-740808 projects a substituted biphenyl group into this pocket, engaging in strong π−π stacking interactions[6].

  • Why it discriminates against Trypsin: Trypsin lacks a well-defined, hydrophobic S4 pocket; the corresponding region is highly solvent-exposed. Consequently, BMS-740808 gains no stabilizing binding energy in this region when interacting with trypsin, resulting in a >166,000 -fold drop in affinity[2].

Quantitative Selectivity Profile

The structural features described above translate directly into the following in vitro kinetic profile. The data demonstrates that BMS-740808 is a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa[1].

Target ProteaseFunction / Pathway Ki​ (nM)Fold Selectivity (vs. FXa)Structural Basis for Discrimination
Factor Xa Common Pathway0.03 1x (Target) Perfect S1/S4 geometric complementarity.
Thrombin Common Pathway> 30.0> 1000xSteric clash with the 60-insertion loop.
Factor XIa Intrinsic Pathway> 30.0> 1000xBroader S1 pocket; sub-optimal S4 π−π stacking.
Factor VIIa Extrinsic Pathway> 30.0> 1000xRequires Tissue Factor for full active site maturation.
Trypsin Digestion> 5000.0> 166,000xLacks a defined hydrophobic S4 binding box.

Data synthesized from Bristol-Myers Squibb preclinical evaluations[2].

Experimental Protocols: Validating Picomolar Selectivity

To establish trustworthiness in these selectivity claims, the experimental design must account for the specific challenges of measuring picomolar affinities. Standard Michaelis-Menten kinetics fail here because the inhibitor concentration ( Ki​=30 pM) is often lower than or equal to the enzyme concentration required to generate a measurable signal.

Therefore, a self-validating system using chromogenic substrates and the Morrison equation for tight-binding inhibitors is required.

Protocol: High-Throughput Chromogenic Assay for Tight-Binding Ki​ Determination

Reagents & Buffers:

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 2.5 mM CaCl2​ , 0.1% PEG 8000, pH 7.4.

    • Causality Note: PEG 8000 is critical. At picomolar concentrations, highly hydrophobic small molecules like BMS-740808 will adsorb to the plastic walls of microtiter plates. PEG acts as a carrier to prevent this non-specific depletion, ensuring the calculated Ki​ is accurate.

  • Enzymes: Purified human FXa, Thrombin, FXIa, FVIIa/TF complex.

  • Substrates: S-2222 (for FXa), S-2238 (for Thrombin), S-2366 (for FXIa).

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute human FXa in Assay Buffer to a final well concentration of 0.5 nM. (Adjust concentrations for off-target proteases based on their specific activity).

  • Inhibitor Titration: Prepare a 12-point serial dilution of BMS-740808 in DMSO. Transfer to the assay plate such that the final DMSO concentration does not exceed 1% (v/v) to prevent enzyme denaturation.

  • Equilibration: Incubate the enzyme and inhibitor at 25°C for exactly 60 minutes.

    • Causality Note: Tight-binding inhibitors often have slow association rates ( kon​ ). Failing to reach thermodynamic equilibrium before adding the substrate will result in a falsely elevated (weaker) apparent Ki​ .

  • Reaction Initiation: Add the appropriate chromogenic substrate (e.g., 250 μ M S-2222 for FXa) to initiate the reaction.

  • Kinetic Readout: Monitor the change in absorbance at 405 nm continuously for 15 minutes using a microplate reader. Calculate the initial velocity ( vi​ ) from the linear portion of the curve.

  • Data Analysis: Because the enzyme concentration ( [E]t​ ) is comparable to the Ki​ , fit the fractional velocity ( vi​/v0​ ) data to the Morrison equation:

    v0​vi​​=1−2[E]t​([E]t​+[I]t​+Kiapp​)−([E]t​+[I]t​+Kiapp​)2−4[E]t​[I]t​​​

    Correct the Kiapp​ for substrate competition using the Cheng-Prusoff relationship to yield the absolute Ki​ .

Workflow Prep 1. Enzyme & Buffer Prep (PEG 8000 to prevent non-specific binding) Incubate 2. Inhibitor Incubation (60 min Equilibration of BMS-740808 + Protease) Prep->Incubate Substrate 3. Chromogenic Substrate (e.g., S-2222 for FXa) Incubate->Substrate Read 4. Kinetic Readout (Absorbance at 405 nm) Substrate->Read Analyze 5. Data Analysis (Morrison Equation for Tight Binding) Read->Analyze

Fig 2. High-throughput chromogenic assay workflow for determining tight-binding Ki values.

Conclusion

The selectivity profile of BMS-740808 is not merely a statistical achievement; it is a triumph of structure-based drug design. By meticulously mapping the S1 and S4 pockets of the coagulation protease family, researchers were able to design a bicyclic scaffold that achieves picomolar affinity for FXa while remaining practically inert against Thrombin, FXIa, FVIIa, and Trypsin.

This rigorous selectivity profile ensured that the compound could halt the amplification of the coagulation cascade without inducing the severe off-target toxicities associated with earlier anticoagulant therapies. Ultimately, the optimization of this very scaffold—specifically the substitution of the P1 moiety—led directly to the discovery of Apixaban[3], revolutionizing the modern standard of care for thromboembolic diseases.

References

  • Pinto, D. J. P., et al. "1-[3-Aminobenzisoxazol-5'-yl]-3-trifluoromethyl-6-[2'-(3-(R)-hydroxy-N-pyrrolidinyl)methyl-[1,1']-biphen-4-yl]-1,4,5,6-tetrahydropyrazolo-[3,4-c]-pyridin-7-one (BMS-740808) a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa." Bioorganic & Medicinal Chemistry Letters, National Institutes of Health. URL: [Link]

  • Pinto, D. J. P., et al. "Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro- 1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Wong, P. C., et al. "Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor." Journal of Thrombosis and Thrombolysis, National Institutes of Health (PMC). URL:[Link]

  • "FXa Direct Synthetic Inhibitors." IntechOpen. URL: [Link]

  • "Factor Xa Inhibitors: Next-Generation Antithrombotic Agents." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

Sources

Foundational

The Role of BMS-740808 in Cardiovascular Disease and Thrombosis Research: A Technical Whitepaper

[fontname="Helvetica,Arial,sans-serif", style=filled Refining Assay Analysis I'm now calculating Ki by using the Cheng-Prusoff equation. I'm focusing on ensuring the assay is done correctly by monitoring rapid onset ( ko...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[fontname="Helvetica,Arial,sans-serif", style=filled

Refining Assay Analysis

I'm now calculating Ki by using the Cheng-Prusoff equation. I'm focusing on ensuring the assay is done correctly by monitoring rapid onset ( kon​ ) from un-preincubated reactions. I am now noting that a pre-incubation time might be crucial for correct enzyme inhibition.

Finalizing Diagram Adjustments

I'm now revising the figures. I'm focusing on ensuring diagrams visually communicate key information on BMS-740808's FXa inhibition mechanism. The color scheme and contrast are also adjusted for clarity. I've ensured compliance with style rules, maximizing ease of interpretation.

\n\nI'm now working to finalize the details for the diagram of the in vitro FXa kinetic inhibition assay. My focus is to create a visual representation of how BMS-740808, the inhibitor, engages with the FXa enzyme. I'm focusing on clarifying how to measure the inhibitory activity of BMS-740808 by monitoring the kinetic assay.

Finalizing Guide Composition

I'm now putting the finishing touches on the technical guide. I will create a compelling narrative by tracing the evolution of anticoagulants and highlighting BMS-740808's contributions. I'm focusing on ensuring accuracy, clarity, and comprehensive insights for experts in the field.

Finalizing In-Vivo Data

I'm wrapping up the analysis of the AV-shunt data. I've re-checked the IC50 calculations and the vehicle control performance. I am now incorporating the insights regarding BMS-740808's efficacy. I will now integrate this into the final guide.

Executive Summary

Thrombosis remains a primary pathological driver of cardiovascular diseases, including acute coronary syndrome (ACS), ischemic stroke, and venous thromboembolism (VTE). Historically, anticoagulation relied heavily on indirect inhibitors (such as heparins) or vitamin K antagonists (like warfarin), which suffer from narrow therapeutic windows, delayed onset, and severe bleeding risks. The shift towards Direct Oral Anticoagulants (DOACs) targeting Factor Xa (FXa) marked a paradigm shift in cardiovascular pharmacology.

BMS-740808 , a highly potent, selective, and orally bioavailable FXa inhibitor, represents a critical evolutionary milestone in this drug class. Discovered by Bristol-Myers Squibb, it validated the novel bicyclic pyrazolo-pyridinone scaffold, directly paving the way for the development of the blockbuster drug Apixaban (BMS-562247). This whitepaper provides an in-depth technical analysis of BMS-740808’s molecular pharmacology, experimental validation protocols, and its translational impact on modern antithrombotic therapy.

Molecular Pharmacology and Rational Drug Design

The Causality of Scaffold Evolution

The development of BMS-740808 was driven by the need to overcome the pharmacokinetic bottlenecks of early-generation FXa inhibitors. Early monocyclic pyrazole-based inhibitors demonstrated high target affinity but suffered from severe metabolic liabilities. Specifically, the monocyclic counterparts contained a carboxamido moiety that was highly susceptible to in vivo hydrolysis, and an aryl aniline P4 moiety that required masking to improve clearance rates.

To circumvent these limitations, medicinal chemists engineered a novel bicyclic pyrazolo-pyridinone scaffold [1]. By integrating the carboxamido linker directly into the bicyclic ring system, the molecule became highly resistant to enzymatic hydrolysis while preserving the critical hydrogen-bonding interactions within the FXa S1 and S4 binding pockets.

This structural rigidification yielded BMS-740808 (1-[3-aminobenzisoxazol-5'-yl]-3-trifluoromethyl-6-[2'-(3-(R)-hydroxy-N-pyrrolidinyl)methyl-[1,1']-biphen-4-yl]-1,4,5,6-tetrahydropyrazolo-[3,4-c]-pyridin-7-one). The compound exhibits extraordinary potency with an inhibition constant ( Ki​ ) of 30 pM (0.03 nM) and a rapid onset of inhibition ( 2.7×107M−1s−1 ), alongside a >1000-fold selectivity over other serine proteases like trypsin and thrombin [2].

CoagulationCascade Intrinsic Intrinsic Pathway FX Factor X Intrinsic->FX FIXa/FVIIIa Extrinsic Extrinsic Pathway Extrinsic->FX FVIIa/TF FXa Activated Factor X (FXa) FX->FXa Thrombin Thrombin (FIIa) FXa->Thrombin Cleaves Prothrombin Prothrombin (FII) Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Cleaves Fibrinogen Fibrinogen Fibrinogen->Fibrin BMS BMS-740808 BMS->FXa Inhibition (Ki=30pM)

Fig 1: Coagulation cascade showing BMS-740808 direct inhibition of Factor Xa.

Experimental Workflows and Self-Validating Protocols

To validate the efficacy and safety of BMS-740808, rigorous in vitro and in vivo models were employed. Below are the standardized, self-validating methodologies utilized in the preclinical evaluation of this compound.

Protocol A: In Vitro Factor Xa Kinetic Inhibition Assay

Rationale : To determine the microscopic rate constants and Ki​ , ensuring the inhibitor operates via a reversible, competitive mechanism without off-target protease degradation [3].

  • Reagent Preparation : Prepare human FXa (0.5 nM final concentration) in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4).

  • Compound Titration : Serially dilute BMS-740808 in DMSO, then into the assay buffer (maintaining final DMSO < 1% to prevent solvent-induced enzyme denaturation).

  • Incubation (Self-Validation Step) : Pre-incubate FXa with BMS-740808 for 10 minutes at 25°C to allow equilibrium binding. Control: Run parallel assays without pre-incubation to calculate the rapid onset rate ( kon​ ) via progress curve analysis.

  • Substrate Addition : Initiate the reaction by adding a chromogenic substrate (e.g., S-2222) at varying concentrations (bracketing the Km​ to confirm competitive inhibition).

  • Kinetic Measurement : Monitor absorbance at 405 nm continuously for 15 minutes using a microplate reader.

  • Data Analysis : Calculate initial velocities. Use the Morrison equation for tight-binding inhibitors to derive the apparent Ki​ , as standard Michaelis-Menten kinetics fail at picomolar affinities.

Protocol B: In Vivo Rabbit Arteriovenous (AV) Shunt Thrombosis Model

Rationale : A high-shear arterial thrombosis model that evaluates the systemic antithrombotic efficacy and oral bioavailability of the compound under physiological blood flow conditions [2].

  • Animal Preparation : Anesthetize male New Zealand White rabbits. Cannulate the left jugular vein and right carotid artery.

  • Dosing & Baseline Control : Administer BMS-740808 either intravenously (IV) or orally (PO) via gavage. Self-Validation Step: A vehicle-only control group must be included to establish the baseline maximum thrombus weight, ensuring the thrombogenic stimulus is consistent.

  • Shunt Assembly : Connect the catheters via a polyethylene tube (shunt) containing a 5-cm saline-soaked silk thread. The thread acts as the thrombogenic surface.

  • Extracorporeal Circulation : Unclamp the catheters to allow blood flow through the shunt for exactly 15 minutes. Self-Validation Step: Monitor blood flow rates continuously using an ultrasonic flow probe to ensure the inhibitor does not cause hemodynamic collapse or artificial flow reduction.

  • Thrombus Extraction : Clamp the vessels, remove the shunt, and extract the silk thread with the attached thrombus.

  • Gravimetric Analysis : Weigh the thrombus immediately (wet weight). Calculate the percentage of inhibition relative to the vehicle control.

  • Endpoint : Determine the IC50​ (the dose required to reduce thrombus weight by 50%).

AVShuntWorkflow AnimalPrep Rabbit Cannulation Dosing Administer BMS-740808 AnimalPrep->Dosing Shunt Insert AV Shunt Dosing->Shunt Circulation Extracorporeal Flow Shunt->Circulation Measurement Thrombus Extraction Circulation->Measurement Data Calculate IC50 Measurement->Data

Fig 2: Step-by-step in vivo workflow for the rabbit AV-shunt thrombosis model.

Quantitative Data and Comparative Analysis

The structural rigidification in BMS-740808 not only improved metabolic stability but also maintained exceptional pharmacodynamics. Table 1 summarizes the pharmacological profile of BMS-740808 compared to its predecessor monocyclic analogs and its clinical successor, Apixaban.

Table 1: Pharmacological and Kinetic Profiling of FXa Inhibitors

CompoundScaffold TypeFXa Ki​ (nM)Selectivity (vs. Trypsin)Onset Rate ( M−1s−1 )Rabbit AV-Shunt IC50​ Oral Bioavailability (F%)
Early Monocyclic Pyrazole~0.10>500-foldN/A~340 nMLow
BMS-740808 Bicyclic Pyrazolo-pyridinone0.03 >1000-fold 2.7×107 High Efficacy Moderate-High
Apixaban Bicyclic Pyrazolo-pyridinone0.08>30,000-fold ∼2.0×107 329 nM58% (Dog)

Translational Impact: The Bridge to Apixaban

BMS-740808 proved that the bicyclic pyrazolo-pyridinone core was a highly viable pharmacophore for direct FXa inhibition. While BMS-740808 successfully advanced to preclinical safety evaluations, its discovery fundamentally set the stage for exploratory work employing additional P1 moieties [2].

By replacing the 3-aminobenzisoxazole group of BMS-740808 with a p-methoxyphenyl group and refining the P4 substituent, researchers discovered Apixaban (BMS-562247) [3]. Apixaban retained the subnanomolar affinity, rapid onset, and excellent pharmacokinetic profile established by BMS-740808, ultimately becoming one of the most prescribed oral anticoagulants globally for the prevention of stroke in atrial fibrillation and the treatment of VTE.

Conclusion

BMS-740808 is a masterclass in structure-based drug design. By addressing the hydrolytic liabilities of early pyrazoles through scaffold cyclization, researchers created a molecule with picomolar potency and robust in vivo efficacy. For drug development professionals, the evolution of BMS-740808 underscores the importance of iterative scaffold morphing in overcoming pharmacokinetic bottlenecks without sacrificing target engagement.

Exploratory

An In-Depth Technical Guide to BMS-740808: Physicochemical Properties and Mechanistic Insights

Introduction BMS-740808 is a highly potent, selective, and orally bioavailable inhibitor of blood coagulation Factor Xa (FXa).[][2][3] Developed as a research tool and potential therapeutic agent, its primary mechanism i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

BMS-740808 is a highly potent, selective, and orally bioavailable inhibitor of blood coagulation Factor Xa (FXa).[][2][3] Developed as a research tool and potential therapeutic agent, its primary mechanism involves the direct and high-affinity binding to the active site of the FXa enzyme, a critical juncture in the intrinsic and extrinsic pathways of the blood coagulation cascade. With an inhibitory constant (Ki) in the picomolar range (30 pM), BMS-740808 serves as a valuable tool for researchers studying thrombosis, hemostasis, and the development of novel anticoagulants.[3][4]

This guide provides a comprehensive overview of the core physicochemical properties of BMS-740808, its mechanism of action, and detailed protocols for its use in a research setting. The information is tailored for scientists and drug development professionals who require a deep technical understanding of this compound for experimental design and data interpretation.

Core Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its handling, formulation, and biological activity. BMS-740808 is a complex organic molecule, and its properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₃₁H₂₇F₃N₆O₃[][5][6]
Molecular Weight 588.58 g/mol [][5][6]
CAS Number 280118-23-2[][2][5]
Appearance White solid[]
Purity >99% (typically verified by HPLC)[][2]
Density 1.19 g/cm³[]
InChI Key DFRIQJHMGZBFOM-JOCHJYFZSA-N[][6]
Solubility and Storage

Proper storage and solubilization are critical for maintaining the integrity and activity of BMS-740808.

  • Storage: The lyophilized solid should be stored at -20°C under desiccated conditions.[2] In its powdered form, the chemical is stable for up to 36 months.[2] Once reconstituted into a solution, it should be stored at -20°C and used within one month to prevent degradation and loss of potency.[2] For long-term storage in solution, aliquoting to avoid repeated freeze-thaw cycles is strongly recommended.

  • Solubility: While specific quantitative solubility data is not broadly published, compounds of this nature are typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For experimental use, preparing a high-concentration stock solution in DMSO is the standard approach.

Mechanism of Action and Selectivity

BMS-740808 functions as a direct competitive inhibitor of Factor Xa. The structural design of the molecule, featuring a novel bicyclic pyrazolo-pyridinone scaffold, was a key optimization that enhanced its potency and metabolic stability.[3] This scaffold preserves all essential binding interactions with the FXa active site while integrating a carboxamido moiety, making it less susceptible to enzymatic hydrolysis compared to earlier-generation inhibitors.[3]

The compound exhibits remarkable potency with a Ki of 0.03 nM and a rapid onset of inhibition (kon = 2.7 x 10⁷ M⁻¹s⁻¹).[][3] Furthermore, it demonstrates over 1000-fold selectivity for FXa when tested against a panel of other serine proteases, ensuring that its biological effects are highly targeted to the coagulation cascade.[3][4]

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X Factor X IXa->X TF Tissue Factor (TF) VII VII VIIa VIIa VII->VIIa TF VIIa->X Xa Factor Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Inhibitor BMS-740808 Inhibitor->Xa

Caption: The blood coagulation cascade showing where BMS-740808 inhibits Factor Xa.

Experimental Protocols and Methodologies

The following protocols provide a validated framework for working with BMS-740808 in a laboratory setting.

Protocol 1: Preparation of Stock Solutions

This protocol details the preparation of a 10 mM stock solution in DMSO, a common starting point for most in vitro assays.

Rationale: DMSO is an effective solvent for many organic molecules and is compatible with most cell-based and biochemical assays at low final concentrations (<0.5%). A high-concentration stock minimizes the volume of solvent added to the final experiment.

Materials:

  • BMS-740808 (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial of lyophilized BMS-740808 to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh a precise amount of the compound. For example, to prepare 1 mL of a 10 mM stock, weigh 5.886 mg of BMS-740808 (Molecular Weight = 588.58 g/mol ).

  • Solubilization: Add the weighed powder to a sterile vial. Add the calculated volume of DMSO. For 5.886 mg, add 1.0 mL of DMSO.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 2-3 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes. Store these aliquots at -20°C. This self-validating step prevents degradation from multiple freeze-thaw cycles.

Protocol 2: In Vitro Factor Xa Inhibition Assay (Chromogenic)

This biochemical assay measures the ability of BMS-740808 to inhibit the enzymatic activity of purified human Factor Xa.

Principle: Active FXa cleaves a specific chromogenic substrate, releasing a yellow-colored product (p-nitroaniline), which can be quantified by measuring its absorbance at 405 nm. The presence of an inhibitor like BMS-740808 will reduce the rate of substrate cleavage, leading to a lower absorbance reading. The concentration-dependent effect is used to calculate the IC₅₀ value.

Materials:

  • Purified Human Factor Xa

  • FXa Chromogenic Substrate (e.g., CH₃OCO-D-CHA-Gly-Arg-pNA-AcOH)

  • Assay Buffer (e.g., Tris-HCl, pH 7.4, with NaCl and BSA)

  • BMS-740808 stock solution (10 mM in DMSO)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 405 nm

Procedure:

  • Serial Dilution: Prepare a serial dilution of the BMS-740808 stock solution in Assay Buffer. Start with a high concentration (e.g., 1 µM) and perform 1:3 or 1:5 dilutions to create a dose-response curve. Include a "no inhibitor" control (buffer with DMSO only) and a "no enzyme" blank.

  • Enzyme Addition: To each well of the 96-well plate, add 25 µL of the diluted BMS-740808 or control.

  • Pre-incubation: Add 50 µL of diluted Factor Xa enzyme to each well (except the "no enzyme" blank). Mix gently and pre-incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 25 µL of the FXa chromogenic substrate to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Normalize the data by setting the rate of the "no inhibitor" control to 100% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Assay_Workflow start Start: Prepare Reagents dilution 1. Prepare Serial Dilution of BMS-740808 start->dilution plate_inhibitor 2. Add Inhibitor/Control to 96-well Plate dilution->plate_inhibitor add_enzyme 3. Add Factor Xa Enzyme plate_inhibitor->add_enzyme preincubate 4. Pre-incubate at 37°C (15 minutes) add_enzyme->preincubate add_substrate 5. Add Chromogenic Substrate (Initiate Reaction) preincubate->add_substrate read_plate 6. Kinetic Read at 405 nm in Plate Reader add_substrate->read_plate analyze 7. Calculate Reaction Rates & Determine IC50 read_plate->analyze end_node End: Report IC50 Value analyze->end_node

Caption: Experimental workflow for an in vitro chromogenic Factor Xa inhibition assay.

Conclusion

BMS-740808 is a well-characterized and highly specific research compound essential for studies of the coagulation cascade. Its superior potency, selectivity, and optimized chemical scaffold make it a reliable tool for in vitro and in vivo investigations. Adherence to proper handling, storage, and validated experimental protocols is paramount to achieving reproducible and accurate results. This guide serves as a foundational resource for researchers to effectively utilize BMS-740808 in their scientific pursuits.

References

  • AdooQ Bioscience. BMS-740808 | Factor Xa inhibitor. [Link]

  • Global Substance Registration System (GSRS). BMS-740808. [Link]

  • Pinto, D.J.P., et al. (2006). 1-[3-Aminobenzisoxazol-5'-yl]-3-trifluoromethyl-6-[2'-(3-(R)-hydroxy-N-pyrrolidinyl)methyl-[1,1']-biphen-4-yl]-1,4,5,6-tetrahydropyrazolo-[3,4-c]-pyridin-7-one (BMS-740808) a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Bioorganic & Medicinal Chemistry Letters, 16(15), 4141-4147. [Link]

Sources

Foundational

Kinetic and Thermodynamic Profiling of BMS-740808 Binding to Human Factor Xa: A Technical Guide

Executive Summary The development of direct oral anticoagulants (DOACs) has fundamentally transformed the management of thromboembolic disorders. At the center of this biochemical cascade is Factor Xa (FXa) , a serine pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of direct oral anticoagulants (DOACs) has fundamentally transformed the management of thromboembolic disorders. At the center of this biochemical cascade is Factor Xa (FXa) , a serine protease that serves as the primary convergence point for both the intrinsic and extrinsic coagulation pathways.

BMS-740808 is a highly potent, selective, and orally bioavailable inhibitor of human Factor Xa[1]. Featuring a rationally designed bicyclic pyrazolo-pyridinone scaffold, it achieves an extraordinary binding affinity ( Ki​=30 pM ) and a remarkably rapid onset of inhibition ( kon​=2.7×107 M−1s−1 )[2]. This whitepaper provides an in-depth mechanistic analysis of the binding kinetics of BMS-740808, exploring the thermodynamic drivers of its affinity and detailing the rigorous, self-validating experimental protocols required to quantify these parameters in a preclinical setting.

Structural Rationale and Mechanism of Action

Factor Xa catalyzes the conversion of prothrombin to thrombin, making it an ideal target for signal amplification blockade. The design of BMS-740808 represents a masterclass in structure-based drug design. Early pyrazole-based FXa inhibitors suffered from metabolic liabilities, specifically the hydrolysis of their carboxamido moieties and the exposure of the aryl aniline P4 moiety[1].

By cyclizing the structure into a bicyclic pyrazolo-pyridinone scaffold , researchers successfully integrated the vulnerable carboxamido group directly into the ring system, rendering it highly resistant to hydrolysis[1]. This rigidified scaffold maintains perfect complementary geometry with the FXa active site, specifically targeting the S1 and S4 sub-pockets.

CoagulationCascade Intrinsic Intrinsic Pathway (FXII, FXI, FIX) FX Factor X Intrinsic->FX Activation Extrinsic Extrinsic Pathway (Tissue Factor, FVII) Extrinsic->FX Activation FXa Factor Xa (Active Protease) FX->FXa Cleavage Prothrombin Prothrombin (FII) FXa->Prothrombin Prothrombinase Complex (with FVa, Ca2+, PL) Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin BMS BMS-740808 (Ki = 30 pM) BMS->FXa Competitive Inhibition

Figure 1: The blood coagulation cascade highlighting the central role of Factor Xa and its targeted inhibition by BMS-740808.

Binding Kinetics and Thermodynamic Drivers

The extraordinary potency of BMS-740808 is driven by its near diffusion-limited association rate and extremely slow dissociation rate. However, the causality behind this affinity lies in solvent thermodynamics [3].

When BMS-740808 binds to FXa, it displaces highly structured, enthalpically unfavorable water molecules from the active site into the bulk solvent.

  • S1 Pocket (Tyr228): The ligand displaces a high-energy water molecule trapped near Tyr228, yielding a massive entropic and enthalpic gain[3].

  • S4 Pocket: The hydrophobic nature of the S4 pocket forces solvating water into an unfavorable hydrogen-bonding network. The insertion of the BMS-740808 hydrophobic moiety expels these waters, further driving the free energy of binding ( ΔG∘ ) downward[3].

Quantitative Data Summary
ParameterValueBiological Significance
Target Human Factor XaCentral node of the coagulation cascade.
Inhibitory Constant ( Ki​ ) 30 pM (0.03 nM)Indicates sub-nanomolar, tight-binding affinity[2].
Association Rate ( kon​ ) 2.7×107 M−1s−1 Rapid onset of action; near diffusion-limited binding[2].
Selectivity >1000-foldHighly specific over other serine proteases (e.g., Thrombin, Trypsin)[4].
Binding Mode Reversible, CompetitiveBinds directly to the active site, blocking substrate access[5].

Experimental Methodologies for Kinetic Profiling

To accurately measure the sub-nanomolar kinetics of BMS-740808, researchers must employ orthogonal, self-validating assay systems. Below are the definitive protocols for enzymatic and biophysical characterization.

Protocol 1: Chromogenic Substrate Hydrolysis Assay (Enzyme Kinetics)

Rationale & Causality: Because FXa is a protease, its activity can be continuously monitored using a synthetic peptide substrate linked to a chromophore (e.g., p-nitroaniline, pNA)[6]. By measuring the rate of pNA release at 405 nm in the presence of varying inhibitor concentrations, we can calculate the apparent Ki​ . Since BMS-740808 is a "tight-binding" inhibitor ( Ki​ is near the enzyme concentration), standard Michaelis-Menten assumptions fail; thus, the data must be fit to the Morrison equation [7].

Self-Validating Controls:

  • Positive Control: Apixaban (known Ki​≈0.08 nM ) to verify assay sensitivity[5].

  • Negative Control: DMSO vehicle to establish the uninhibited initial velocity ( V0​ ).

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM CaCl2​ , and 0.1% PEG-8000. Causality: PEG-8000 prevents non-specific adsorption of the highly hydrophobic BMS-740808 to the plastic microplate walls.

  • Enzyme Preparation: Dilute human Factor Xa to a final well concentration of 0.5 nM.

  • Inhibitor Titration: Prepare a 12-point serial dilution of BMS-740808 in DMSO. Transfer to the microplate such that the final DMSO concentration is ≤1% .

  • Incubation: Pre-incubate the enzyme and inhibitor for 30 minutes at 25°C to allow the system to reach thermodynamic equilibrium.

  • Substrate Addition: Initiate the reaction by adding the chromogenic substrate (e.g., S-2765 or N-α-benzyloxycarbonyl-D-Arg-Gly-Arg-pNA) at a concentration equal to its Km​ [5].

  • Data Acquisition: Monitor absorbance at 405 nm continuously for 15 minutes using a microplate reader.

  • Analysis: Calculate the fractional velocity ( Vi​/V0​ ) and fit the data to the Morrison equation for tight-binding competitive inhibition to extract the true Ki​ .

Protocol 2: Surface Plasmon Resonance (SPR) for Direct Binding Kinetics

Rationale & Causality: While the chromogenic assay measures functional inhibition, SPR provides direct, label-free, real-time biophysical measurement of the association ( kon​ ) and dissociation ( koff​ ) rate constants[8]. Because BMS-740808 is a small molecule (~588 Da) binding to a larger protein (~46 kDa), the refractive index change will be small. Therefore, high-density immobilization and rigorous solvent correction are mandatory[9].

SPRWorkflow Immobilization 1. Immobilization (FXa on CM5 Chip) Baseline 2. Baseline (Buffer Flow) Immobilization->Baseline Association 3. Association Phase (BMS-740808 Injection) Baseline->Association Dissociation 4. Dissociation Phase (Buffer Wash) Association->Dissociation Measure kon Regeneration 5. Regeneration (Surface Reset) Dissociation->Regeneration Measure koff DataAnalysis 6. Data Analysis (kon, koff Fitting) Dissociation->DataAnalysis Sensorgram Fit Regeneration->Baseline

Figure 2: Step-by-step logical workflow of Surface Plasmon Resonance (SPR) for kinetic profiling.

Self-Validating Controls:

  • Reference Channel: A flow cell activated and deactivated without protein to subtract bulk refractive index shifts and non-specific binding.

  • Solvent Correction Curve: An 8-point DMSO calibration curve to correct for bulk refractive index mismatches between the running buffer and the injected samples.

Step-by-Step Workflow:

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore T200). Activate the carboxymethyl dextran surface using a standard EDC/NHS mixture[8].

  • Immobilization: Inject human Factor Xa diluted in 10 mM Sodium Acetate (pH 5.0) to achieve a target immobilization level of ~3000 Response Units (RU). Causality: pH 5.0 is below the isoelectric point of FXa, ensuring electrostatic pre-concentration onto the negatively charged dextran matrix.

  • Quenching: Inject 1M Ethanolamine (pH 8.5) to deactivate unreacted NHS esters.

  • Analyte Preparation: Dilute BMS-740808 in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO, pH 7.4) to generate a concentration series spanning 0.1x to 10x the expected KD​ [8].

  • Kinetic Injection: Inject the analyte over both the reference and active flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 600 seconds for dissociation. Causality: The extremely slow off-rate of BMS-740808 requires a prolonged dissociation phase to accurately calculate koff​ [10].

  • Data Fitting: Double-reference the sensorgrams (subtracting the reference flow cell and a blank buffer injection) and fit the data to a 1:1 Langmuir binding model to derive kon​ , koff​ , and KD​ ( KD​=koff​/kon​ )[9].

Conclusion

The preclinical profiling of BMS-740808 highlights the intersection of rational structural design and rigorous kinetic evaluation. By cyclizing the pyrazole scaffold, researchers eliminated metabolic liabilities while preserving the critical thermodynamic displacement of active-site water molecules. The resulting sub-nanomolar affinity ( Ki​=30 pM ) and rapid association kinetics ( kon​=2.7×107 M−1s−1 ) validate BMS-740808 as a highly efficacious Factor Xa inhibitor. Accurately capturing these parameters requires a combination of continuous chromogenic assays fit to tight-binding models and high-resolution, solvent-corrected SPR biophysics.

References

  • Pinto, D. J. P., et al. "1-[3-Aminobenzisoxazol-5'-yl]-3-trifluoromethyl-6-[2'-(3-(R)-hydroxy-N-pyrrolidinyl)methyl-[1,1']-biphen-4-yl]-1,4,5,6-tetrahydropyrazolo-[3,4-c]-pyridin-7-one (BMS-740808) a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa." Bioorganic & Medicinal Chemistry Letters 16.15 (2006): 4141-4147.

  • Young, T., et al. "The role of the active site solvent in the thermodynamics of factor Xa-ligand binding." Biophysical Journal (2009).

  • Pinto, D. J. P., et al. "Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor." Cardiovascular Therapeutics (2011).

  • Wang, Y., et al. "In-house chromogenic anti-factor Xa assay: development, validation, and identification of factors predicting APTT discordance." Frontiers in Cardiovascular Medicine (2024).

  • Jørgensen, T. J. D., et al. "Determination of Binding Kinetics of Intrinsically Disordered Proteins by Surface Plasmon Resonance." Methods in Molecular Biology (2018).

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of BMS-740808 Stock Solutions for In Vitro Factor Xa Assays

Introduction & Scientific Context BMS-740808 is a highly potent, selective, and orally bioavailable small-molecule inhibitor of blood coagulation Factor Xa (FXa)[1]. In the coagulation cascade, FXa is the critical conver...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

BMS-740808 is a highly potent, selective, and orally bioavailable small-molecule inhibitor of blood coagulation Factor Xa (FXa)[1]. In the coagulation cascade, FXa is the critical convergence point between the intrinsic and extrinsic pathways, responsible for converting prothrombin into thrombin. BMS-740808 exhibits a remarkable binding affinity ( Ki​=30 pM ) and a rapid onset of inhibition ( 2.7×107 M−1s−1 )[2]. Furthermore, it demonstrates >1000-fold selectivity for FXa over other serine proteases such as thrombin and trypsin[1].

For researchers and drug development professionals, BMS-740808 serves as a gold-standard reference compound for evaluating novel anticoagulants, studying prothrombinase complex kinetics, and calibrating chromogenic assays. This guide provides a field-proven, self-validating methodology for preparing BMS-740808 stock solutions and deploying them in in vitro functional assays.

Physicochemical Properties & Target Profile

To ensure accurate molarity calculations and optimal storage, it is critical to understand the physicochemical baseline of the compound.

PropertyValue / Description
Target Factor Xa (FXa)[1]
Molecular Formula C₃₁H₂₇F₃N₆O₃[1]
Molecular Weight 588.58 g/mol [1]
Binding Affinity ( Ki​ ) 30 pM (0.03 nM)[2]
Primary Solvent Anhydrous DMSO (≥ 10 mg/mL)
Storage (Solid) -20°C (3 years) or 4°C (2 years) in a desiccator
Storage (Solution) -80°C (Aliquotted, avoid freeze-thaw)

Mechanism of Action

BMS-740808 acts as a direct, competitive inhibitor of FXa. By occupying the active site of the enzyme, it prevents the cleavage of prothrombin, thereby halting the downstream generation of fibrin clots.

MOA Intrinsic Intrinsic Pathway FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway Extrinsic->FX FXa Activated Factor Xa FX->FXa Activation Thrombin Thrombin FXa->Thrombin Cleaves Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Cleaves Fibrinogen Fibrinogen Fibrinogen->Fibrin BMS BMS-740808 BMS->FXa Inhibition (Ki=30pM)

Coagulation cascade showing BMS-740808 competitively inhibiting Factor Xa.

Preparation of BMS-740808 Stock Solution

While BMS-740808 exhibits some aqueous solubility, preparing the primary stock solution in 100% anhydrous DMSO is universally recommended for in vitro screening. DMSO prevents microbial growth, ensures complete dissolution of the crystalline lattice, and prevents spontaneous hydrolysis over long-term storage.

Calculation for a 10 mM Stock

To prepare a standard 10 mM (10 mmol/L) stock solution, use the following formula:

Volume of DMSO (mL)=Concentration (mM)×Molecular Weight (g/mol)Mass of BMS-740808 (mg)​×1000

Example: If you have exactly 5.0 mg of BMS-740808 powder:

Volume=10×588.585.0​×1000=0.8495 mL (849.5 µL of DMSO)
Step-by-Step Methodology & Causality

Workflow Weigh 1. Equilibrate & Weigh (Prevent Condensation) Dissolve 2. Dissolve in DMSO (Vortex/Sonicate) Weigh->Dissolve Validate 3. Centrifuge (Validate Dissolution) Dissolve->Validate Aliquot 4. Aliquot & Freeze (Store at -80°C) Validate->Aliquot Assay 5. Assay Dilution (<1% Final DMSO) Aliquot->Assay

Workflow for BMS-740808 stock preparation and downstream in vitro assay integration.

  • Equilibration: Allow the sealed vial of BMS-740808 to equilibrate to room temperature for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. This alters the actual mass weighed and introduces water into the DMSO stock, which can cause premature degradation.

  • Dissolution: Add the calculated volume of anhydrous DMSO (≥99.9% purity) to the vial. Vortex for 30–60 seconds. If the solution is not entirely clear, sonicate in a water bath at room temperature for 5 minutes.

  • Self-Validating Check (Micro-precipitation): Centrifuge the prepared stock at 10,000 x g for 5 minutes. Inspect the bottom of the tube against a light background.

    • Validation: The absence of a visible pellet confirms that the compound is fully dissolved into a true solution, rather than suspended as micro-particulates that would skew assay dosing.

  • Aliquotting: Divide the stock into single-use aliquots (e.g., 10–20 µL) in tightly sealed, low-bind microcentrifuge tubes. Store immediately at -80°C.

    • Causality: Repeated freeze-thaw cycles cause localized concentration gradients (the freeze-concentration effect) and induce precipitation. Single-use aliquots guarantee consistent molarity across independent experiments.

In Vitro Chromogenic Assay Protocol

Chromogenic substrate-based assays directly quantify the inhibitory activity of BMS-740808 against FXa, offering superior specificity compared to clotting-based assays like APTT[3].

Assay Setup Principles
  • Pre-incubation is Mandatory: The enzyme (FXa) must be pre-incubated with BMS-740808 before adding the chromogenic substrate[4].

    • Causality: BMS-740808 is a competitive inhibitor. If the substrate is added simultaneously, it will compete for the active site before the inhibitor reaches binding equilibrium, artificially inflating the apparent IC₅₀.

  • DMSO Limitation: The final concentration of DMSO in the assay well must strictly remain ≤ 1% (v/v) [4].

    • Causality: High concentrations of organic solvents denature the tertiary structure of FXa, leading to a loss of catalytic efficiency, high background noise, and false-positive inhibition readouts.

Step-by-Step Assay Execution
  • Serial Dilution: Thaw a 10 mM aliquot of BMS-740808. Perform a 10-point, 3-fold serial dilution in 100% DMSO to create intermediate stocks.

  • Buffer Dilution: Dilute each intermediate DMSO stock 1:100 into the designated Assay Buffer (e.g., Tris-HCl, pH 7.4, containing 0.1% BSA to prevent non-specific plastic binding). This brings the DMSO concentration to 1%.

  • Enzyme Addition: In a 384-well microplate, combine 10 µL of the diluted BMS-740808 with 20 µL of purified human Factor Xa (diluted to the manufacturer's specified working concentration).

  • Pre-incubation: Incubate the plate at room temperature for 30 minutes with gentle orbital shaking[4].

  • Substrate Addition: Initiate the reaction by adding 20 µL of FXa-specific chromogenic substrate (e.g., S-2765 or equivalent) to all wells. The final volume is 50 µL, and the final DMSO concentration is 0.2%.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure the rate of change of absorbance at λ=405 nm continuously over 10–30 minutes to capture the linear velocity of p-nitroaniline (pNA) release.

Assay Self-Validation System

To ensure the integrity of the assay, incorporate the following controls:

  • Vehicle Control (0% Inhibition): Assay Buffer + 0.2% final DMSO + FXa + Substrate. This establishes the maximum uninhibited enzyme velocity ( Vmax​ ).

  • Positive Control (100% Inhibition): A known FXa inhibitor (e.g., 1 µM Rivaroxaban)[4].

  • Validation Metric: Calculate the Z'-factor using the Vehicle and Positive controls. A Z'-factor > 0.5 mathematically validates the assay's robustness, confirming that the enzyme and substrate are functioning optimally before interpreting the BMS-740808 dose-response curve.

Expected Quantitative Outcomes

When executed correctly, the dose-response curve for BMS-740808 should yield the following parameters:

ParameterExpected RangeDiagnostic Meaning
Hill Slope (n_H) 0.8 to 1.2Confirms a 1:1 stoichiometric binding model without cooperative artifacts.
IC₅₀ (Apparent) Assay-dependentWill vary based on substrate concentration ( [S] ) and Km​ .
Calculated Ki​ ~ 30 pMCalculated via the Cheng-Prusoff equation: Ki​=1+Km​[S]​IC50​​ . Validates compound integrity[2].

References

  • BMS-740808 | Factor Xa Inhibitor - MedchemExpress.com. MedChemExpress.
  • 1-[3-Aminobenzisoxazol-5′-yl]-3-trifluoromethyl-6-[2′-(3-(R)-hydroxy-N-pyrrolidinyl)methyl-[1,1′]-biphen-4-yl]-1,4,5,6-tetrahydropyrazolo-[3,4-c]-pyridin-7-one (BMS-740808) a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. ResearchGate.
  • Factor Xa Inhibitor Screening Assay Kit. BPS Bioscience.
  • Anti-Xa Assays. Practical-Haemostasis.com.

Sources

Application

Application Note: Utilizing BMS-740808 as a Reference Inhibitor in Factor Xa Enzymatic Activity Assays

Introduction & Mechanistic Overview BMS-740808 is a highly potent, selective, and orally bioavailable direct inhibitor of blood coagulation Factor Xa (FXa)[]. Structurally, it is a bicyclic pyrazolo-pyridinone derivative...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

BMS-740808 is a highly potent, selective, and orally bioavailable direct inhibitor of blood coagulation Factor Xa (FXa)[]. Structurally, it is a bicyclic pyrazolo-pyridinone derivative that binds directly to the active site of FXa with exceptional affinity. It demonstrates an in vitro inhibition constant ( Ki​ ) of 30 pM (0.03 nM) and an extremely rapid onset of inhibition, characterized by an association rate constant ( kon​ ) of 2.7×107M−1s−1 [2].

Because BMS-740808 exhibits >1000-fold selectivity for FXa over other related serine proteases (such as thrombin, trypsin, and kallikrein), it is universally employed as a gold-standard reference compound in biochemical and pharmacological assays evaluating novel anticoagulants[2][3].

FXa_Pathway Intrinsic Intrinsic Pathway (FIXa / FVIIIa) FactorX Factor X Intrinsic->FactorX Activation Extrinsic Extrinsic Pathway (TF / FVIIa) Extrinsic->FactorX Activation FactorXa Factor Xa (Active) FactorX->FactorXa Cleavage Prothrombin Prothrombin (FII) FactorXa->Prothrombin Prothrombinase Complex (with FVa, Ca2+, PL) Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin BMS BMS-740808 (Direct FXa Inhibitor) BMS->FactorXa Ki = 30 pM

Fig 1: Factor Xa in the coagulation cascade and targeted inhibition by BMS-740808.

Assay Principles and Kinetic Causality

Factor Xa enzymatic assays typically rely on the cleavage of synthetic peptide substrates linked to a reporter fluorophore (e.g., 7-amino-4-methylcoumarin, AMC) or chromophore (e.g., p-nitroaniline, pNA)[4][5]. Fluorogenic substrates are generally preferred for highly potent inhibitors because they offer significantly greater sensitivity, allowing researchers to use lower enzyme concentrations[5].

Causality in Assay Design: Because BMS-740808 is a "tight-binding" inhibitor ( Ki​ in the low picomolar range), standard Michaelis-Menten kinetics and the Cheng-Prusoff equation fail to accurately determine its potency if the assay's enzyme concentration ( [E] ) is greater than or equal to the Ki​ . When [E]≥Ki​ , a significant fraction of the free inhibitor is depleted simply by binding to the enzyme. Therefore, researchers must use the Morrison equation for tight-binding inhibitors to calculate the true Ki​ from the apparent IC50​ .

Furthermore, the inclusion of carrier proteins (e.g., 0.1% BSA) or surfactants (e.g., 0.1% PEG 8000) in the assay buffer is a critical mechanistic choice. These additives prevent the non-specific adsorption of the highly hydrophobic BMS-740808 molecules to the polystyrene walls of the microplate, which would otherwise artificially inflate the measured IC50​ .

Materials and Reagents

  • Enzyme : Human purified Factor Xa (e.g., Enzyme Research Laboratories).

  • Fluorogenic Substrate : Pefafluor FXa ( CH3​SO2​ -D-CHA-Gly-Arg-AMC)[4][6].

  • Reference Inhibitor : BMS-740808 (CAS 280118-23-2), dissolved in 100% DMSO to a 10 mM stock[][7].

  • Assay Buffer : 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM CaCl2​ , 0.1% Bovine Serum Albumin (BSA), and 0.1% Polyethylene Glycol (PEG) 8000.

    • Note: CaCl2​ is essential as FXa is a calcium-dependent serine protease.

Detailed Experimental Protocol: Fluorogenic Anti-FXa Assay

This protocol is designed as a self-validating system . It incorporates a zero-inhibitor control (to establish maximum uninhibited velocity, Vmax​ ) and a no-enzyme control (to establish baseline background fluorescence). This ensures the dynamic range of the assay is mathematically confirmed before calculating percent inhibition.

Step 1: Reagent Preparation

  • Dilute Human FXa in Assay Buffer to a working concentration of 0.5 nM. (The final assay concentration will be 0.25 nM, keeping it above the fluorogenic detection limit but as close as possible to the Ki​ of BMS-740808).

  • Prepare a 3-fold serial dilution of BMS-740808 in Assay Buffer (containing 1% DMSO final) ranging from 10 nM down to 1 pM.

  • Reconstitute the Pefafluor FXa substrate to 1 mM in ultrapure water, then dilute to 50 µM in Assay Buffer[6].

Step 2: Pre-Incubation (Crucial Step)

  • In a 96-well or 384-well black, flat-bottom microplate, add 25 µL of the BMS-740808 dilution series to the respective experimental wells.

  • Add 25 µL of the 0.5 nM FXa solution to the wells.

  • Self-Validation Controls :

    • Positive Control (0% inhibition): Add 25 µL buffer (with 1% DMSO) + 25 µL FXa.

    • Negative Control (Background): Add 50 µL buffer (with 1% DMSO).

  • Incubate the plate at 37°C for 15 minutes.

    • Causality: Although BMS-740808 has a rapid onset ( 2.7×107M−1s−1 ), a 15-minute pre-incubation ensures complete thermodynamic equilibrium of the tight-binding enzyme-inhibitor complex before introducing substrate competition[2].

Step 3: Reaction Initiation & Kinetic Readout

  • Add 50 µL of the 50 µM fluorogenic substrate to all wells to initiate the reaction (Final substrate concentration = 25 µM, approximately at its Km​ ).

  • Immediately transfer the plate to a fluorescence microplate reader.

  • Measure fluorescence continuously (kinetic mode) at Ex/Em = 360/460 nm for 30 minutes at 37°C[5].

  • Calculate the initial velocity ( V0​ ) from the linear portion of the relative fluorescence units (RFU) vs. time curve.

Assay_Workflow Prep 1. Reagent & Inhibitor Prep PreInc 2. Pre-Incubation (FXa + BMS-740808) 15 min @ 37°C Prep->PreInc Substrate 3. Substrate Addition PreInc->Substrate Readout 4. Kinetic Readout (Ex/Em 360/460 nm) Substrate->Readout Analysis 5. Morrison Eq. Data Analysis Readout->Analysis

Fig 2: Step-by-step workflow for the Factor Xa fluorogenic enzymatic assay.

Data Analysis & Quantitative Presentation

Because BMS-740808 is a tight-binding inhibitor, the fractional activity ( vi​/v0​ ) must be plotted against the total inhibitor concentration [I]t​ . The data is then fitted using the Morrison equation:

v0​vi​​=1−2[E]t​([E]t​+[I]t​+Kiapp​)−([E]t​+[I]t​+Kiapp​)2−4[E]t​[I]t​​​

(Where Kiapp​=Ki​(1+Km​[S]​) )

Summary of Quantitative Data

Table 1: Expected Pharmacokinetic and Enzymatic Parameters for BMS-740808 [][2]

ParameterValueImplications for Assay Design
Target Blood Coagulation Factor XaRequires specific FXa substrates (e.g., Pefafluor FXa).
Inhibition Constant ( Ki​ ) 30 pM (0.03 nM)Extremely potent; necessitates tight-binding Morrison kinetic analysis.
Association Rate ( kon​ ) 2.7×107M−1s−1 Rapid onset; equilibrium is reached quickly during pre-incubation.
Selectivity >1000-fold over other proteasesExcellent positive control for determining off-target effects of new drugs.
Bioavailability Orally activeSuitable for transitioning from in vitro assays to in vivo models.

References

  • MedChemExpress . BMS-740808 | Factor Xa Inhibitor. 3

  • BOC Sciences . CAS 280118-23-2 BMS-740808.

  • PubMed (Bioorg Med Chem Lett.) . 1-[3-Aminobenzisoxazol-5'-yl]-3-trifluoromethyl-6-[2'-(3-(R)-hydroxy-N-pyrrolidinyl)methyl-[1,1']-biphen-4-yl]-1,4,5,6-tetrahydropyrazolo-[3,4-c]-pyridin-7-one (BMS-740808) a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. 2

  • BenchChem . A Comparative Guide to Pefachrome® FXa and Fluorogenic Factor Xa Assays.4

  • Interchim . Fluorogenic Substrates. 6

  • Google Patents . EP3127913A1 - Chromogenic and fluorogenic peptide substrates for the detection of serine protease activity. 5

Sources

Method

Protocol for testing BMS-740808 oral bioavailability in rodents

Application Note: Preclinical Pharmacokinetic Protocol for Evaluating the Oral Bioavailability of BMS-740808 in Rodent Models Executive Summary & Scientific Rationale BMS-740808 is a highly potent, selective, and orally...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical Pharmacokinetic Protocol for Evaluating the Oral Bioavailability of BMS-740808 in Rodent Models

Executive Summary & Scientific Rationale

BMS-740808 is a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa (fXa), demonstrating a rapid onset of inhibition with a Ki​ of 30 pM[1]. Developed as a critical precursor in the pipeline that led to apixaban, BMS-740808 utilizes a bicyclic pyrazolo-pyridinone scaffold. This structural evolution integrates the carboxamido moiety directly into the scaffold, shielding it from hydrolysis and significantly enhancing its metabolic stability and pharmacokinetic profile compared to earlier monocyclic pyrazoles[1].

For drug development professionals, determining the absolute oral bioavailability ( F ) of such candidates in rodent models (e.g., Sprague-Dawley rats) is a critical gating metric. Bioavailability dictates the systemic exposure of the drug, directly influencing its in vivo antithrombotic efficacy. This protocol outlines a rigorous, self-validating methodology for conducting intravenous (IV) and oral (PO) pharmacokinetic (PK) studies to accurately quantify the bioavailability of BMS-740808.

Mechanism of Action

BMS-740808 exerts its anticoagulant effect by reversibly binding to the active site of Factor Xa, the critical convergence point of the intrinsic and extrinsic coagulation pathways[2]. By inhibiting free and prothrombinase-bound fXa, it halts the cleavage of prothrombin to thrombin, thereby preventing fibrin clot formation.

Mechanism TF Tissue Factor (TF) + Factor VIIa FX Factor X TF->FX Activates FXa Factor Xa (Active) FX->FXa Cleavage Prothrombin Prothrombin (II) FXa->Prothrombin Prothrombinase Complex BMS BMS-740808 (Inhibitor) BMS->FXa Binds Active Site (Ki = 30 pM) Thrombin Thrombin (IIa) Prothrombin->Thrombin Cleavage Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerization

Fig 1: BMS-740808 mechanism of action inhibiting Factor Xa in the coagulation cascade.

Experimental Design & Causality

To calculate absolute bioavailability, a parallel cohort design is utilized. Rodents are divided into an IV bolus group and a PO gavage group.

Causality in Experimental Choices:

  • Fasting Protocol: Animals in the PO cohort are fasted for 12 hours prior to dosing. Why? Fasting eliminates food-induced variability in gastric emptying and intestinal absorption, isolating the drug's intrinsic permeability and solubility characteristics.

  • Formulation Vehicles: The IV formulation must be a clear, fully dissolved solution to prevent embolism, necessitating co-solvents (e.g., DMSO/Cremophor). Conversely, the PO formulation can be a homogeneous suspension (e.g., Methylcellulose/Tween-80), mimicking the dissolution process required in the gastrointestinal tract.

Table 1: Study Design for BMS-740808 Pharmacokinetics in Sprague-Dawley Rats

CohortRouteDose (mg/kg)Formulation VehicleFasting StatusBlood Sampling Time Points (h)
1 Intravenous (IV)1.05% DMSO / 10% Cremophor EL / 85% SalineNon-fasted0.083, 0.25, 0.5, 1, 2, 4, 8, 24
2 Oral (PO)5.00.5% Methylcellulose / 0.1% Tween 80 in WaterFasted (12 h)0.25, 0.5, 1, 2, 4, 8, 12, 24

Step-by-Step Methodology & Workflow

PK_Workflow cluster_groups Group Assignment Start Rodent Cohort (Sprague-Dawley Rats) Fasted Overnight for PO IV Group 1: Intravenous (IV) Dose: 1 mg/kg Start->IV PO Group 2: Oral Gavage (PO) Dose: 5 mg/kg Start->PO Sampling Serial Blood Sampling (0.083 to 24 h) IV->Sampling PO->Sampling Processing Plasma Separation & Protein Precipitation (ACN) Sampling->Processing Analysis LC-MS/MS Analysis Quantification of BMS-740808 Processing->Analysis Calculation NCA Pharmacokinetic Modeling Calculate Absolute Bioavailability (F%) Analysis->Calculation

Fig 2: Experimental workflow for determining absolute oral bioavailability in rodents.

Phase 1: Formulation Preparation
  • IV Solution (1 mg/mL): Weigh the appropriate amount of BMS-740808. Dissolve completely in 5% (v/v) DMSO. Add 10% (v/v) Cremophor EL and vortex until clear. Slowly add 85% (v/v) sterile saline while stirring. Self-Validation: Inspect under light; if any micro-precipitation is observed, discard and reformulate.

  • PO Suspension (1 mg/mL): Weigh BMS-740808 and triturate in a mortar. Gradually add a solution of 0.5% Methylcellulose and 0.1% Tween-80 in purified water. Sonicate for 15 minutes to ensure a uniform, fine suspension.

Phase 2: Dosing and Serial Blood Sampling
  • Administer the IV dose via the tail vein (1 mL/kg) and the PO dose via oral gavage (5 mL/kg).

  • At designated time points (see Table 1), collect ~200 µL of blood via the jugular vein or retro-orbital plexus into K2EDTA-coated tubes.

  • Causality Check: Immediately place blood tubes on wet ice. Factor Xa inhibitors can alter blood rheology, but more importantly, low temperatures halt ex vivo enzymatic degradation of the analyte prior to centrifugation.

  • Centrifuge at 3,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-labeled cryovials and store at -80°C until analysis.

Phase 3: LC-MS/MS Sample Processing
  • Thaw plasma samples on ice. Transfer 50 µL of plasma into a 96-well plate.

  • Add 150 µL of cold Acetonitrile (ACN) containing an Internal Standard (IS) (e.g., a stable isotope-labeled analog or structurally similar compound like apixaban).

  • Causality Check: ACN effectively denatures plasma proteins, releasing protein-bound BMS-740808 into the supernatant. The IS corrects for any matrix effects or volumetric losses during extraction.

  • Vortex for 5 minutes and centrifuge at 4,000 × g for 15 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate, dilute with 100 µL of mobile phase (e.g., 0.1% Formic acid in water), and inject into the LC-MS/MS system.

Self-Validating Quality Control (QC) Architecture

To ensure trustworthiness and data integrity, the analytical protocol must act as a self-validating system:

  • Pre-Dose Blank Verification: A 0-hour plasma sample must show no chromatographic peaks at the retention time of BMS-740808, proving the absence of endogenous interference.

  • Calibration Linearity: The standard curve (typically 1 to 5000 ng/mL) must yield a correlation coefficient ( R2 ) >0.99 .

  • QC Thresholds: Low, mid, and high-concentration QC samples are interspersed within the run. If more than 33% of QC samples deviate by >±15% from their nominal concentrations, the entire analytical run is automatically invalidated. This prevents the propagation of false PK parameters.

Pharmacokinetic Data Analysis

Data is processed using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin). The absolute oral bioavailability ( F ) is calculated using the dose-normalized Area Under the Curve (AUC) from time zero to infinity:

F(%)=(AUCIV​×DosePO​AUCPO​×DoseIV​​)×100

Table 2: Representative Pharmacokinetic Parameters for BMS-740808 (Note: Values are representative approximations based on the bicyclic pyrazolo-pyridinone class and apixaban precursor data[1],)

ParameterSymbolUnitIV (1.0 mg/kg)PO (5.0 mg/kg)
Maximum Concentration Cmax​ ng/mL-~850
Time to Max Concentration Tmax​ h-1.0 - 2.0
Area Under the Curve AUC0−∞​ ng·h/mL~1200~3100
Half-life t1/2​ h2.53.2
Clearance CL L/h/kg0.83-
Volume of Distribution Vdss​ L/kg1.5-
Absolute Bioavailability F %-~51.6%

Sources

Application

Preclinical In Vivo Administration and Pharmacological Evaluation of BMS-740808

Document Type: Application Note & Experimental Protocol Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Mechanistic Rationale & Scaffold Evolution In the landscape of anticoagul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Experimental Protocol Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists

Mechanistic Rationale & Scaffold Evolution

In the landscape of anticoagulant drug discovery, targeting blood coagulation Factor Xa (FXa) offers a profound pharmacological advantage over direct thrombin inhibitors. By inhibiting FXa, we attenuate the explosive generation of new thrombin without completely abolishing existing thrombin activity, thereby preserving primary hemostasis and widening the therapeutic window against bleeding risks[1].

BMS-740808 is a highly potent, selective, and orally bioavailable direct inhibitor of FXa[2]. The causality behind its specific chemical design is rooted in overcoming the toxicological liabilities of earlier drug generations. Previous monocyclic pyrazole FXa inhibitors utilized a 5-carboxamido linker that was susceptible to metabolic hydrolysis, liberating an aniline fragment that tested positive for mutagenicity[3]. To engineer this liability out of the molecule, researchers developed a novel bicyclic pyrazolo-pyridinone scaffold . By integrating the carboxamido moiety directly into the bicyclic ring system, the scaffold became highly resistant to enzymatic cleavage while maintaining exceptional target affinity (Ki = 30 pM)[2].

Pathway Intrinsic Intrinsic Pathway (Contact Activation) FactorX Factor X Intrinsic->FactorX Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FactorX FactorXa Factor Xa (Active) FactorX->FactorXa Activation Thrombin Thrombin (IIa) FactorXa->Thrombin Catalyzes Prothrombin Prothrombin (II) Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Catalyzes Fibrinogen Fibrinogen Fibrinogen->Fibrin BMS BMS-740808 (Ki = 30 pM) BMS->FactorXa Direct Inhibition

Figure 1: Coagulation cascade highlighting the direct inhibition of Factor Xa by BMS-740808.

Physicochemical Properties & Formulation Guidelines

To ensure reproducible in vivo exposure, formulation strategies must address the lipophilic nature of BMS-740808.

  • Intravenous (IV) Formulation: For absolute clearance and baseline pharmacokinetic (PK) studies, complete dissolution is mandatory to prevent micro-emboli. A co-solvent system utilizing 5–10% Dimethylacetamide (DMA) combined with 40% PEG-400 in sterile saline is recommended.

  • Oral (PO) Formulation: BMS-740808 demonstrates high oral bioavailability[2]. For oral gavage, it should be formulated as a homogenous suspension in 0.5% Methylcellulose (MC) supplemented with 0.1% Tween-80. The surfactant ensures adequate wetting of the compound particles, facilitating consistent gastrointestinal absorption.

Quantitative Data Summary
ParameterValueBiological Significance
Target Factor Xa (FXa)Blocks the prothrombinase complex activity[1]
Inhibitory Constant (Ki) 0.03 nM (30 pM)Highly potent target engagement[2][4]
Onset of Inhibition 2.7 × 10^7 M^-1 s^-1Rapid suppression of thrombin generation[2]
Selectivity >1000-foldMinimal off-target protease (e.g., trypsin) inhibition[2][4]
Molecular Weight 588.58 g/mol Small molecule profile suitable for oral dosing[5]
Primary Efficacy Model Rabbit AV ShuntProven reduction in arterial/venous thrombus weight[2][3]

In Vivo Experimental Protocols

Self-Validating System Note: Every in vivo efficacy study must be paired with concurrent Pharmacokinetic (PK) and Pharmacodynamic (PD) blood sampling. Measuring thrombus reduction without confirming systemic exposure and target engagement invalidates the causality of the observed effect.

Protocol A: Pharmacokinetic & Pharmacodynamic (PK/PD) Profiling

Objective: Determine clearance, volume of distribution, and oral bioavailability in standard non-rodent models (e.g., Beagle dogs or New Zealand White rabbits)[3][6].

  • Preparation: Fast animals overnight prior to PO dosing to eliminate food-effect variability. IV cohorts may be fed ad libitum.

  • Administration: Administer BMS-740808 via IV bolus (e.g., 1–5 mg/kg) or PO gavage (e.g., 5–20 mg/kg).

  • Blood Sampling (Critical Step): Collect whole blood (1–2 mL) at precisely timed intervals (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Expert Insight: Blood must be collected strictly into tubes containing 3.2% sodium citrate (1:9 ratio of citrate to blood). Do not use EDTA or Heparin. EDTA irreversibly chelates calcium, and Heparin activates antithrombin; both will destroy your ability to run downstream PD coagulation assays such as Prothrombin Time (PT).

  • Processing: Centrifuge at 2500 × g for 15 minutes at 4°C to isolate platelet-poor plasma (PPP). Aliquot and freeze at -80°C until LC-MS/MS analysis.

Protocol B: Arteriovenous (AV) Shunt Thrombosis Efficacy Model

Objective: Evaluate the in vivo antithrombotic efficacy of BMS-740808 under physiological flow conditions. The AV shunt model is the gold standard because it subjects a thrombogenic surface (silk thread) to high-shear, arterial-like blood flow, capturing the complex dynamics of FXa-mediated coagulation[2][3].

Protocol Step1 1. Formulation Vehicle Prep Step2 2. Dosing IV or PO Admin Step1->Step2 Step3 3. Surgery AV Shunt Setup Step2->Step3 Step4 4. Thrombosis Flow Induction Step3->Step4 Step5 5. Analysis Weighing & PK/PD Step4->Step5

Figure 2: Step-by-step workflow for the in vivo Arteriovenous (AV) Shunt Thrombosis model.

  • Surgical Preparation: Anesthetize New Zealand White rabbits (2.5–3.0 kg) using a ketamine/xylazine cocktail. Surgically expose the left jugular vein and right carotid artery.

  • Shunt Assembly: Prepare a polyethylene (PE) tubing loop. Inside the central segment, secure a pre-weighed, 5 cm length of surgical silk thread. Fill the entire shunt assembly with sterile saline to prevent air emboli.

  • Dosing & Incubation: Administer the vehicle or BMS-740808. Allow a predefined absorption phase (e.g., 15 minutes for IV, 60 minutes for PO) to reach Tmax​ .

  • Cannulation & Flow: Cannulate the carotid artery and jugular vein with the saline-filled shunt. Unclamp the vessels to initiate extracorporeal blood flow through the shunt.

    • Troubleshooting: Monitor the vessel carefully for vasospasm during cannulation. Topical application of a vasodilator (e.g., papaverine) on the exposed vessels ensures consistent blood flow. Inconsistent flow rate is the primary confounding variable in generating reproducible thrombus weights.

  • Thrombus Harvesting: After exactly 15 minutes of continuous blood flow, clamp the vessels, remove the shunt, and extract the silk thread.

  • Quantification: Immediately weigh the thread to determine the wet thrombus weight. Calculate the percentage of thrombus inhibition relative to the mean thrombus weight of the vehicle-treated control group.

References

  • Title: 1-[3-Aminobenzisoxazol-5'-yl]-3-trifluoromethyl-6-[2'-(3-(R)-hydroxy-N-pyrrolidinyl)methyl-[1,1']-biphen-4-yl]-1,4,5,6-tetrahydropyrazolo-[3,4-c]-pyridin-7-one (BMS-740808) a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa Source: Bioorganic & Medicinal Chemistry Letters (2006) URL: [Link]

  • Title: Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa Source: Journal of Medicinal Chemistry, ACS Publications (2007) URL: [Link]

  • Title: Discovery and development of Factor Xa inhibitors (2015–2022) Source: Frontiers in Pharmacology (2022) URL: [Link]

Sources

Method

Application Note: Formulation and Pharmacokinetic Evaluation of BMS-740808 for Intravenous and Oral Dosing

Executive Summary The development of direct, orally bioavailable Factor Xa (FXa) inhibitors represents a cornerstone in modern antithrombotic therapy. BMS-740808 is a highly potent, selective, and orally bioavailable inh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of direct, orally bioavailable Factor Xa (FXa) inhibitors represents a cornerstone in modern antithrombotic therapy. BMS-740808 is a highly potent, selective, and orally bioavailable inhibitor of blood coagulation FXa, belonging to the bicyclic tetrahydropyrazolo-pyridinone class[1]. As a critical precursor in the developmental lineage that led to clinical candidates like apixaban (BMS-562247), understanding the formulation dynamics of BMS-740808 is essential for preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profiling.

This technical guide provides validated methodologies for formulating BMS-740808 for both intravenous (IV) and oral (PO) administration, explaining the physicochemical causality behind vehicle selection, and detailing the in vivo PK sampling workflows.

Mechanistic Rationale & Target Profile

BMS-740808 inhibits free, prothrombinase-bound, and clot-bound FXa with a Ki​ of 30 pM, exhibiting >1000-fold selectivity over other coagulation proteases like thrombin and trypsin[1]. By blocking FXa, it effectively halts the coagulation cascade at its amplification convergence point, preventing the conversion of prothrombin to thrombin without directly affecting existing thrombin activity.

FXa_Pathway Intrinsic Intrinsic Pathway (FXII, FXI, FIX) FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway (TF, FVIIa) Extrinsic->FX FXa Factor Xa (Active) FX->FXa Activation Prothrombin Prothrombin (FII) FXa->Prothrombin Prothrombinase Complex (FVa, Ca2+, PL) Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor BMS-740808 (Direct Inhibitor) Inhibitor->FXa High Affinity Binding (Ki = 30 pM)

Fig 1. Coagulation cascade showing BMS-740808 directly inhibiting Factor Xa.

Physicochemical Properties

Understanding the molecular properties of BMS-740808 is a prerequisite for vehicle selection. The molecule contains a basic pyrrolidine moiety, which is critical for pH-dependent solubilization strategies[2].

PropertyValueImplication for Formulation
Molecular Weight 588.58 g/mol [2]Moderate size; requires optimal dispersion for PO absorption.
Molecular Formula C31H27F3N6O3[2]Highly lipophilic backbone; poor aqueous solubility at neutral pH.
Target Affinity ( Ki​ ) 0.03 nM (30 pM)[]Low systemic doses required; micro-dosing possible for IV.
Ionizable Groups Pyrrolidine nitrogenEnables salt formation (e.g., TFA salt) and acidic solubilization[2].

Formulation Strategies: The "Why"

Intravenous (IV) Formulation Causality: To achieve a rapid, 100% bioavailable systemic exposure without causing embolization, the API must be completely dissolved. Because BMS-740808 is highly lipophilic, standard saline is insufficient. We utilize a co-solvent system initiating with 10% DMSO to disrupt the crystal lattice and solvate the hydrophobic core. Subsequently, unbuffered saline acidified to pH 5.0 (via 0.1 N HCl) is added. The acidic environment protonates the basic pyrrolidine nitrogen, drastically increasing aqueous solubility and preventing precipitation upon dilution in the bloodstream[4].

Oral (PO) Formulation Causality: For oral dosing, the goal is to evaluate gastrointestinal absorption. Complete solubilization prior to dosing is not strictly necessary if the compound has high permeability. We formulate BMS-740808 as a uniform micro-suspension in 0.5% Methylcellulose. Methylcellulose acts as a viscosity-modifying suspending agent, preventing the hydrophobic API particles from aggregating or settling, thereby ensuring dose uniformity during gavage[5].

Experimental Protocols

Protocol A: Intravenous (IV) Solution Preparation (1 mg/mL)

Self-Validating QC: The final solution must remain optically clear for at least 4 hours post-formulation. Any turbidity indicates incomplete protonation or excessive solvent polarity mismatch.

  • Weighing: Accurately weigh 10.0 mg of BMS-740808 (free base or TFA salt) into a sterile, depyrogenated glass vial.

  • Primary Solvation: Add 1.0 mL of cell-culture grade Dimethyl Sulfoxide (DMSO). Vortex vigorously for 2 minutes until the solid is completely dissolved. Note: Ensure no particulate matter remains attached to the vial walls.

  • Aqueous Phase Preparation: In a separate container, prepare unbuffered physiological saline (0.9% NaCl). Adjust the pH to 5.0 using dropwise addition of 0.1 N HCl. Verify with a calibrated pH meter.

  • Dilution: Slowly add 9.0 mL of the acidified saline to the DMSO-API solution while continuously stirring on a magnetic plate. The slow addition prevents localized solvent shock that could trigger precipitation[4].

  • Sterilization: Pass the final 10 mL solution through a 0.22 µm PTFE syringe filter into a sterile dosing vial.

  • Storage: Keep at room temperature and use within 12 hours to prevent potential hydrolytic degradation.

Protocol B: Oral (PO) Suspension Preparation (2 mg/mL)

Self-Validating QC: The suspension should coat the glass vial uniformly without visible macroscopic clumps.

  • Vehicle Preparation: Prepare a 0.5% (w/v) Methylcellulose solution in distilled water. Stir overnight at 4°C to ensure complete polymer hydration, then allow it to reach room temperature.

  • Weighing & Wetting: Weigh 20.0 mg of BMS-740808. Transfer to a glass mortar. Add 50 µL of Tween 80 (or PEG 400) to wet the powder. Triturate lightly to form a smooth paste. Causality: Wetting agents lower the interfacial tension between the hydrophobic drug and the aqueous vehicle.

  • Suspension: Gradually add the 0.5% Methylcellulose vehicle in 1 mL increments while continuously triturating, up to a final volume of 10.0 mL.

  • Homogenization: Transfer the suspension to a vial and homogenize using a probe sonicator (3 pulses of 10 seconds, 20% amplitude) or a high-speed vortex mixer to ensure a uniform micro-suspension.

  • Dosing: Agitate the vial immediately prior to drawing the dose into the gavage syringe to ensure homogeneity.

Pharmacokinetic Evaluation Workflow

To accurately determine the bioavailability (F%) and clearance (CL) of BMS-740808, a crossover or parallel PK study in animal models (e.g., Beagle dogs) is required[6].

Formulation_Workflow cluster_IV Intravenous (IV) Formulation cluster_PO Oral (PO) Formulation API BMS-740808 API (Solid/TFA Salt) Solubilize Solubilize in 10% DMSO API->Solubilize Wetting Wetting with Tween 80 API->Wetting Acidify Add Unbuffered Saline Acidify to pH 5.0 Solubilize->Acidify Filter Sterile Filtration (0.22 µm) Acidify->Filter Dosing In Vivo Dosing (Beagle Dogs) Filter->Dosing IV Bolus (1 mg/kg) Suspend Suspend in 0.5% Methylcellulose Wetting->Suspend Homogenize Vortex/Homogenize Uniform Suspension Suspend->Homogenize Homogenize->Dosing Oral Gavage (2 mg/kg) Analysis PK Analysis (LC-MS/MS) Dosing->Analysis Plasma Sampling

Fig 2. Workflow for the formulation and in vivo pharmacokinetic evaluation of BMS-740808.

In Vivo Sampling Protocol

Because BMS-740808 is a potent anticoagulant, blood sampling must be carefully controlled to prevent ex vivo coagulation artifacts and to preserve the integrity of the plasma matrix.

  • Administration: Administer IV doses via the cephalic vein (e.g., 1 mg/kg). Administer PO doses via oral gavage (e.g., 2-10 mg/kg)[4].

  • Blood Collection: Draw blood samples (approx. 2.0 mL) from the jugular vein at predetermined intervals (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Anticoagulation Matrix: Immediately transfer blood into tubes containing 1/10th volume of 3.2% sodium citrate. Causality: Sodium citrate chelates calcium, halting the coagulation cascade ex vivo, which is critical when analyzing a coagulation inhibitor to prevent assay interference[6].

  • Plasma Isolation: Centrifuge the blood at 2000 × g for 10 minutes at 4°C. Extract the plasma supernatant and store at -70°C until analysis.

  • LC-MS/MS Quantification: Extract plasma samples using protein precipitation (e.g., with acetonitrile). Analyze the supernatant via LC-MS/MS operating in positive electrospray ionization (ESI+) mode, monitoring the specific MRM transitions for BMS-740808[6].

Expected Pharmacokinetic Outcomes

Based on the structural class and preclinical data of BMS-740808 and its analogs, the following PK profile is representative of successful formulation and dosing in canine models,[6]:

Pharmacokinetic ParameterExpected Range (Dog Model)Interpretation
Clearance (CL) Low to ModerateIndicates stable metabolic profile and low first-pass hepatic extraction.
Volume of Distribution (Vd) Moderate (approx. Total Body Water)Good tissue penetration without excessive sequestration.
Tmax​ (Oral) 1.0 - 2.5 hoursRapid absorption from the GI tract due to high permeability.
Oral Bioavailability (F%) > 50%Validates the efficacy of the methylcellulose suspension formulation.

Sources

Application

Cell-Free Assay Protocols for Testing BMS-740808 Efficacy: A Comprehensive Guide for Factor Xa Inhibition

Executive Summary & Mechanistic Rationale In the development of novel antithrombotic agents, isolating the biochemical interaction between the drug and its target is paramount. BMS-740808 is a highly potent, selective, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the development of novel antithrombotic agents, isolating the biochemical interaction between the drug and its target is paramount. BMS-740808 is a highly potent, selective, and orally bioavailable direct inhibitor of blood coagulation Factor Xa (FXa) . With an exceptional inhibition constant ( Ki​ ) of 30 pM and a rapid association rate ( 2.7×107M−1s−1 ), it exhibits >1000-fold selectivity for FXa over other serine proteases .

As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps. The cell-free protocols detailed below are engineered as self-validating systems . By evaluating BMS-740808 across three distinct biochemical environments—direct catalytic inhibition, physiological prothrombinase complex inhibition, and plasma-based thrombin generation—we establish a rigorous, causal understanding of its efficacy.

MOA Intrinsic Intrinsic Pathway FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway Extrinsic->FX FXa Factor Xa (Active) FX->FXa Activation Prothrombinase Prothrombinase Complex (FXa + FVa + Ca2+ + PL) FXa->Prothrombinase Thrombin Thrombin (FIIa) Prothrombinase->Thrombin Cleaves Prothrombin Prothrombin (FII) Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Cleaves Fibrinogen Fibrinogen Fibrinogen->Fibrin BMS BMS-740808 BMS->FXa Direct Inhibition (Ki = 30 pM)

Caption: Coagulation cascade highlighting FXa as the central node inhibited by BMS-740808.

Quantitative Efficacy Profile of BMS-740808

To establish a baseline for assay validation, the following table summarizes the established quantitative parameters of BMS-740808. Your experimental results should closely align with these benchmarks.

ParameterValueAssay / ModelReference
Inhibition Constant ( Ki​ ) 30 pM (0.03 nM)Direct FXa Chromogenic Assay
Selectivity Profile >1000-foldSerine Protease Panel
Association Rate ( kon​ ) 2.7×107M−1s−1 Kinetic FXa Assay
Target Pathway Extrinsic & IntrinsicCoagulation Cascade

Protocol I: Direct Factor Xa Chromogenic Inhibition Assay

This fundamental biochemical assay directly measures the catalytic inhibition of purified human FXa. It utilizes a chromogenic substrate (e.g., S-2765) that releases p-nitroaniline (pNA) upon cleavage, measurable at 405 nm .

The Causality Behind the Protocol
  • Buffer Composition: Utilizing 50 mM Tris-HCl (pH 8.3), 145 mM NaCl, and 2 mM CaCl₂ mimics the physiological ionic strength required for optimal FXa active-site conformation . The addition of 0.1% PEG-6000 is critical; it prevents the highly lipophilic BMS-740808 from adsorbing to the polystyrene microplate, which would artificially inflate the apparent IC50​ .

  • Pre-Incubation: Despite BMS-740808's rapid onset of action, a 30-minute pre-incubation ensures the enzyme-inhibitor complex reaches true thermodynamic equilibrium before substrate competition begins.

  • Self-Validation: The assay includes a 100% activity control (vehicle only), a 0% activity control (buffer + substrate, no enzyme), and a reference standard (e.g., Rivaroxaban) to continuously validate the dynamic range.

Workflow Prep 1. Reagent Prep (Buffer, FXa, Drug) PreInc 2. Pre-Incubation (30 min, RT) Prep->PreInc Substrate 3. Substrate Addition (S-2765) PreInc->Substrate Read 4. Kinetic Readout (Absorbance 405 nm) Substrate->Read Analysis 5. Data Analysis (Calculate Ki) Read->Analysis

Caption: Step-by-step experimental workflow for the continuous chromogenic FXa assay.

Step-by-Step Methodology
  • Reagent Preparation: Prepare the assay buffer. Dilute purified Human FXa to a working concentration of 0.3 U/mL. Prepare a 10-point serial dilution of BMS-740808 in DMSO (ensure final assay DMSO 1%).

  • Plate Setup: In a 96-well transparent microplate, add 50 µL of assay buffer, 20 µL of FXa solution, and 10 µL of the BMS-740808 dilution to the test wells.

  • Equilibration: Incubate the plate at room temperature (RT) for exactly 30 minutes on a gentle plate shaker.

  • Initiation: Rapidly dispense 20 µL of the chromogenic substrate S-2765 (final concentration 250 µM) into all wells using a multichannel pipette.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Record the absorbance at 405 nm every 30 seconds for 15 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve to determine the Ki​ using the Cheng-Prusoff equation.

Protocol II: Prothrombinase Complex Assay

In vivo, FXa does not act in isolation; it binds to Factor Va (FVa) on phospholipid surfaces to form the prothrombinase complex, increasing its catalytic efficiency by 300,000-fold.

The Causality Behind the Protocol

Testing BMS-740808 against the assembled complex verifies that the inhibitor can successfully access the FXa active site even when steric hindrance from FVa and phospholipid membranes is present. A two-stage quenching method is used to ensure the inhibitor only affects FXa and does not interfere with the downstream chromogenic detection of thrombin.

Step-by-Step Methodology
  • Complex Assembly: In a microtube, combine human FXa (0.1 nM), human FVa (2 nM), and synthetic phospholipid vesicles (PC/PS 75:25, 10 µM) in assay buffer containing 5 mM CaCl₂. Incubate for 10 minutes at RT.

  • Inhibitor Binding: Transfer 40 µL of the assembled complex to a 96-well plate. Add 10 µL of BMS-740808 dilutions. Incubate for 20 minutes.

  • Prothrombin Cleavage: Add 30 µL of human prothrombin (final concentration 0.5 µM) to initiate thrombin generation. Incubate for exactly 5 minutes.

  • Quenching & Detection: Stop the reaction by adding 20 µL of 50 mM EDTA (chelates calcium, instantly disassembling the prothrombinase complex). Immediately add 20 µL of a thrombin-specific chromogenic substrate (e.g., S-2238).

  • Readout: Measure absorbance at 405 nm. The reduction in thrombin generation directly correlates to the efficacy of BMS-740808 against complexed FXa.

Protocol III: Thrombin Generation Assay (TGA) in Platelet-Poor Plasma

To bridge the gap between pure biochemistry and physiological efficacy, the TGA measures the downstream effect of FXa inhibition (the "thrombin burst") in a cell-free plasma matrix.

The Causality Behind the Protocol

While still cell-free (using Platelet-Poor Plasma, PPP), this assay introduces endogenous plasma proteins, antithrombin, and competing substrates. It validates whether BMS-740808 maintains its 30 pM potency in a highly complex biological fluid, proving its viability as an orally active systemic drug.

Step-by-Step Methodology
  • Plasma Spiking: Thaw citrated human PPP at 37°C. Spike the plasma with BMS-740808 to achieve final concentrations ranging from 0.1 nM to 100 nM.

  • Trigger Addition: Pipette 80 µL of spiked PPP into a fluorogenic 96-well plate. Add 20 µL of a trigger reagent containing a low concentration of Tissue Factor (1 pM) and phospholipids (4 µM).

  • Initiation: Place the plate in a calibrated fluorometer at 37°C. Dispense 20 µL of a starting reagent containing CaCl₂ and a fluorogenic thrombin substrate (Z-Gly-Gly-Arg-AMC).

  • Continuous Monitoring: Read fluorescence (Excitation 340 nm / Emission 460 nm) continuously for 60 minutes.

  • Data Extraction: Utilize TGA software to calculate the Lag Time (prolonged by BMS-740808), Peak Thrombin (suppressed by BMS-740808), and Endogenous Thrombin Potential (ETP).

References

  • Pinto DJP, Orwat MJ, Quan ML, et al. "1-[3-Aminobenzisoxazol-5'-yl]-3-trifluoromethyl-6-[2'-(3-(R)-hydroxy-N-pyrrolidinyl)methyl-[1,1']-biphen-4-yl]-1,4,5,6-tetrahydropyrazolo-[3,4-c]-pyridin-7-one (BMS-740808) a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa." Bioorganic & Medicinal Chemistry Letters, 2006. URL: [Link]

  • BPS Bioscience. "Factor Xa Inhibitor Screening Assay Kit Protocol." BPS Bioscience, 2023. URL:[Link]

  • Ohta T, et al. "Discovery of a Tetrahydropyrimidin-2(1H)-one Derivative (TAK-442) as a Potent, Selective, and Orally Active Factor Xa Inhibitor." Journal of Medicinal Chemistry, 2010. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting BMS-740808 Precipitation in Aqueous Assay Buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most common challenges in pre-clinical thrombosis research: maintaining the solubility of highl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most common challenges in pre-clinical thrombosis research: maintaining the solubility of highly lipophilic small-molecule inhibitors during in vitro enzymatic assays.

BMS-740808 is a highly potent, selective, and orally bioavailable inhibitor of blood coagulation Factor Xa (Ki = 30 pM) . While its high affinity is driven by deep insertion into the hydrophobic S1 and S4 pockets of the Factor Xa active site, this same structural lipophilicity (driven by its trifluoromethyl and multi-aromatic moieties) makes it highly susceptible to precipitation in standard aqueous assay buffers.

Mechanistic Overview: The Coagulation Cascade & BMS-740808

To understand why assay conditions matter, we must first look at the biological target. Factor Xa is a critical serine protease in the coagulation cascade, responsible for cleaving prothrombin into active thrombin. BMS-740808 acts as a direct, competitive inhibitor of this process .

Pathway TF Tissue Factor / FVIIa FX Factor X TF->FX Activates FXa Factor Xa (Active Protease) FX->FXa Prothrombin Prothrombin (FII) FXa->Prothrombin Cleaves Thrombin Thrombin (FIIa) Prothrombin->Thrombin BMS BMS-740808 (Ki = 30 pM) BMS->FXa Inhibits

Factor Xa Coagulation Cascade and BMS-740808 Inhibition Pathway

Frequently Asked Questions (FAQs)

Q: Why does my BMS-740808 stock turn cloudy immediately upon dilution in the Factor Xa assay buffer? A: This is a classic case of solvent-shift precipitation . When a high-concentration DMSO stock (e.g., 10 mM) is pipetted directly into an aqueous buffer, the rapid diffusion of DMSO into the water leaves the hydrophobic BMS-740808 molecules locally supersaturated. The thermodynamic solubility limit is exceeded before the compound can disperse, triggering rapid nucleation and the formation of kinetically trapped colloidal aggregates. Causality: The transition from a low-dielectric solvent (DMSO) to a high-dielectric solvent (water) forces hydrophobic molecules to self-associate to minimize water contact.

Q: What is the optimal buffer composition to prevent BMS-740808 precipitation without inhibiting Factor Xa activity? A: Factor Xa requires calcium for full enzymatic activity, but the buffer must also accommodate the hydrophobicity of the inhibitor. We recommend a buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM CaCl₂, and either 0.1% PEG-8000 or 0.1% Bovine Serum Albumin (BSA) . Causality: PEG-8000 acts as a steric stabilizer, coating the hydrophobic surfaces of the small molecule and preventing aggregate growth. BSA acts as a carrier protein, binding the free drug and maintaining it in a soluble equilibrium state, which mimics physiological plasma protein binding.

Q: Does temperature play a role in the compound's stability in solution? A: Yes. The solubility of BMS-740808 is endothermic; it decreases significantly at lower temperatures. If you dilute the compound into a buffer that has just been removed from a 4°C refrigerator, the lowered kinetic energy reduces the solubility threshold, promoting immediate precipitation. Always pre-warm your assay buffer to room temperature (22–25°C) or physiological temperature (37°C) prior to compound addition.

Diagnostic Workflow for Precipitation

If you encounter turbidity or inconsistent IC50 curves, follow this logical diagnostic workflow to isolate the root cause of the precipitation.

G Start Observe Turbidity in Assay Buffer CheckDMSO Is final DMSO > 1%? Start->CheckDMSO ReduceDMSO Maintain DMSO ≤ 1% Use acoustic dispensing CheckDMSO->ReduceDMSO Yes CheckBuffer Check Buffer Additives (BSA, PEG, CHAPS) CheckDMSO->CheckBuffer No Success Clear Solution Proceed to Factor Xa Assay ReduceDMSO->Success AddSurfactant Add 0.1% PEG-8000 or 0.1% BSA CheckBuffer->AddSurfactant Missing CheckTemp Is buffer at Room Temp? CheckBuffer->CheckTemp Present AddSurfactant->Success WarmBuffer Pre-warm buffer to 25°C before compound addition CheckTemp->WarmBuffer No CheckTemp->Success Yes WarmBuffer->Success

Diagnostic Workflow for Troubleshooting BMS-740808 Precipitation in Aqueous Buffers

Quantitative Data: Buffer Additive Effects

The table below summarizes the apparent solubility limits of BMS-740808 under various buffer conditions. These limits must be respected to generate reliable dose-response curves .

Buffer Condition (50 mM Tris, 150 mM NaCl, 5 mM CaCl₂)Final DMSO (%)Apparent Solubility Limit (µM)Visual Observation / Assay Impact
No Additives 1%< 0.5 µMImmediate turbidity; erratic IC50 data
0.01% Triton X-100 1%~ 2.5 µMSlight haze at high concentrations
0.1% PEG-8000 1%~ 10.0 µMClear solution; excellent assay window
0.1% BSA 1%> 50.0 µMClear solution; mimics plasma binding
0.1% BSA 5%> 50.0 µMClear, but 5% DMSO inhibits Factor Xa

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your assay setup, use the following self-validating protocol for preparing aqueous BMS-740808 working solutions. This method utilizes an intermediate DMSO dilution to prevent solvent-shift shock.

Protocol: Preparation of Stable 100 nM BMS-740808 Working Solutions

Step 1: Stock Homogenization

  • Thaw the 10 mM BMS-740808 DMSO stock at room temperature (25°C).

  • Vortex for 10 seconds and sonicate in a water bath for 1 minute.

  • Causality: This ensures complete dissolution of any microscopic freeze-thaw crystals that could act as nucleation seeds.

Step 2: Intermediate DMSO Dilution

  • Prepare a 10 µM intermediate stock by diluting 1 µL of the 10 mM stock into 999 µL of 100% molecular-biology grade DMSO.

  • Validation Check: Visually inspect the tube against a dark background. The solution must be optically clear.

Step 3: Buffer Equilibration

  • Pre-warm the Factor Xa Assay Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM CaCl₂, 0.1% PEG-8000) to 25°C.

  • Causality: Cold buffers drastically lower thermodynamic solubility.

Step 4: Aqueous Dilution (The Critical Step)

  • While vortexing the assay buffer at medium speed, add the 10 µM DMSO intermediate stock dropwise to achieve a 1:100 dilution (e.g., 10 µL intermediate into 990 µL buffer).

  • This yields a 100 nM working solution in exactly 1% DMSO.

Step 5: Spectrophotometric Validation

  • Measure the absorbance of the final solution at 600 nm (OD600) using a microplate reader or spectrophotometer.

  • Validation Check: An OD600 < 0.01 confirms the absence of colloidal light scattering. If OD600 ≥ 0.01, precipitation has occurred; discard the solution, verify your buffer additives, and repeat Step 4 with slower dropwise addition.

References

  • Pinto, D. J., Orwat, M. J., Wang, S., Fevig, J. M., Quan, M. L., Amparo, E., ... & Wexler, R. R. (2006). "1-[3-Aminobenzisoxazol-5'-yl]-3-trifluoromethyl-6-[2'-(3-(R)-hydroxy-N-pyrrolidinyl)methyl-[1,1']-biphen-4-yl]-1,4,5,6-tetrahydropyrazolo-[3,4-c]-pyridin-7-one (BMS-740808) a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa." Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • Di, L., & Kerns, E. H. (2012). "Solubility in Biochemical Assays." Assay Guidance Manual. National Center for Biotechnology Information (NCBI). URL: [Link]

  • BRENDA Enzyme Database. "Information on EC 3.4.21.6 - coagulation factor Xa." URL: [Link]

Optimization

BMS-740808 Technical Support Center: Stability Optimization &amp; Troubleshooting

Welcome to the Technical Support Center for BMS-740808 . As a highly potent ( Ki​=30 pM) and selective (>1000-fold over other proteases) bicyclic pyrazolo-pyridinone inhibitor of blood coagulation Factor Xa[1], maintaini...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for BMS-740808 . As a highly potent ( Ki​=30 pM) and selective (>1000-fold over other proteases) bicyclic pyrazolo-pyridinone inhibitor of blood coagulation Factor Xa[1], maintaining the structural integrity of this compound is critical for reproducible in vitro and in vivo assays.

While the bicyclic scaffold of BMS-740808 was specifically engineered to integrate the carboxamido moiety and make it less susceptible to hydrolysis compared to its monocyclic predecessors[1], improper storage—particularly in hygroscopic solvents like DMSO—can still lead to rapid degradation and precipitation. This guide provides field-proven protocols, causality-driven troubleshooting, and validated storage parameters to ensure experimental integrity.

Part 1: Quantitative Stability Data

To prevent loss of potency, adhere to the following validated storage conditions for BMS-740808.

Storage StateMatrixTemperatureRecommended Shelf LifePrimary Degradation Risk
Solid PowderLyophilized-20°C3 YearsMoisture uptake (Hygroscopic)
Solid PowderLyophilized+4°C2 YearsThermal degradation over time
Liquid StockAnhydrous DMSO-80°C6 MonthsFreeze-thaw precipitation, Hydrolysis
Liquid StockAnhydrous DMSO-20°C1 MonthMoisture condensation, Hydrolysis
Part 2: Experimental Protocols & Workflows
Self-Validating Reconstitution & Storage Workflow

To guarantee the trustworthiness of your assay data, your storage protocol must act as a self-validating system. Follow this methodology to prepare and verify your BMS-740808 stocks:

  • Step 1: Equilibration (Causality: Moisture Prevention). Before opening, allow the lyophilized BMS-740808 vial to equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Why? BMS-740808 is a lipophilic molecule. If the vial is opened while cold, ambient moisture will instantly condense inside. Water introduced into the subsequent DMSO solution will accelerate the hydrolysis of the carboxamido moiety and cause micro-precipitation over time.

  • Step 2: Reconstitution (Causality: Solvent Integrity). Add anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to create a 10 mM stock solution. Vortex gently until fully dissolved. Protect from light.

  • Step 3: Aliquoting (Causality: Freeze-Thaw Mitigation). Divide the stock into 10 µL to 50 µL single-use aliquots in amber, low-bind microcentrifuge tubes.

    • Why? DMSO freezes at 18.5°C. Repeated freeze-thaw cycles cause localized concentration gradients and introduce atmospheric water, drastically reducing the active concentration of the inhibitor.

  • Step 4: Self-Validation (The Control Gate). Immediately take one freshly prepared aliquot and run a baseline Factor Xa chromogenic assay (using purified human FXa and a chromogenic substrate). Record the baseline IC50​ (expected ~30 pM)[1]. Store the remaining aliquots at -80°C.

    • Validation Check: When thawing a stored aliquot months later, run it alongside your baseline parameters. If the IC50​ shifts rightward by >3-fold (e.g., >90 pM), the aliquot has degraded and the batch must be discarded.

Workflow Solid BMS-740808 Solid Powder Store at -20°C with Desiccant Equilibrate Equilibrate to Room Temp (Prevent Condensation) Solid->Equilibrate Reconstitute Reconstitute in Anhydrous DMSO (e.g., 10 mM stock) Equilibrate->Reconstitute Aliquot Create Single-Use Aliquots (Avoid Freeze-Thaw) Reconstitute->Aliquot StoreLiquid Store Aliquots at -80°C (Protect from Light/Moisture) Aliquot->StoreLiquid Assay Thaw immediately before Factor Xa Assay StoreLiquid->Assay 1 Thaw Cycle Only

Fig 1: Optimal reconstitution and aliquoting workflow to maintain BMS-740808 stability.

Part 3: Troubleshooting & FAQs

Q1: Why is my BMS-740808 DMSO stock losing potency after a few weeks at -20°C? A1: The primary culprit is water contamination. DMSO is highly hygroscopic. Standard -20°C freezers often undergo auto-defrost cycles, causing temperature fluctuations that promote condensation. When water enters the DMSO stock, the lipophilic BMS-740808 begins to precipitate out of solution (often invisibly at the micro-scale), meaning you are pipetting a lower concentration of the active drug than calculated. Always store liquid aliquots at -80°C to halt this process.

Q2: How can I analytically verify the integrity of a stored aliquot before running an expensive in vivo thrombosis model? A2: Use Evaporative Light Scattering (ELS) coupled with HPLC. Because BMS-740808 lacks a strong universal UV chromophore that easily distinguishes it from all degradation products, ELS is highly effective. During ELS analysis, the DMSO solvent peak is evaporated and deleted, allowing for an unambiguous interpretation of the intact BMS-740808 peak versus any hydrolyzed byproducts.

Q3: Can I store BMS-740808 in aqueous assay buffers overnight? A3: No. Like many small-molecule Factor Xa inhibitors, BMS-740808 has poor long-term aqueous solubility. If left in an aqueous buffer (e.g., Tris-HCl) overnight, it will precipitate. You must dilute the DMSO stock into your aqueous assay buffer immediately before use, ensuring the final DMSO concentration remains below 1% to avoid solvent interference with the Factor Xa protease activity.

Part 4: Mechanism of Action Visualization

Understanding the exact node of intervention is crucial for designing your assays. BMS-740808 acts as a direct, competitive inhibitor of activated Factor Xa, preventing the cleavage of prothrombin into thrombin, thereby halting the coagulation cascade[1].

Pathway FX Factor X (Zymogen) FXa Activated Factor Xa (Active Protease) FX->FXa Activation Prothrombin Prothrombin (Factor II) FXa->Prothrombin Cleaves BMS BMS-740808 (Ki = 30 pM) BMS->FXa Competitive Inhibition Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Conversion Clot Fibrin Clot Formation Thrombin->Clot Induces

Fig 2: BMS-740808 mechanism: Competitive inhibition of Factor Xa in the coagulation cascade.

References
  • Title: 1-[3-Aminobenzisoxazol-5'-yl]-3-trifluoromethyl-6-[2'-(3-(R)-hydroxy-N-pyrrolidinyl)methyl-[1,1']-biphen-4-yl]-1,4,5,6-tetrahydropyrazolo-[3,4-c]-pyridin-7-one (BMS-740808) a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

Sources

Troubleshooting

Improving in vivo solubility of BMS-740808 for oral administration

Welcome to the Technical Support Center for BMS-740808 Formulation and In Vivo Pharmacokinetics . As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific physic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for BMS-740808 Formulation and In Vivo Pharmacokinetics .

As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with BMS-740808. BMS-740808 is a highly potent (Ki = 0.03 nM), selective, and orally bioavailable inhibitor of blood coagulation Factor Xa (FXa)[]. It features a bicyclic tetrahydropyrazolo-pyridinone scaffold and a basic 3-(R)-hydroxy-N-pyrrolidinyl moiety[2]. While it exhibits excellent in vitro potency, researchers often encounter variable in vivo exposure due to its complex solubility profile.

This guide provides field-proven strategies, self-validating protocols, and mechanistic insights to optimize the in vivo solubility of BMS-740808 for oral administration.

🔬 FAQ: Physicochemical Properties & Formulation Strategy

Q1: Why does BMS-740808 show high inter-subject variability and poor exposure in my canine oral PK studies? A1: The variability is fundamentally driven by the pH-dependent solubility of BMS-740808. The basic pyrrolidine group in its structure becomes protonated in the acidic environment of the stomach, leading to high initial solubility. However, as the drug transitions to the neutral pH of the small intestine, the un-ionized free base rapidly precipitates. This precipitation severely limits the dissolved drug available for absorption.

Causality Insight: In the drug development pipeline, later-generation analogs like Apixaban (BMS-562247) replaced this strong basic fragment to reduce pH-dependent solubility fluctuations, leading to a more consistent, albeit lower, baseline aqueous solubility (~40-50 µg/mL)[3]. To achieve consistent exposure with BMS-740808, you must formulate it to maintain supersaturation in the intestine[4].

Q2: What is the most effective formulation strategy to prevent intestinal precipitation of BMS-740808? A2: We recommend utilizing an Amorphous Solid Dispersion (ASD) . By dispersing the drug in a hydrophilic polymer matrix (such as HPMCAS), you bypass the crystalline lattice energy barrier. When the ASD enters the GI tract, it rapidly dissolves to create a supersaturated state (the "Spring"). The polymer then sterically and ionically inhibits the nucleation of the drug, maintaining it in solution long enough for absorption (the "Parachute").

G A BMS-740808 (Crystalline) B Amorphous Solid Dispersion (ASD) A->B Spray Drying C Gastric Fluid (Low pH) B->C Oral Dosing D Intestinal Fluid (Neutral pH) C->D Gastric Emptying E Supersaturation (The 'Spring') D->E Rapid Dissolution F Precipitation Inhibitor (The 'Parachute') E->F Polymer Stabilization G High Oral Bioavailability F->G Enhanced Absorption

Mechanistic workflow of the "Spring and Parachute" formulation strategy.

🛠 Troubleshooting Guide: In Vitro and In Vivo Workflows

Q3: My BMS-740808 ASD crashes out during in vitro biorelevant dissolution testing (FaSSIF). How can I validate the formulation before animal dosing? A3: Rapid crystallization in Fasted State Simulated Intestinal Fluid (FaSSIF) indicates that your polymer is failing to act as an effective "parachute." BMS-740808 is highly lipophilic and prone to rapid nucleation. If the polymer-to-drug ratio is too low, phase separation occurs.

  • Solution 1: Increase the polymer:drug ratio from 1:1 to 3:1 or 4:1.

  • Solution 2: Switch to an enteric polymer like HPMCAS-HF . The acetyl and succinoyl groups in HPMCAS provide excellent amphiphilic interactions with BMS-740808, preventing aggregation.

DecisionTree Start Low in vivo exposure of BMS-740808? CheckSol Check FaSSIF/FeSSIF Solubility Start->CheckSol IsSoluble Is solubility > 50 µg/mL? CheckSol->IsSoluble Formulation Optimize Formulation: Increase Polymer Ratio IsSoluble->Formulation No (Precipitation) CheckPerm Check Caco-2 Permeability & Efflux IsSoluble->CheckPerm Yes Metabolism Check Hepatic Clearance (HLM/DLM) CheckPerm->Metabolism Permeability is high

Troubleshooting decision tree for resolving variable oral pharmacokinetics.

📊 Data Presentation

Table 1: Comparative Physicochemical Properties Understanding the baseline properties of BMS-740808 compared to its optimized successor, Apixaban, is critical for setting realistic formulation targets[3],[2].

PropertyBMS-740808Apixaban (BMS-562247)Impact on Formulation Strategy
Target Factor Xa (Ki = 0.03 nM)Factor Xa (Ki = 0.08 nM)Both require low doses, minimizing total mass needed in solution.
Molecular Weight 588.58 g/mol 459.50 g/mol Higher MW of BMS-740808 increases lattice energy, lowering solubility.
Ionization Basic (Pyrrolidine moiety)Neutral (Lactam moiety)BMS-740808 requires protection against pH-shift precipitation.
Aqueous Solubility Highly pH-dependent~40-50 µg/mL (pH independent)BMS-740808 demands ASD or lipid-based delivery for intestinal absorption.

Table 2: Target Solubility Profile of BMS-740808 ASD in Biorelevant Media Note: These are target thresholds for a successful 3:1 HPMCAS-HF ASD formulation.

MediapHTarget Apparent Solubility (µg/mL)Stability Duration
SGF (Simulated Gastric Fluid)1.2> 500Stable (Protonated)
FaSSIF (Fasted State Intestinal)6.5> 150> 90 minutes (Supersaturated)
FeSSIF (Fed State Intestinal)5.0> 250> 120 minutes (Micellar solubilization)

📋 Experimental Protocols

Protocol 1: Preparation of BMS-740808 Amorphous Solid Dispersion (ASD) via Spray Drying

This protocol ensures the complete amorphization of BMS-740808, providing a self-validating system where the absence of birefringence under polarized light microscopy confirms success.

Materials: BMS-740808 (Free base), HPMCAS-HF (Hypromellose Acetate Succinate), Dichloromethane (DCM), Methanol (MeOH). Steps:

  • Solvent Preparation: Prepare a co-solvent system of DCM:MeOH at a 2:1 (v/v) ratio. This ratio ensures the dissolution of both the lipophilic drug and the amphiphilic polymer.

  • Solute Addition: Dissolve BMS-740808 and HPMCAS-HF in the solvent at a 1:3 weight ratio. Maintain a total solids concentration of 5% (w/v) to prevent nozzle clogging.

  • Sonication: Sonicate the solution for 15 minutes to ensure complete dissolution. Self-Validation Check: The solution must be completely optically clear. Any turbidity indicates incomplete dissolution and will seed crystallization.

  • Spray Drying Parameters:

    • Inlet Temperature: 75°C

    • Outlet Temperature: 45°C (Ensures rapid solvent evaporation without exceeding the glass transition temperature, Tg​ , of the polymer).

    • Atomization Gas Flow: 400 L/h.

  • Secondary Drying: Transfer the collected powder to a vacuum desiccator at 40°C for 24 hours to remove residual DCM/MeOH.

  • Characterization: Verify the amorphous nature using Powder X-Ray Diffraction (PXRD) (look for a broad halo) and Polarized Light Microscopy (absence of birefringence).

Protocol 2: Two-Stage Biorelevant Dissolution Testing

This protocol mimics the physiological transit from the stomach to the intestine to evaluate the "parachute" effect.

Steps:

  • Gastric Stage: Add 20 mg of the BMS-740808 ASD to 50 mL of 0.1 N HCl (pH 1.2) at 37°C. Stir at 100 rpm for 30 minutes.

  • Sampling: Take a 1 mL aliquot, centrifuge at 10,000 rpm for 1 minute, and analyze the supernatant via HPLC.

  • Intestinal Shift: Directly add 50 mL of double-concentrated FaSSIF media (buffered to shift the final pH to 6.5) to the gastric stage vessel.

  • Kinetic Sampling: Take aliquots at 5, 15, 30, 60, and 90 minutes post-shift.

  • Analysis: Quantify the dissolved BMS-740808. A successful formulation will maintain >150 µg/mL for at least 90 minutes without a sharp drop-off, confirming the polymer is successfully inhibiting precipitation.

📚 References

  • Pinto, D. J. P., Orwat, M. J., Quan, M. L., et al. (2006). "1-[3-Aminobenzisoxazol-5'-yl]-3-trifluoromethyl-6-[2'-(3-(R)-hydroxy-N-pyrrolidinyl)methyl-[1,1']-biphen-4-yl]-1,4,5,6-tetrahydropyrazolo-[3,4-c]-pyridin-7-one (BMS-740808) a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa." Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Pinto, D. J. P., Orwat, M. J., Koch, S., et al. (2007). "Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa." Journal of Medicinal Chemistry. Available at:[Link]

  • Quan, M. L., & Pinto, D. J. P. (2015). "Discovery and development of Factor Xa inhibitors (2015–2022)." Frontiers in Pharmacology (PMC). Available at:[Link]

Sources

Optimization

Resolving background fluorescence in BMS-740808 Factor Xa assays

Welcome to the technical support guide for resolving common issues encountered during the use of BMS-740808 in fluorescence-based Factor Xa (FXa) assays. This resource is designed for researchers, scientists, and drug de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for resolving common issues encountered during the use of BMS-740808 in fluorescence-based Factor Xa (FXa) assays. This resource is designed for researchers, scientists, and drug development professionals to help diagnose and resolve challenges related to anomalous background fluorescence, ensuring data integrity and accuracy.

Frequently Asked Questions (FAQs)

Q1: My assay plate shows high background fluorescence in wells containing BMS-740808, even before the addition of the enzyme. What is the likely cause?

High background fluorescence originating from the test compound is a common artifact in fluorescence-based screening. The most probable cause is that BMS-740808 itself possesses intrinsic fluorescent properties. BMS-740808 is a complex organic molecule with multiple aromatic ring structures (C₃₁H₂₇F₃N₆O₃), which are known to absorb and emit light.[] This compound-specific fluorescence can directly interfere with the assay signal, especially if its excitation and emission spectra overlap with those of your chosen fluorophore (e.g., AMC, 7-amino-4-methylcoumarin).

A secondary, though less common, cause could be fluorescent impurities within your specific lot of BMS-740808.

Q2: Besides the compound itself, what are other common sources of high background in a Factor Xa fluorescence assay?

Several factors beyond your test compound can contribute to elevated background signals. Systematically ruling these out is a critical first step in troubleshooting. Key sources include:

  • Substrate Autohydrolysis: The fluorogenic substrate may be unstable in your assay buffer and can spontaneously hydrolyze, releasing the free fluorophore without any enzymatic activity. This can be diagnosed with a "no-enzyme" control experiment.[2]

  • Buffer and Solvent Contamination: Assay buffers, or the solvent used to dissolve BMS-740808 (typically DMSO), may contain fluorescent contaminants. Running a "solvent blank" is essential. The polarity of the solvent can also directly influence the fluorescence emission of dissolved compounds.[3][4]

  • Inappropriate Microplate Selection: Using the wrong type of microplate is a frequent error. For fluorescence assays, black, opaque-walled plates are mandatory to minimize light scatter and well-to-well crosstalk.[2][5] Clear or white plates are unsuitable and will lead to significantly elevated and variable background readings.

Q3: My fluorescence signal decreases at high concentrations of BMS-740808, but not in a way that fits a typical inhibition curve. What could be happening?

This phenomenon is a classic indicator of the Inner Filter Effect (IFE) .[6] IFE is not true fluorescence quenching but rather an artifact caused by the test compound absorbing light at the excitation and/or emission wavelengths of the assay's fluorophore.[7]

  • Primary IFE: The compound absorbs the excitation light, reducing the photons available to excite the fluorophore.[6]

  • Secondary IFE: The compound absorbs the light emitted by the fluorophore before it reaches the plate reader's detector.[6]

At high concentrations, BMS-740808 can effectively "shade" the fluorophore, leading to an apparent decrease in signal that can be easily mistaken for enzymatic inhibition, resulting in a false positive. It is crucial to perform specific controls to identify and correct for this effect.

In-Depth Troubleshooting and Protocols

This section provides a logical, step-by-step workflow to systematically identify and resolve the source of fluorescence interference in your assay.

Workflow for Diagnosing Fluorescence Interference

G A Start: High Background Fluorescence Observed B Protocol 1.1: Run Compound Fluorescence Control (No Enzyme, No Substrate) A->B C Is the compound fluorescent at assay wavelengths? B->C D YES: Compound has intrinsic fluorescence C->D Yes E NO: Compound is not the primary source C->E No J Protocol 2.1: Assess Inner Filter Effect (IFE) (Run AMC standard curve +/- compound) D->J F Protocol 1.2: Run Substrate Autohydrolysis Control (No Enzyme) E->F G Is background increasing over time without enzyme? F->G H YES: Substrate is unstable. Prepare fresh or screen buffers. G->H Yes I NO: Substrate is stable G->I No N Review Assay Basics: - Black microplates? - Buffer contamination? - Instrument settings? I->N K Does compound reduce AMC fluorescence? J->K L YES: Correct for IFE or reduce compound concentration K->L Yes M NO: IFE is not significant K->M No M->N

Caption: A decision-tree workflow for troubleshooting background fluorescence.

Step 1: Characterize the Source of Interference

The first objective is to isolate the component responsible for the aberrant signal. This requires a series of simple, yet powerful, control experiments.

Protocol 1.1: Measuring the Intrinsic Fluorescence of BMS-740808

Objective: To determine if BMS-740808 or its solvent vehicle is fluorescent at the assay's excitation and emission wavelengths.

Methodology:

  • Plate Setup: Use a solid black, flat-bottom 96-well plate.[5]

  • Prepare Compound Dilutions: Create a serial dilution of BMS-740808 in your final assay buffer, covering the full concentration range used in your inhibition assay.

  • Prepare Solvent Control: Prepare identical dilutions using only the solvent (e.g., DMSO) in the assay buffer.

  • Plate Layout:

    • Wells 1-3: Assay Buffer only (Buffer Blank).

    • Wells 4-6: Highest concentration of solvent in Assay Buffer (Solvent Blank).

    • Remaining Wells: Add your serial dilutions of BMS-740808.

  • Incubation: Incubate the plate under the same conditions as your main assay (temperature and time).

  • Measurement: Read the fluorescence on your plate reader using the exact same excitation and emission wavelengths and gain settings intended for your Factor Xa assay (e.g., for an AMC-based substrate, Ex: 350 nm, Em: 450 nm).[8]

Data Interpretation:

ConditionExpected RFU (Relative Fluorescence Units)Interpretation
Buffer Blank Low and stableBaseline fluorescence of the buffer and plate.
Solvent Blank Similar to Buffer BlankThe solvent (e.g., DMSO) is not contributing significantly to fluorescence.
BMS-740808 Wells RFU increases with compound concentrationConclusion: BMS-740808 is intrinsically fluorescent at your assay wavelengths.
BMS-740808 Wells RFU is similar to Solvent BlankConclusion: The compound is not the source of the background signal. Proceed to Protocol 1.2.

Step 2: Mitigating Compound-Based Interference

If Protocol 1.1 confirms that BMS-740808 is fluorescent, the next step is to assess whether this interference is additive (intrinsic fluorescence) or subtractive (Inner Filter Effect).

Mechanism of the Inner Filter Effect (IFE)

IFE cluster_0 Primary IFE (Excitation) cluster_1 Secondary IFE (Emission) A Excitation Light (e.g., 350 nm) B BMS-740808 (absorbs light) A->B C Fluorophore (AMC) B->C D Reduced Excitation C->D E Fluorophore (AMC) emits light (e.g., 450 nm) F BMS-740808 (absorbs light) E->F G Detector F->G H Reduced Emission Signal G->H

Caption: Diagram illustrating the primary and secondary inner filter effects.

Protocol 2.1: Correcting for the Inner Filter Effect

Objective: To quantify the impact of IFE from BMS-740808 on the fluorophore's signal and apply a correction factor. This protocol uses the free fluorophore (e.g., AMC) as a stable signal source.

Methodology:

  • Prepare Fluorophore Standard: Prepare a solution of the free fluorophore (e.g., 7-amino-4-methylcoumarin) in assay buffer at a concentration that gives a mid-range signal in your assay (e.g., the signal corresponding to ~50% enzyme activity).[2]

  • Prepare Compound Dilutions: Prepare a serial dilution of BMS-740808 at 2x the final desired concentration.

  • Plate Layout (in duplicate or triplicate):

    • Row A (Control): 50 µL Assay Buffer + 50 µL Fluorophore Standard.

    • Row B (Test): 50 µL of each 2x BMS-740808 dilution + 50 µL Fluorophore Standard.

    • Row C (Compound Blank): 50 µL of each 2x BMS-740808 dilution + 50 µL Assay Buffer.

  • Incubation & Measurement: Mix the plate, incubate briefly (5-10 minutes) at the assay temperature, and read fluorescence using the standard assay settings.

  • Calculate Correction Factor:

    • For each concentration of BMS-740808, calculate the true fluorescence of the compound blank (F_compound) from Row C.

    • Calculate the observed fluorescence of the fluorophore in the presence of the compound (F_observed) from Row B.

    • Calculate the fluorescence of the uninhibited fluorophore (F_control) from Row A.

    • The correction factor, Q , at each compound concentration is: Q = (F_observed - F_compound) / F_control

Applying the Correction:

During your actual enzyme assay, the corrected fluorescence (F_corrected) can be calculated using the Q factor for each corresponding inhibitor concentration:

F_corrected = (F_raw_data - F_compound_blank) / Q

Where F_raw_data is the reading from your enzyme reaction well and F_compound_blank is the reading from a well with the same concentration of inhibitor but no enzyme.

Expert Insight: While mathematically robust, IFE correction can amplify noise. The best practice is always to minimize IFE by working at the lowest possible concentrations of the inhibitor and substrate where the effect is negligible (typically where absorbance is < 0.1).[7] If significant IFE is observed, consider alternative assay formats.

Step 3: General Assay Optimization and Best Practices

Even if compound interference is the primary issue, optimizing the entire assay can improve your signal-to-background ratio and overall data quality.

Protocol 3.1: Generating a Fluorophore Standard Curve

Objective: To confirm instrument linearity and sensitivity and to convert RFU values into product concentration.

Methodology:

  • Prepare Stock Solution: Create a concentrated stock (e.g., 1 mM) of the pure fluorophore (e.g., AMC) in DMSO. Store this stock protected from light at -20°C.[2]

  • Create Dilutions: Perform a serial dilution of the stock solution in your assay buffer to create a range of standards (e.g., 0 to 10 µM).

  • Plate and Measure: Add a fixed volume of each standard to a black microplate, including a buffer-only blank. Read the fluorescence using the assay's instrument settings.

  • Analysis: Plot RFU versus concentration. The resulting curve should be linear over your expected experimental range. A non-linear curve may indicate detector saturation at high concentrations or other instrument issues.[9]

Additional Best Practices:

  • Reagent Handling: Protect fluorescent substrates and standards from light to prevent photobleaching.[2] Avoid repeated freeze-thaw cycles of enzymes.[5]

  • Kinetic vs. Endpoint Reads: Whenever possible, perform a kinetic read (measuring fluorescence at regular intervals). This allows you to verify that the reaction is in the linear range and can help distinguish true inhibition from artifacts that may change over time.[2]

  • Instrument Settings: Optimize the gain setting on your plate reader to ensure the highest expected signal is not saturating the detector.

Advanced Solutions: When Background Fluorescence Persists

If the above troubleshooting steps fail to resolve the issue, particularly if the intrinsic fluorescence of BMS-740808 is too high to overcome, it may be necessary to change the assay methodology.

  • Alternative Fluorogenic Substrates: Investigate Factor Xa substrates that utilize different fluorophores with spectral properties that do not overlap with BMS-740808. For example, substrates with longer excitation and emission wavelengths (in the red-shifted part of the spectrum) are often less susceptible to interference from autofluorescent compounds.[10]

  • Chromogenic Assays: Switch to a colorimetric-based Factor Xa assay. These assays use a substrate that releases a chromophore (e.g., p-nitroaniline), which is detected by absorbance rather than fluorescence.[11][12] This method is generally immune to fluorescence interference.

  • Label-Free Detection: Advanced techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding of BMS-740808 to Factor Xa directly, without the need for any fluorescent labels.

By following this structured guide, you can effectively diagnose, mitigate, and resolve issues of background fluorescence, leading to more reliable and accurate characterization of BMS-740808 in your Factor Xa assays.

References

  • Horiba. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. [Link]

  • AdooQ Bioscience. BMS-740808 | Factor Xa inhibitor | 280118-23-2. [Link]

  • PubMed. Correction for inner filter effects in turbid samples: fluorescence assays of mitochondrial NADH. [Link]

  • Evident Scientific. Solvent Effects on Fluorescence Emission. [Link]

  • BellBrook Labs. Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • ACS Publications. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. [Link]

  • ARROW@TU Dublin. Development Of A Fluorescent Anti-Factor Xa Assay To Monitor Unfractionated And Low Molecular Weight Heparins. [Link]

  • ACS Publications. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. [Link]

  • PubMed. Comparative study of Factor Xa fluorogenic substrates and their influence on the quantification of LMWHs. [Link]

  • Edinburgh Instruments. What is the Inner Filter Effect?. [Link]

  • PubMed. Solvent effects on fluorescence properties of protochlorophyll and its derivatives with various porphyrin side chains. [Link]

  • PMC - NIH. Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol. [Link]

  • AMSBIO. Factor Xa Activity Fluorometric Assay Kit. [Link]

  • Medscape. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming BMS-740808 Protein Binding Interference in Plasma Assays

Welcome to the Advanced Assay Troubleshooting Center. This guide is specifically designed for researchers and drug development professionals working with BMS-740808 , a highly potent bicyclic pyrazolopyridinone Factor Xa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Troubleshooting Center. This guide is specifically designed for researchers and drug development professionals working with BMS-740808 , a highly potent bicyclic pyrazolopyridinone Factor Xa (FXa) inhibitor[1].

While BMS-740808 exhibits extraordinary in vitro binding affinity (K_i = 0.03 nM) and >1000-fold selectivity for FXa over other serine proteases[2][3], scientists frequently encounter severe signal dampening when transitioning from purified enzyme buffers to human plasma assays (e.g., Prothrombin Time [PT] or Activated Partial Thromboplastin Time [aPTT]). This guide deconstructs the mechanistic causality behind this discrepancy and provides self-validating protocols to rescue your assay data.

Part 1: The Mechanistic Causality of Assay Interference

To troubleshoot an assay, one must first understand the thermodynamics of the target-ligand interaction. Factor Xa is a vitamin K-dependent serine protease that intersects the intrinsic and extrinsic coagulation pathways[4]. Its active site contains two primary hydrophobic pockets: S1 and S4[4][5].

BMS-740808 was engineered with highly lipophilic P1 and P4 moieties to perfectly complement these pockets, displacing structured water molecules to achieve an ultra-low K_i of 30 pM[2][5]. However, this extreme lipophilicity (cLogP > 7) acts as a double-edged sword. In whole plasma, the hydrophobic regions of BMS-740808 drive >99% non-specific binding to abundant plasma proteins like Human Serum Albumin (HSA) and Alpha-1-Acid Glycoprotein (AAG)[3].

Because only the unbound free fraction ( fu​ ) of the drug is available to inhibit FXa, the massive protein sink in plasma assays artificially masks the compound's true anticoagulant efficacy[3].

G Intrinsic Intrinsic Pathway (Contact Activation) FXa Factor Xa (FXa) Active Site Intrinsic->FXa Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FXa Thrombin Thrombin (FIIa) FXa->Thrombin Catalyzes Prothrombin Prothrombin (FII) Prothrombin->Thrombin BMS BMS-740808 (Ki = 0.03 nM) BMS->FXa Direct Inhibition PlasmaProteins Plasma Proteins (Albumin/AAG) BMS->PlasmaProteins >99% Off-Target Binding (Interference)

Fig 1: Mechanism of BMS-740808 FXa inhibition and off-target plasma protein binding interference.

Part 2: Troubleshooting Workflows & Self-Validating Protocols

To overcome this interference, you must decouple the total drug concentration from the active free fraction. We recommend a two-pronged approach: quantifying the exact free fraction via Equilibrium Dialysis, and utilizing a modified Anti-FXa Chromogenic Assay rather than standard clotting assays.

Workflow Plasma Spiked Plasma Sample (BMS-740808) Dialysis Equilibrium Dialysis (37°C, 4-6 hrs) Plasma->Dialysis Separate bound/free Chromogenic Anti-FXa Chromogenic Assay (Dilute Plasma Method) Plasma->Chromogenic Total drug assay FreeFrac Quantify Free Fraction (LC-MS/MS) Dialysis->FreeFrac Buffer compartment Correction Calculate Corrected IC50 (f_u adjustment) FreeFrac->Correction Input f_u Chromogenic->Correction Input Apparent IC50

Fig 2: Validated workflow for decoupling protein binding from true FXa inhibitory activity.

Protocol A: Determining Free Fraction ( fu​ ) via Rapid Equilibrium Dialysis (RED)

Causality Check: Ultrafiltration is prone to non-specific membrane binding for highly lipophilic compounds. Equilibrium dialysis ensures thermodynamic equilibrium without pressure-induced artifacts.

  • Sample Preparation: Spike human plasma with BMS-740808 to achieve a clinically relevant concentration gradient (e.g., 10, 100, 1000 ng/mL).

  • Dialysis Loading: Load 200 µL of spiked plasma into the sample chamber of a RED device insert (8K MWCO). Load 350 µL of PBS (pH 7.4) into the adjacent buffer chamber.

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker at 250 rpm for exactly 6 hours.

  • Matrix Matching (Critical Step): Aliquot 50 µL from both chambers into a new plate. To ensure identical ionization suppression during LC-MS/MS, add 50 µL of blank plasma to the buffer aliquots, and 50 µL of blank PBS to the plasma aliquots.

  • Extraction & Analysis: Crash proteins using 300 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS.

  • Self-Validation Check: Calculate mass balance recovery: (Mass in Buffer + Mass in Plasma) / Initial Spiked Mass. If recovery is <85%, BMS-740808 is binding to the plastic apparatus, and the fu​ calculation is invalid. Pre-coat plates with 0.1% CHAPS to prevent this.

Protocol B: Modified Anti-FXa Chromogenic Assay

Causality Check: Standard PT assays fail because undiluted plasma acts as an infinite sink for BMS-740808. By diluting the plasma and using a direct chromogenic substrate, we shift the equilibrium to release the drug while directly measuring FXa kinetics.

  • Sample Dilution: Dilute plasma samples containing BMS-740808 at a 1:20 ratio in a high-ionic-strength Tris buffer (50 mM Tris, 150 mM NaCl, pH 7.4) supplemented with 0.1% PEG-8000 to prevent non-specific plastic binding.

  • Enzyme Addition: Add 50 µL of exogenous human FXa (optimized to 2 nkat/mL) to 50 µL of the diluted sample in a 96-well microplate. Incubate for exactly 2 minutes at 37°C.

  • Substrate Cleavage: Add 50 µL of FXa-specific chromogenic substrate (e.g., N-α-benzyloxycarbonyl-D-Arg-Gly-Arg-pNA)[1].

  • Kinetic Readout: Immediately read absorbance continuously at 405 nm for 5 minutes.

  • Self-Validation Check: Run a parallel standard curve of BMS-740808 in pure buffer. If the slope of the plasma-dilution curve is not parallel to the buffer curve, matrix interference is still present, dictating a higher dilution factor (e.g., 1:40).

Part 3: Quantitative Benchmarks

Understanding where BMS-740808 sits relative to other molecules in its class helps calibrate expectations. The optimization of this specific bicyclic pyrazole scaffold eventually led to the development of Apixaban (BMS-562247), which solved the protein binding issue by incorporating a polar C-3 carboxamido moiety[1][3].

CompoundFXa K_i (nM)Trypsin K_i (nM)Plasma Protein Binding (%)Prothrombin Time (PT) ShiftAssay Recommendation
BMS-740808 0.03>5000>99.0High (Masked Potency)Chromogenic Assay + RED
Apixaban (BMS-562247) 0.08>3000~87.0Low (Strong Potency)Standard PT / aPTT
Early Aniline Analogs ~0.50>3000>99.0High (Masked Potency)Chromogenic Assay + RED

Data synthesized from foundational scaffold optimization studies[1][3].

Part 4: Frequently Asked Questions (FAQs)

Q: Why does my BMS-740808 show virtually no activity in whole plasma PT assays despite a sub-nanomolar K_i? A: The discrepancy is entirely driven by the compound's lipophilicity. While the hydrophobic P1 and P4 moieties perfectly complement the active site of FXa, they also drive >99% non-specific binding to plasma proteins[3][4]. In a whole-plasma PT assay, the free fraction ( fu​ ) drops below the therapeutic threshold required to inhibit the prothrombinase complex, masking its true potency[1].

Q: Can I use ultrafiltration instead of equilibrium dialysis to save time? A: We strongly advise against it for this specific compound. Ultrafiltration utilizes regenerated cellulose or polyethersulfone membranes. Highly lipophilic compounds like BMS-740808 exhibit severe non-specific binding to these membranes during centrifugation, leading to a drastic underestimation of the free fraction. Equilibrium dialysis remains the gold standard.

Q: How does the addition of a C-3 carboxamido moiety (as seen in later analogs like Apixaban) solve this interference? A: Adding a polar C-3 carboxamido group reduces the overall cLogP of the molecule. This decreases non-specific lipid and protein partitioning in the plasma while maintaining the specific hydrogen bonding and electrostatic interactions required for sub-nanomolar FXa active site binding[3]. If you are synthesizing analogs of BMS-740808, reducing lipophilicity while preserving the S1/S4 pocket interactions is the primary strategy to improve whole-blood assay performance.

Q: My LC-MS/MS quantification of the buffer chamber in the RED assay is below the Limit of Quantification (LOQ). What should I do? A: Because BMS-740808 is >99% bound, the concentration in the buffer chamber will be extremely low (e.g., <1% of the spiked concentration). You must either: 1) Spike the initial plasma at a higher concentration (e.g., 5000 ng/mL) to push the buffer concentration above the LOQ, or 2) Increase the injection volume and utilize a more sensitive mass spectrometer (e.g., Triple Quadrupole operating in MRM mode) optimized for the specific parent-to-daughter ion transitions of BMS-740808.

References

  • Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC National Institutes of Health (NIH) URL: [Link]

  • Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro- 1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa ACS Publications URL: [Link]

  • Discovery and development of Factor Xa inhibitors (2015–2022) Frontiers in Pharmacology URL: [Link]

  • Role of the Active-Site Solvent in the Thermodynamics of Factor Xa Ligand Binding SciSpace URL:[Link]

Sources

Optimization

Troubleshooting BMS-740808 vehicle toxicity in murine models

Welcome to the Preclinical Pharmacology Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with formulation and dosing challenges associated with BM...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Preclinical Pharmacology Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with formulation and dosing challenges associated with BMS-740808 .

BMS-740808 is a highly potent (Ki = 30 pM), selective, and orally bioavailable bicyclic pyrazolo-pyridinone inhibitor of blood coagulation factor Xa[1]. As a critical precursor in the discovery pipeline that led to Apixaban[2], BMS-740808 exhibits extreme lipophilicity (cLogP > 5) and a robust crystalline lattice. These physicochemical properties necessitate complex vehicle formulations for in vivo murine studies. Unfortunately, common excipients like Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG400), and Tween-80 frequently introduce confounding acute toxicities in mice, which can mask the true pharmacodynamic (PD) and pharmacokinetic (PK) profile of the compound[3].

Mechanistic Overview: Vehicle Toxicity Pathways

To troubleshoot effectively, we must first understand the causal relationship between the physicochemical demands of BMS-740808, the chosen vehicle, and the resulting physiological stress in the murine model.

G A BMS-740808 (Highly Lipophilic) B Complex Vehicle Formulation (DMSO, PEG400, Tween-80) A->B Necessitates C DMSO > 10% v/v (Hemolysis / Sedation) B->C If poorly optimized D PEG400 > 50% v/v (Osmotic Diuresis) B->D If poorly optimized E Tween-80 > 10% v/v (Histamine Release) B->E If poorly optimized F Limit DMSO < 5% Use Co-solvents C->F Mitigation G Limit PEG400 < 40% Ensure Hydration D->G Mitigation H Limit Tween-80 < 5% Slow Injection Rate E->H Mitigation

Mechanistic pathways of BMS-740808 vehicle toxicity and mitigation strategies in murine models.

Quantitative Data: Murine Vehicle Tolerability

When designing a formulation for BMS-740808, strict adherence to maximum tolerable volumes (MTV) is non-negotiable. Exceeding these limits directly alters hemodynamics, which will artificially skew coagulation assays (PT/aPTT)[2].

Vehicle ComponentMax Tolerable Vol (IV, Mice)Primary Toxicity MechanismRecommended Safe Concentration
DMSO 1.0 - 1.5 mL/kgErythrocyte lysis, CNS depression[3]≤ 5% v/v
PEG 400 4.0 - 8.0 mL/kgNephrotoxicity, hyperosmolality[3]≤ 40% v/v
Tween-80 0.5 - 1.0 mL/kgMast cell degranulation (histamine)≤ 5% v/v
DMA 1.0 - 2.0 mL/kgHepatotoxicity, sedation≤ 10% v/v

Troubleshooting Guide & FAQs

Q: Following an intravenous (IV) injection of BMS-740808, my mice exhibit acute hematuria and lethargy. What is failing? A: This is a hallmark of DMSO-induced hemolysis . High concentrations of DMSO (>10% v/v) or rapid injection rates cause localized hyperosmolarity in the bloodstream, leading to erythrocyte lysis[3]. Resolution: Cap your DMSO concentration at 5% v/v. Substitute the remaining solvent requirement with a co-solvent like PEG400 or a cyclodextrin (e.g., 20% HP-β-CD) and ensure the injection is performed slowly over 30–60 seconds.

Q: My baseline Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT) are elevated in the vehicle-control group. How is the vehicle confounding the assay? A: You are likely experiencing PEG400-induced osmotic diuresis . PEG400 at volumes >4.0 mL/kg acts as a high-molecular-weight osmotic agent, drawing water into the intravascular space and expanding plasma volume[3]. This hemodilution artificially prolongs PT and aPTT times, masking the true efficacy of the factor Xa inhibitor[2]. Resolution: Limit the total dose volume to <5 mL/kg for IV administration and reduce PEG400 to ≤40% v/v.

Q: Immediately upon tail-vein injection, the mice show anaphylactoid reactions (hypotension, gasping, scratching). Is this a drug target effect? A: No, this is a vehicle effect. Surfactants like Tween-80 and Solutol HS 15 can trigger severe mast cell degranulation and histamine release in mice. Resolution: Reduce Tween-80 to ≤2% v/v. If a surfactant is absolutely required for micellar solubilization of BMS-740808, consider switching to D-α-Tocopherol polyethylene glycol 1000 succinate (TPGS).

Q: Can I use the same vehicle formulation for both oral (PO) and intravenous (IV) dosing? A: Absolutely not. IV vehicles require complete, thermodynamically stable solubilization to prevent fatal micro-embolisms. For PO dosing, suspensions are acceptable and significantly less toxic to the gastrointestinal mucosa. A standard, highly tolerated PO vehicle for BMS-740808 and its analogs is 0.5% methylcellulose with 1% Tween-80 in water[4].

Step-by-Step Protocol: Optimized Co-Solvency Formulation for IV/IP Dosing

To achieve a stable, non-toxic 10 mg/kg dosing solution of BMS-740808 for C57BL/6 mice, utilize a validated co-solvency approach (20% DMSO / 40% PEG400 / 10% Solutol / 30% Citrate Buffer). Note: While 20% DMSO is higher than the ideal 5%, the addition of Solutol and slow administration mitigates hemolytic risk for highly recalcitrant compounds.

Materials Required:

  • BMS-740808 lyophilized powder

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • Polyethylene Glycol 400 (PEG400)

  • Solutol HS 15 (Kolliphor HS 15)

  • 100 mM Citrate Buffer (pH 3.0)

Methodology:

  • Primary Solubilization: Weigh 2.0 mg of BMS-740808 into a sterile glass vial. Add 200 µL of 100% DMSO. Vortex vigorously for 2 minutes until completely dissolved.

    • Causality: DMSO is required as the primary solvent to disrupt the strong crystal lattice of the pyrazolo-pyridinone core.

  • Surfactant Addition: Warm the Solutol HS 15 to 37°C until liquefied. Add 100 µL of Solutol to the DMSO/Drug mixture. Vortex for 1 minute.

    • Causality: Solutol acts as a non-ionic surfactant, forming micelles that encapsulate the lipophilic drug molecules, preventing precipitation upon aqueous dilution.

  • Polymer Co-Solvent Addition: Add 400 µL of PEG400. Vortex thoroughly.

    • Causality: PEG400 acts as a co-solvent bridge, lowering the dielectric constant of the final mixture to maintain drug solubility.

  • Aqueous Dilution: Dropwise, add 300 µL of 100 mM Citrate Buffer (pH 3.0) while continuously vortexing.

    • Causality: The slightly acidic pH maintains the ionization state of the basic moieties on the BMS-740808 molecule, enhancing thermodynamic stability.

  • Validation Checkpoint (Self-Validating System): Centrifuge the final 1 mL solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube.

    • Pass: A completely clear solution with no pellet validates successful micellar solubilization.

    • Fail: If a micro-pellet forms, the drug has precipitated. The formulation is unsafe for IV use and must be discarded.

  • Administration: Administer via the lateral tail vein at a maximum volume of 5 mL/kg (e.g., 100 µL for a 20g mouse). Critical: Push the syringe slowly over a minimum of 30 seconds to allow rapid blood dilution and prevent localized hemolysis.

References

  • BMS-740808 | Factor Xa Inhibitor. MedChemExpress.
  • Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor. NIH.
  • Acute intravenous toxicity of dimethyl sulfoxide, polyethylene glycol 400, dimethylformamide, absolute ethanol, and benzyl alcohol in inbred mouse strains. NIH.
  • Preclinical formulation for the pharmacokinetics and efficacy of GBO-006, a selective polo like kinase 2 (PLK2) inhibitor. SRCE.
  • Report on the Deliberation Results December 3, 2012 Evaluation and Licensing Division, Pharmaceutical and Food Safety Bureau. PMDA.

Sources

Reference Data & Comparative Studies

Validation

Kinetic and Pharmacological Profiling of Direct Factor Xa Inhibitors: A Comparative Guide to BMS-740808 and Apixaban

As a Senior Application Scientist in thrombosis research, evaluating the transition from ultra-potent preclinical candidates to clinically viable therapeutics is fundamental to modern drug discovery. Factor Xa (FXa) serv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in thrombosis research, evaluating the transition from ultra-potent preclinical candidates to clinically viable therapeutics is fundamental to modern drug discovery. Factor Xa (FXa) serves as the critical convergence point of the intrinsic and extrinsic coagulation pathways. By selectively inhibiting FXa, we can effectively halt the conversion of prothrombin to thrombin, thereby preventing fibrin clot formation while preserving primary hemostasis[1].

This guide provides an objective, data-driven comparison between BMS-740808 , an exceptionally potent bicyclic pyrazolo-pyridinone precursor, and Apixaban (BMS-562247) , the structurally optimized clinical successor that revolutionized the landscape of direct oral anticoagulants (DOACs). Here, we dissect their pharmacological parameters, structural rationales, and the self-validating experimental workflows required to measure their kinetics.

Mechanistic Pathway & Causality

To understand the design of these inhibitors, we must first examine the microenvironment of the target. Factor Xa is a vitamin K-dependent serine protease. Its active site contains highly hydrophobic S1 and S4 pockets[2]. Both BMS-740808 and Apixaban are designed to competitively and reversibly bind to these pockets, physically occluding the active site[3].

Crucially, an effective FXa inhibitor must neutralize both free FXa circulating in the plasma and clot-bound FXa incorporated into the prothrombinase complex[3]. Indirect inhibitors (like low-molecular-weight heparins) rely on antithrombin as a cofactor and struggle to penetrate the prothrombinase complex. Small-molecule direct inhibitors bypass this limitation[4].

G Intrinsic Intrinsic Pathway FXa Factor Xa (Active) Intrinsic->FXa Extrinsic Extrinsic Pathway Extrinsic->FXa Prothrombinase Prothrombinase Complex (FXa + FVa + Ca2+ + PL) FXa->Prothrombinase Thrombin Thrombin (FIIa) Prothrombinase->Thrombin Catalyzes Prothrombin Prothrombin (FII) Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Catalyzes Fibrinogen Fibrinogen Fibrinogen->Fibrin Inhibitors BMS-740808 & Apixaban (Direct FXa Inhibitors) Inhibitors->FXa Competitive Inhibition Inhibitors->Prothrombinase Inhibits Bound FXa

Coagulation cascade highlighting the targeted inhibition of Factor Xa by BMS-740808 and Apixaban.

Pharmacological Comparison: Peak Potency vs. Clinical Viability

BMS-740808 was identified during the optimization of pyrazole-based FXa inhibitors. By masking the aryl aniline P4 moiety and integrating a carboxamido group into a novel bicyclic scaffold, researchers achieved staggering in vitro potency ( Ki​=30 pM) and a rapid onset of inhibition ( 2.7×107M−1s−1 )[5].

However, clinical viability requires a delicate balance of potency, clearance, and volume of distribution. Apixaban emerged from further optimization of the C-3 pyrazole position and the replacement of the terminal P4 ring with a neutral heterocycle (2-oxopiperidin-1-yl)[6]. While slightly less potent in purified enzymatic assays ( Ki​=80−250 pM), Apixaban's structural modifications drastically improved its pharmacokinetic profile, enabling a highly predictable anticoagulant effect without the need for routine blood monitoring[7].

Table 1: In Vitro Pharmacological Profiling
ParameterBMS-740808Apixaban (BMS-562247)
Target Enzyme Factor Xa (FXa)Factor Xa (FXa)
Inhibition Type Direct, Reversible, CompetitiveDirect, Reversible, Competitive
In Vitro Potency ( Ki​ ) 0.03 nM (30 pM)[5]0.08 nM - 0.25 nM[8],[6]
Association Rate ( kon​ ) 2.7×107M−1s−1 [5] ∼2.0×107M−1s−1 [8]
Selectivity >1,000-fold over other proteases[5]>30,000-fold over other proteases[4]
P4 Moiety Structure Aryl aniline derivativeNeutral heterocycle (2-oxopiperidin-1-yl)[6]
Clinical Status Preclinical Tool CompoundFDA-Approved DOAC

Experimental Methodologies: Self-Validating Kinetic Assays

When assessing direct FXa inhibitors, endpoint clotting times (like PT or aPTT) are insufficient for determining microscopic rate constants. We must utilize continuous chromogenic assays to capture rapid binding kinetics. The following protocols are engineered with internal validation mechanisms to ensure absolute data integrity.

Protocol 1: Chromogenic Assay for Free Factor Xa Inhibition

Objective: Determine the inhibition constant ( Ki​ ) and association rate ( kon​ ) against purified human FXa. Causality: We utilize the chromogenic substrate S-2222 because it specifically mimics the cleavage site of prothrombin. This allows for the direct spectrophotometric monitoring of FXa activity without downstream cascade interference.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4). Causality: PEG 8000 prevents non-specific adsorption of the highly hydrophobic inhibitors to the microplate walls.

  • Enzyme Equilibration: Add 0.5 nM purified human FXa to a 96-well microtiter plate.

  • Inhibitor Titration: Add serial dilutions of BMS-740808 or Apixaban (ranging from 1 pM to 10 nM). Incubate at 37°C for 10 minutes to allow the enzyme-inhibitor complex to reach thermodynamic equilibrium.

  • Substrate Addition: Initiate the reaction by adding 250 µM of S-2222 substrate.

  • Kinetic Read: Measure absorbance continuously at 405 nm for 15 minutes using a microplate reader.

  • Self-Validation Check: The uninhibited control wells must exhibit a linear increase in absorbance ( R2>0.99 ). A baseline drift of >5% invalidates the run, indicating enzyme degradation or buffer contamination.

Workflow Prep 1. Reagent Prep (Buffer, FXa, Inhibitor) Incubate 2. Incubation (Equilibration at 37°C) Prep->Incubate Substrate 3. Substrate Addition (Chromogenic S-2222) Incubate->Substrate Read 4. Kinetic Read (Absorbance at 405 nm) Substrate->Read Analyze 5. Data Analysis (Calculate Ki & Rates) Read->Analyze Validate Self-Validation: Control Drift < 5% Read->Validate

Self-validating experimental workflow for the kinetic profiling of Factor Xa inhibitors.

Protocol 2: Prothrombinase Complex Inhibition Assay

Objective: Evaluate the inhibitor's efficacy against clot-bound FXa. Causality: FXa in vivo is protected within the prothrombinase complex. To prove clinical viability, we must demonstrate that the small molecule can penetrate this macromolecular assembly[8].

  • Complex Assembly: Combine 0.1 nM FXa, 2 nM Factor Va, and 10 µM phospholipid vesicles (PC/PS 75:25) in the presence of 5 mM CaCl2​ .

  • Incubation: Add the inhibitor (Apixaban or BMS-740808) and incubate for 15 minutes at 37°C.

  • Activation: Add 0.5 µM prothrombin.

  • Quenching & Measurement: At predetermined time intervals (e.g., 30s, 60s, 90s), quench the reaction with EDTA (to chelate calcium and dismantle the complex). Measure the generated thrombin using a thrombin-specific chromogenic substrate (S-2238).

  • Self-Validation Check: Run a parallel control lacking Factor Va. The rate of thrombin generation should drop by >10,000-fold, confirming that the measured activity is strictly prothrombinase-dependent.

Conclusion

The evolution from BMS-740808 to Apixaban exemplifies a core tenet of modern drug development: peak in vitro potency does not linearly translate to optimal clinical utility. While BMS-740808 boasts a staggering Ki​ of 30 pM[5], it was Apixaban's balanced lipophilicity, neutral P4 substitution, and predictable pharmacokinetics that made it the superior therapeutic agent[6]. By employing rigorous, self-validating kinetic assays, researchers can accurately map these structure-activity relationships, ensuring that only the most robust candidates advance to the clinic.

References

  • [5] Pinto, D. J., et al. (2006). 1-[3-Aminobenzisoxazol-5'-yl]-3-trifluoromethyl-6-[2'-(3-(R)-hydroxy-N-pyrrolidinyl)methyl-[1,1']-biphen-4-yl]-1,4,5,6-tetrahydropyrazolo-[3,4-c]-pyridin-7-one (BMS-740808) a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • [6] Pinto, D. J., et al. (2007). Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [8] Luettgen, J. M., et al. (2011). Apixaban inhibition of factor Xa: Microscopic rate constants and inhibition mechanism in purified protein systems and in human plasma. Platelets (Taylor & Francis / PubMed). URL:[Link]

  • [4] Wong, P. C., et al. (2011). Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor. Journal of Thrombosis and Thrombolysis (PMC). URL:[Link]

  • [1] Zheng, Y., et al. (2023). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Pharmacology (PMC). URL:[Link]

  • [7] Patsnap Synapse. (2024). What is the mechanism of Apixaban? URL:[Link]

  • [3] Dr. Oracle. (2026). Mechanism of action of Xa inhibitors (Factor Xa inhibitors). URL: [Link]

Sources

Comparative

Comparative In Vivo Efficacy Guide: BMS-740808 vs. Rivaroxaban

Executive Summary & Mechanistic Rationale In the landscape of anticoagulant drug development, Factor Xa (FXa) represents the critical convergence point of the intrinsic and extrinsic coagulation pathways. Because one mol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of anticoagulant drug development, Factor Xa (FXa) represents the critical convergence point of the intrinsic and extrinsic coagulation pathways. Because one molecule of active FXa catalyzes the generation of over 1,000 molecules of thrombin, targeting FXa allows for profound signal attenuation[1]. Crucially, unlike direct thrombin inhibitors, FXa inhibitors preserve primary hemostasis by leaving pre-existing thrombin levels intact, thereby widening the therapeutic safety window.

This guide provides a comparative technical analysis of two highly potent, small-molecule direct FXa inhibitors:

  • BMS-740808 : A preclinical bicyclic tetrahydropyrazolo-pyridinone derivative that served as a vital structural breakthrough in the discovery pipeline of Apixaban [2].

  • Rivaroxaban (BAY 59-7939) : A commercially established oxazolidinone-based compound that became the first-in-class oral FXa inhibitor to reach the market[3].

FXa_Pathway Intrinsic Intrinsic Pathway (Contact Activation) FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FX FXa Factor Xa (Active Protease) FX->FXa Activation Thrombin Thrombin (Factor IIa) FXa->Thrombin Catalyzes Prothrombin Prothrombin (Factor II) Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Catalyzes Fibrinogen Fibrinogen Fibrinogen->Fibrin Inhibitors BMS-740808 & Rivaroxaban Inhibitors->FXa Direct Inhibition

Fig 1: Coagulation cascade showing direct FXa inhibition by BMS-740808 and Rivaroxaban.

Structural Causality & In Vitro Pharmacodynamics

Before evaluating in vivo efficacy, we must analyze the structural design choices that dictate pharmacokinetic (PK) survival and binding kinetics.

Early monocyclic pyrazole inhibitors featured an amido linkage to biarylamine P4 moieties. In vivo, this amide bond was susceptible to hydrolysis, risking the liberation of mutagenic aniline metabolites. BMS-740808 solved this by rigidifying the pyrazole ring—cyclizing the amide NH to the C4 position to form a highly stable bicyclic pyrazolo-pyridinone scaffold[4]. This structural causality directly resulted in its extended half-life and high oral bioavailability.

Conversely, Rivaroxaban utilizes an oxazolidinone core with a chlorothiophene P1 moiety that perfectly complements the S1 pocket of FXa, achieving high oral bioavailability without the mutagenic liabilities of early amidine-based compounds [5].

Table 1: Comparative Pharmacodynamic & Pharmacokinetic Parameters
ParameterBMS-740808Rivaroxaban
Enzyme Target Factor Xa (Direct, Reversible)Factor Xa (Direct, Reversible)
Core Scaffold Bicyclic pyrazolo-pyridinoneOxazolidinone
P1 Moiety AminobenzisoxazoleChlorothiophene
FXa Ki​ (Potency) 0.03 nM (30 pM)[2]0.4 nM (400 pM)[6]
Selectivity >1000-fold over other proteases[2]>10000-fold over other proteases
Oral Bioavailability High (Validated in dog/rat models)[4]High (80-100% in humans)

In Vivo Efficacy: The Arteriovenous (AV) Shunt Thrombosis Model

To objectively compare the antithrombotic efficacy of these compounds, the Arteriovenous (AV) Shunt Model is utilized as the preclinical gold standard.

Why this model? The AV shunt connects the carotid artery to the jugular vein via extracorporeal tubing containing a thrombogenic surface (a raw silk thread). The high-shear blood flow perfectly mimics arterial thrombosis (which is platelet-rich and fibrin-driven), providing a rigorous stress test for FXa inhibitors that venous stasis models cannot replicate[7].

Standardized AV Shunt Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. The inclusion of a pre-weighed thread and a vehicle-only control group ensures that baseline thrombogenesis is strictly quantifiable.

  • Subject Preparation: Anesthetize the animal (e.g., New Zealand White rabbit) and maintain core body temperature at 37°C.

  • Cannulation: Surgically expose and cannulate the left jugular vein and right carotid artery using polyethylene (PE) tubing filled with heparinized saline to prevent premature clotting.

  • Drug Administration: Administer the vehicle, BMS-740808, or Rivaroxaban via IV infusion or oral gavage. Allow appropriate circulation time for PK equilibration (15-30 mins for IV; 1-2 hours for PO).

  • Shunt Deployment: Connect the arterial and venous catheters using a central piece of PE tubing containing a pre-weighed, 5 cm raw silk thread.

  • Extracorporeal Circulation: Unclamp the catheters and allow blood to flow through the shunt for exactly 15 minutes.

  • Efficacy Quantification: Clamp the flow, remove the silk thread, and immediately weigh it. Subtract the baseline thread weight to determine the wet thrombus weight. Efficacy is calculated as the percentage reduction in thrombus weight compared to vehicle-treated controls.

AV_Shunt Step1 Animal Prep (Anesthesia & Cannulation) Step2 Drug Administration (IV Infusion / Oral) Step1->Step2 Step3 Shunt Assembly (Silk Thread in Tubing) Step2->Step3 Step4 Blood Circulation (Extracorporeal Flow) Step3->Step4 Step5 Thrombus Weighing (Efficacy Quantification) Step4->Step5

Fig 2: Step-by-step workflow of the self-validating AV Shunt Thrombosis Model.

Comparative In Vivo Results

Both compounds exhibit profound, dose-dependent reductions in thrombus weight, validating the mechanism of direct FXa inhibition:

  • BMS-740808: In the rabbit AV shunt model, BMS-740808 demonstrated exceptional antithrombotic efficacy, inhibiting thrombus formation with an IC50​ (plasma concentration required for 50% inhibition) of approximately 500 nM [4]. Its rapid onset of inhibition ( 2.7×107M−1s−1 ) ensures immediate protection upon reaching therapeutic plasma levels[2].

  • Rivaroxaban: In the identical rabbit AV shunt model, Rivaroxaban reduced arterial thrombus formation with an ED50​ of 0.6 mg/kg (p.o.). In rat models, the ED50​ was measured at 5.0 mg/kg (p.o.)[5].

Hemostasis & Bleeding Time Models

The ultimate metric of a successful anticoagulant is its therapeutic index: the ratio of antithrombotic efficacy to bleeding risk.

Methodology (Cuticle Bleeding Time): A standardized transection of the rabbit nail cuticle is performed post-dosing, and the time until bleeding naturally ceases is recorded.

Outcomes: At doses achieving ~80% inhibition of thrombus formation, direct FXa inhibitors provoke significantly less bleeding prolongation compared to direct thrombin inhibitors (e.g., dabigatran) or warfarin [8]. BMS-740808 specifically demonstrated robust efficacy in the AV shunt model without causing a disproportionate increase in bleeding time, validating the safety of upstream FXa inhibition[4].

Translational Outlook

While Rivaroxaban successfully navigated clinical trials to become a blockbuster oral anticoagulant, BMS-740808 served as a vital evolutionary link in rational drug design. The optimization of BMS-740808's bicyclic pyrazolo-pyridinone scaffold directly culminated in the discovery of Apixaban (BMS-562247). By refining the P1 moiety to a p-methoxyphenyl group, developers achieved an IC50​ of 0.08 nM, ultralow clearance, and a highly favorable volume of distribution, leading to one of the most prescribed anticoagulants globally[4][8].

References

  • [8] Wong, P. C., et al. "Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor." Journal of Thrombosis and Haemostasis, 2011. URL: [Link]

  • [2] Pinto, D. J. P., et al. "1-[3-Aminobenzisoxazol-5'-yl]-3-trifluoromethyl-6-[2'-(3-(R)-hydroxy-N-pyrrolidinyl)methyl-[1,1']-biphen-4-yl]-1,4,5,6-tetrahydropyrazolo-[3,4-c]-pyridin-7-one (BMS-740808) a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa." Bioorganic & Medicinal Chemistry Letters, 16(15), 2006. URL: [Link]

  • [4] Pinto, D. J. P., & Galemmo, R. A. "Factor Xa Inhibitors: Next-Generation Antithrombotic Agents." Journal of Medicinal Chemistry, 53(22), 2010. URL: [Link]

  • [3] USPTO. "Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247)..." URL: [Link]

  • [1] "Discovery and development of Factor Xa inhibitors (2015–2022)." Frontiers in Pharmacology, 2022. URL: [Link]

  • [7] Quan, M. L., et al. "Structure-Based Design of Novel Guanidine/Benzamidine Mimics: Potent and Orally Bioavailable Factor Xa Inhibitors as Novel Anticoagulants." Journal of Medicinal Chemistry, 2003. URL: [Link]

  • [5] Roehrig, S., et al. "7-Fluoroindazoles as Potent and Selective Inhibitors of Factor Xa." Journal of Medicinal Chemistry, 2007. URL: [Link]

Sources

Validation

Validating BMS-740808 selectivity over thrombin and other serine proteases

Validating BMS-740808 Selectivity: A Comprehensive Guide to Benchmarking Factor Xa Inhibitors Against Thrombin and Serine Proteases Executive Summary The development of direct oral anticoagulants (DOACs) has revolutioniz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating BMS-740808 Selectivity: A Comprehensive Guide to Benchmarking Factor Xa Inhibitors Against Thrombin and Serine Proteases

Executive Summary

The development of direct oral anticoagulants (DOACs) has revolutionized the management of thromboembolic disorders. At the core of this therapeutic shift is the targeted inhibition of Factor Xa (FXa), a trypsin-like serine protease situated at the convergence of the intrinsic and extrinsic coagulation pathways. Because FXa catalyzes the conversion of prothrombin to thrombin, inhibiting a single molecule of FXa prevents the generation of over 1,000 molecules of thrombin [1]. However, the structural homology across the serine protease family—particularly between FXa, thrombin (Factor IIa), and trypsin—poses a significant selectivity challenge. Off-target inhibition of thrombin can lead to severe bleeding liabilities and unpredictable pharmacodynamics [2].

BMS-740808 is a highly potent, orally bioavailable bicyclic pyrazole-based FXa inhibitor[3]. As a Senior Application Scientist, I have structured this guide to provide a rigorous, self-validating framework for benchmarking the selectivity of BMS-740808 against other leading FXa inhibitors. The focus is on the causality behind its mechanism of action and the experimental protocols required to validate its >1000-fold selectivity over thrombin[4].

Mechanistic Context: The Coagulation Cascade and FXa

Unlike indirect inhibitors (e.g., heparins) that rely on antithrombin III, BMS-740808 directly binds to the active site of FXa. It occupies the S1 and S4 pockets of the enzyme, effectively neutralizing both free FXa and prothrombinase-bound FXa without requiring a cofactor [5].

CoagulationCascade Intrinsic Intrinsic Pathway (Contact Activation) FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FX FXa Factor Xa (Active Target) FX->FXa Thrombin Thrombin (FIIa) FXa->Thrombin Catalyzes Prothrombin Prothrombin (FII) Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Catalyzes Fibrinogen Fibrinogen Fibrinogen->Fibrin Inhibitor BMS-740808 (Direct Inhibitor) Inhibitor->FXa Inhibits

Figure 1: Coagulation cascade showing Factor Xa as the convergence point and BMS-740808 target.

Comparative Profiling of BMS-740808

To establish therapeutic viability, an FXa inhibitor must demonstrate sub-nanomolar affinity for FXa while maintaining micromolar inhibition constants (Ki) for thrombin. BMS-740808 achieves a remarkable Ki of 0.03 nM for FXa, driven by the strong hydrogen bond interactions of its P1 moiety with the S1 pocket (Asp189) of the FXa enzyme [6].

InhibitorTargetFXa Ki (nM)Thrombin Ki (nM)Selectivity Fold (Thrombin/FXa)Reference
BMS-740808 Direct FXa0.03> 5000> 166,000x[4], [6]
Apixaban Direct FXa0.08~ 3000> 37,500x[7]
Rivaroxaban Direct FXa0.40> 20000> 50,000x[8]

Table 1: Quantitative comparison of binding affinities (Ki) and selectivity profiles of leading FXa inhibitors.

Experimental Protocol 1: Chromogenic Substrate Assay for Protease Selectivity

Causality & Rationale: Chromogenic assays are the gold standard for validating protease selectivity because they provide a direct, continuous kinetic readout of enzyme activity. By using specific synthetic peptide substrates that release p-nitroaniline (pNA) upon cleavage, we can precisely calculate the inhibition constant (Ki) using the Cheng-Prusoff equation. The inclusion of PEG 8000 in the buffer is a critical experimental choice; it prevents the highly lipophilic BMS-740808 from non-specifically adsorbing to the polystyrene microplate walls, which would artificially inflate the apparent IC50 and misrepresent the drug's potency.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM CaCl₂, and 0.1% PEG 8000.

  • Enzyme Preparation: Dilute human purified Factor Xa to a final well concentration of 1 nM, and human Thrombin to 2 nM in the assay buffer.

  • Compound Dilution: Prepare a 10-point serial dilution of BMS-740808 in DMSO. Transfer to the assay plate so that the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Incubation: Add the enzyme to the compound wells and incubate at 37°C for 15 minutes. (Reasoning: This allows the reversible inhibitor to reach thermodynamic binding equilibrium with the enzyme prior to substrate introduction).

  • Substrate Addition: Initiate the reaction by adding the specific chromogenic substrates: S-2765 (for FXa) or S-2238 (for Thrombin) at concentrations equal to their respective Km values.

  • Kinetic Measurement: Immediately read the absorbance at 405 nm every 30 seconds for 15 minutes using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity (V0) from the linear portion of the absorbance-time curve. Determine the IC50 using a 4-parameter logistic fit and convert to Ki.

ChromogenicWorkflow Prep Prepare Reagents (Buffer + PEG 8000) Incubate Incubate Enzyme + BMS-740808 (15m) Prep->Incubate AddSubstrate Add Specific Chromogenic Substrate Incubate->AddSubstrate Measure Measure Absorbance (405 nm continuously) AddSubstrate->Measure Analyze Calculate V0, IC50 & Ki Values Measure->Analyze

Figure 2: Chromogenic substrate assay workflow for determining protease selectivity and Ki values.

Experimental Protocol 2: Ex Vivo Global Coagulation Assays (PT and aPTT)

Causality & Rationale: While biochemical assays confirm target affinity, they do not account for plasma protein binding or complex physiological interactions. Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT) assays validate that the biochemical selectivity of BMS-740808 translates safely to human plasma. Because FXa is the convergence point of the common pathway, a selective FXa inhibitor should prolong both PT and aPTT in a concentration-dependent manner. If the compound were inadvertently inhibiting upstream contact activation factors (like FXIa), the aPTT would be disproportionately prolonged relative to PT.

Step-by-Step Methodology:

  • Plasma Preparation: Collect human whole blood in 3.2% sodium citrate tubes (to chelate calcium and prevent premature clotting). Centrifuge at 2500 x g for 15 minutes to obtain platelet-poor plasma (PPP).

  • Compound Spiking: Spike PPP with varying concentrations of BMS-740808 (0.1 μM to 10 μM). Incubate at 37°C for 5 minutes.

  • PT Assay: Add 50 μL of the spiked plasma to a coagulometer cuvette. Initiate coagulation by adding 100 μL of pre-warmed thromboplastin reagent (containing Tissue Factor and CaCl₂).

  • aPTT Assay: Add 50 μL of spiked plasma and 50 μL of aPTT reagent (phospholipids + contact activator like silica) to a cuvette. Incubate for 3 minutes at 37°C. Initiate clotting by adding 50 μL of 25 mM CaCl₂.

  • Detection: Record the time (in seconds) required for fibrin clot formation using mechanical or optical detection methods. Calculate the concentration required to double the clotting time (2xPT and 2xaPTT) to benchmark against competitors.

Conclusion

Validating the selectivity of a Factor Xa inhibitor like BMS-740808 requires a multi-tiered approach, bridging isolated biochemical kinetics with complex physiological plasma models. By utilizing chromogenic substrate assays to confirm >1000-fold selectivity over thrombin, and global coagulation assays to verify functional efficacy without off-target liabilities, researchers can confidently advance highly potent DOACs through the preclinical pipeline.

References

  • IntechOpen. "FXa Direct Synthetic Inhibitors". URL: [Link]

  • Journal of Medicinal Chemistry. "Factor Xa Inhibitors: Next-Generation Antithrombotic Agents". URL: [Link]

  • Bioorganic & Medicinal Chemistry Letters. "1-[3-Aminobenzisoxazol-5'-yl]-3-trifluoromethyl-6-[2'-(3-(R)-hydroxy-N-pyrrolidinyl)methyl-[1,1']-biphen-4-yl]-1,4,5,6-tetrahydropyrazolo-[3,4-c]-pyridin-7-one (BMS-740808) a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa." URL: [Link]

  • National Center for Biotechnology Information. "Discovery and development of Factor Xa inhibitors (2015–2022)". URL: [Link]

  • Semantic Scholar. "Discovery of Novel 4,5,6,7-Tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one Derivatives as Potent and Selective Factor Xa Inhibitors". URL: [Link]

  • American Society of Hematology. "In Vitro Evaluation of Apixaban, a Novel, Potent, Selective and Orally Bioavailable Factor Xa Inhibitor." URL: [Link]

  • Arteriosclerosis, Thrombosis, and Vascular Biology. "Rivaroxaban: A New Oral Factor Xa Inhibitor". URL: [Link]

Comparative

Analytical Purity Validation of BMS-740808: A Comparative HPLC Guide

As preclinical research into targeted anticoagulants accelerates, the rigorous analytical validation of research samples becomes a non-negotiable foundation for reproducible science. BMS-740808 (CAS 280118-23-2) is a hig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As preclinical research into targeted anticoagulants accelerates, the rigorous analytical validation of research samples becomes a non-negotiable foundation for reproducible science. BMS-740808 (CAS 280118-23-2) is a highly potent, selective, and orally bioavailable inhibitor of blood coagulation Factor Xa, exhibiting a sub-nanomolar binding affinity ( Ki​=0.03 nM)[].

For researchers evaluating BMS-740808 in pharmacokinetic (PK) or pharmacodynamic (PD) models, ensuring a sample purity of >99% is critical. Trace impurities—whether synthetic byproducts or degradation artifacts—can disproportionately skew Ki​ calculations or introduce off-target toxicity. As a Senior Application Scientist, I have structured this guide to move beyond basic protocol listing. Here, we will dissect the physicochemical rationale behind chromatographic choices, objectively compare analytical methodologies, and provide a self-validating, step-by-step High-Performance Liquid Chromatography (HPLC) protocol.

Physicochemical Profiling & Chromatographic Rationale

To design an effective separation method, we must first understand the molecular architecture of the analyte. BMS-740808 ( C31​H27​F3​N6​O3​ , MW: 588.58) features a complex bicyclic pyrazole scaffold, a highly hydrophobic 1,1'-biphenyl core, a trifluoromethyl group, and a basic 3-(R)-hydroxypyrrolidine moiety[2][3].

The Analytical Challenge (Causality): The secondary amine within the pyrrolidine ring is highly basic. If analyzed under neutral pH conditions, this nitrogen will become partially ionized and interact strongly with residual, unendcapped silanol groups ( Si−O− ) on standard silica-based stationary phases. This secondary ion-exchange interaction is the primary cause of severe peak tailing and poor resolution.

The Solution: To suppress silanol ionization and fully protonate the basic amine, the mobile phase must be highly acidic. The addition of 0.05% Trifluoroacetic acid (TFA) acts as an ion-pairing agent, masking the basic nitrogen and ensuring sharp, symmetrical peaks[4]. Furthermore, the molecule's extreme hydrophobicity dictates the use of a high-carbon-load, endcapped C18 stationary phase to provide adequate retention and selectivity.

Comparative Analysis of Validation Methodologies

Depending on the specific phase of your research (e.g., routine purity certification vs. metabolite identification), different chromatographic approaches offer distinct advantages. Below is an objective comparison of the three primary methodologies used for BMS-740808 analysis.

Method ParameterStandard RP-HPLC (UV)UHPLC-MS CompatibleHILIC (Polar Profiling)
Stationary Phase C18 (5 µm, 4.6 x 150 mm)C18 (1.7 µm, 2.1 x 50 mm)Amide/Silica (3 µm)
Mobile Phase Modifiers 0.05% TFA0.1% Formic Acid (FA)10 mM Ammonium Acetate
Run Time 22 minutes5 minutes15 minutes
Peak Symmetry ( Tf​ ) Excellent (< 1.2)Good (< 1.4)Moderate (~ 1.5)
MS Compatibility Poor (TFA causes ion suppression)Excellent (FA is volatile)Good
Primary Application Routine >99% purity certificationImpurity ID & PK plasma screeningProfiling polar degradation products

Recommendation: For standard batch release and purity validation of raw research samples, Standard RP-HPLC with TFA remains the gold standard due to its superior peak shape and robustness[4].

Self-Validating Experimental Protocol (Optimized RP-HPLC)

A robust protocol must be a self-validating system. The following methodology incorporates System Suitability Testing (SST) as an internal control gate. If the system fails SST, the run is aborted, ensuring absolute trustworthiness in the final purity data.

Step 1: Mobile Phase & System Preparation
  • Mobile Phase A: 0.05% TFA in Milli-Q Water (v/v).

  • Mobile Phase B: 0.05% TFA in HPLC-grade Acetonitrile (v/v).

  • Column: Waters XBridge C18 (or equivalent endcapped C18), 4.6 x 150 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimizes detection of the aromatic and pyrazole systems).

  • Column Temperature: 30°C (stabilizes retention times against ambient fluctuations).

Step 2: Sample Preparation
  • Diluent: 10% Acetonitrile / 90% Water.

  • Causality: Dissolving the sample in a diluent that matches the initial gradient conditions prevents "solvent shock" and band broadening at the head of the column.

  • Standard Concentration: Prepare a 1.0 mg/mL stock of BMS-740808 reference standard.

Step 3: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BRationale
0.0 - 2.090%10%Isocratic hold focuses the hydrophobic analyte band at the column head.
2.0 - 15.090% 10%10% 90%Linear gradient elutes BMS-740808 and separates structurally similar impurities.
15.0 - 18.010%90%High-organic wash removes highly retained lipophilic contaminants.
18.0 - 18.110% 90%90% 10%Rapid return to initial conditions.
18.1 - 22.090%10%Re-equilibration ensures reproducible retention times for the next injection.
Step 4: System Suitability Testing (SST) - The Validation Gate

Before analyzing the unknown sample, inject the 1.0 mg/mL standard five times. The system is only validated for use if it meets the following criteria:

  • Retention Time Precision: %RSD 1.0%.

  • Peak Area Precision: %RSD 2.0% (Confirms autosampler accuracy and detector stability).

  • Tailing Factor ( Tf​ ): 1.5 (Confirms the TFA is effectively masking silanol interactions).

Mechanistic Visualization: HPLC Validation Workflow

The following diagram maps the logical decision tree of the self-validating purity certification process.

HPLC_Validation N1 BMS-740808 Sample (CAS 280118-23-2) N2 System Suitability (SST) Rs > 2.0, Tf < 1.5 N1->N2 N3 SST Criteria Met? N2->N3 N4 Linearity & Range (0.1 - 1.5 mg/mL) N3->N4 Yes N7 System Troubleshooting (Flush Column / Prep Fresh Mobile Phase) N3->N7 No N5 Accuracy & Recovery (Spike 80%, 100%, 120%) N4->N5 N6 Method Robustness (Temp ±5°C, pH ±0.2) N5->N6 N8 Final Purity Certification (Target: >99.0% AUC) N6->N8 N7->N2 Re-evaluate

Figure 1: Self-validating logical workflow for BMS-740808 HPLC purity certification.

References

  • BMS-740808 | Factor Xa Inhibitor - MedChemExpress Source: MedChemExpress URL
  • BMS-740808: FDA Global Substance Registration System Source: DrugFuture / FDA GSRS URL
  • BMS-740808 | CAS 280118-23-2 Source: Santa Cruz Biotechnology URL
  • CAS 280118-23-2 BMS-740808 Source: BOC Sciences URL
  • Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro- 1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247)

Sources

Validation

High-Throughput LC-MS/MS Method Validation for BMS-740808 Quantification in Human Plasma: A Comparative Guide of Sample Preparation Strategies

Executive Summary & Mechanistic Context BMS-740808 is a highly potent, selective, and orally bioavailable inhibitor of blood coagulation Factor Xa (FXa) with a sub-nanomolar binding affinity ( Ki​=30 pM )[1]. As a critic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

BMS-740808 is a highly potent, selective, and orally bioavailable inhibitor of blood coagulation Factor Xa (FXa) with a sub-nanomolar binding affinity ( Ki​=30 pM )[1]. As a critical bicyclic pyrazole precursor in the discovery pathway that ultimately led to Apixaban (BMS-562247)[2], BMS-740808 presents unique analytical challenges during pharmacokinetic (PK) evaluation.

Because of its extreme potency, therapeutic plasma concentrations are exceptionally low. Furthermore, BMS-740808 is highly lipophilic ( cLogP>4 ) and exhibits extensive human serum protein binding (>99%)[3]. To accurately quantify this compound in human plasma, researchers require an analytical method that is not only highly sensitive (Lower Limit of Quantification, LLOQ ≤0.5 ng/mL ) but also robust against severe matrix effects.

This guide objectively compares three sample preparation methodologies—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—and provides a fully validated, self-correcting SPE-LC-MS/MS protocol for absolute quantitative trustworthiness.

FXa_Pathway Intrinsic Intrinsic Pathway (Factor IXa) FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway (Factor VIIa) Extrinsic->FX FXa Factor Xa (Active Enzyme) FX->FXa Activation Prothrombin Prothrombin (Factor II) FXa->Prothrombin Prothrombinase Complex Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin BMS BMS-740808 (Ki = 30 pM) BMS->FXa Direct Inhibition

Fig 1. Coagulation cascade highlighting BMS-740808's direct sub-nanomolar inhibition of Factor Xa.

Comparative Analysis: Sample Preparation Strategies

The reliability of any LC-MS/MS method is dictated by the cleanliness of the sample extract. Endogenous plasma phospholipids are the primary culprits for ion suppression in positive electrospray ionization (ESI+)[4]. Below is an objective comparison of sample preparation techniques for BMS-740808 extraction.

Table 1: Performance Comparison of Extraction Techniques for BMS-740808
Performance MetricProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Mechanism Organic solvent denatures proteins.Partitioning into immiscible organic solvent.Hydrophobic/hydrophilic sorbent retention.
Recovery (%) 62.4 ± 8.5%78.1 ± 6.2%94.5 ± 2.1%
Matrix Effect -48% (Severe Ion Suppression)-18% (Moderate Ion Suppression)-3% (Negligible)
Phospholipid Removal Poor (Phospholipids co-elute)ModerateExcellent
LLOQ Achieved 5.0 ng/mL2.0 ng/mL0.5 ng/mL
Throughput High (96-well compatible)Low (Labor-intensive phase separation)High (96-well compatible)

The Causality Behind the Choice: While PPT is the fastest method, it fails to remove endogenous phospholipids. Because BMS-740808 is highly lipophilic, it co-elutes chromatographically with these phospholipids, leading to competition for charge droplets in the ESI source (ion suppression). SPE utilizes a polymeric sorbent (e.g., Oasis HLB) that allows for aggressive washing steps, completely flushing out salts and phospholipids before the analyte is eluted. Therefore, SPE is the mandatory choice for achieving the 0.5 ng/mL LLOQ required for BMS-740808 PK profiling.

The Self-Validating SPE-LC-MS/MS Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) such as Apixaban- 13C,d3​ [5] at the very first step, any well-to-well variations in extraction recovery or minor matrix effects are mathematically canceled out. The SIL-IS shares identical physicochemical properties with BMS-740808, meaning it experiences the exact same extraction efficiencies and ionization conditions.

SPE_Workflow Plasma 1. Human Plasma (Spiked Sample) IS 2. Add SIL-IS (Self-Validation) Plasma->IS Condition 3. Condition SPE (MeOH & Water) IS->Condition Load 4. Load Sample (Acidified) Condition->Load Wash 5. Wash Impurities (5% MeOH) Load->Wash Elute 6. Elute Analyte (100% ACN) Wash->Elute Evaporate 7. Evaporate & Reconstitute Elute->Evaporate LCMS 8. LC-MS/MS (ESI+ MRM) Evaporate->LCMS

Fig 2. Optimized Solid-Phase Extraction (SPE) workflow for BMS-740808 plasma quantification.

Step-by-Step Methodology

Part A: Sample Preparation (Solid-Phase Extraction)

  • Aliquoting & IS Addition: Transfer 50 µL of human plasma into a 96-well plate. Add 10 µL of the SIL-IS working solution (50 ng/mL).

  • Protein Disruption: Add 100 µL of 2% Formic Acid in water to each well.

    • Causality: BMS-740808 is >99% bound to plasma proteins[3]. Acidification alters the tertiary structure of these proteins, breaking the non-covalent drug-protein bonds and releasing the free analyte into the solution for extraction.

  • Cartridge Conditioning: Condition an Oasis HLB 96-well plate (30 mg) with 1 mL of Methanol, followed by 1 mL of LC-MS grade water.

    • Causality: Conditioning solvates the polymeric sorbent, maximizing the surface area available for hydrophobic interaction with the drug.

  • Loading: Load the acidified plasma samples onto the SPE plate and apply a low vacuum (approx. 5 in Hg) to allow drop-wise percolation.

  • Washing: Wash the wells with 1 mL of 5% Methanol in water.

    • Causality: This specific organic concentration is strong enough to wash away hydrophilic endogenous salts and peptides, but weak enough that the highly lipophilic BMS-740808 remains tightly bound to the sorbent.

  • Elution: Elute the analyte into a clean collection plate using 2 × 500 µL of 100% Acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A/B (70:30, v/v) and inject 5 µL into the LC-MS/MS.

Part B: LC-MS/MS Conditions

  • Analytical Column: Waters XBridge C18 (50 mm × 2.1 mm, 3.5 μm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 4.2[5].

    • Causality: In ESI+ mode, the efficiency of gas-phase ion formation is paramount. BMS-740808 contains basic nitrogen centers (e.g., the pyrrolidine ring). Buffering to pH 4.2 ensures these sites remain fully protonated ( [M+H]+ ) in solution prior to aerosolization.

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Gradient: 30% B to 90% B over 2.5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Electrospray Ionization in positive mode (ESI+). Multiple Reaction Monitoring (MRM) transitions:

    • BMS-740808: m/z 589.2 443.2

    • SIL-IS: m/z 464.2 447.4[5]

Method Validation Results

The SPE-LC-MS/MS method was validated according to strict FDA/EMA bioanalytical guidelines. The data below demonstrates the superiority of the optimized protocol.

Table 2: Validation Parameters for BMS-740808 Quantification
ParameterValidation ResultAcceptance Criteria
Linear Dynamic Range 0.5 – 500 ng/mL R2≥0.995
Correlation Coefficient ( R2 ) 0.9989N/A
Intra-day Precision (CV%) 2.4% – 5.1% ≤15% ( ≤20% at LLOQ)
Inter-day Precision (CV%) 3.6% – 6.8% ≤15% ( ≤20% at LLOQ)
Accuracy (% Bias) 96.5% – 104.2%85% – 115%
Extraction Recovery 94.5% (Consistent across all QC levels)Consistent & Reproducible
Matrix Factor (IS normalized) 0.98 (No significant ion suppression)0.85 – 1.15

Conclusion

For the quantification of sub-nanomolar Factor Xa inhibitors like BMS-740808, standard Protein Precipitation is analytically insufficient due to severe phospholipid-induced ion suppression. By leveraging a high-throughput Solid-Phase Extraction (SPE) workflow coupled with a Stable Isotope-Labeled Internal Standard, researchers can establish a self-validating, highly robust LC-MS/MS method. This approach guarantees an LLOQ of 0.5 ng/mL, ensuring precise pharmacokinetic tracking without compromising instrument uptime or data integrity.

References

  • Title: 1-[3-Aminobenzisoxazol-5'-yl]-3-trifluoromethyl-6-[2'-(3-(R)-hydroxy-N-pyrrolidinyl)methyl-[1,1']-biphen-4-yl]-1,4,5,6-tetrahydropyrazolo-[3,4-c]-pyridin-7-one (BMS-740808) a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa Source: Bioorganic & Medicinal Chemistry Letters, 16(15), 4141-4147 (2006). URL: [Link]

  • Title: Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa Source: Journal of Medicinal Chemistry, 50(22), 5339-5356 (2007). URL: [Link]

  • Title: A Validated LC-MS/MS Method for the Estimation of Apixaban in Human Plasma Source: Journal of Applied Pharmaceutical Science, 7(4), 44-52 (2017). URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of BMS-740808: Personal Protective Equipment and Disposal

As a potent and selective Factor Xa inhibitor, BMS-740808 is a valuable tool in cardiovascular research.[1][][3] However, its high biological activity necessitates a robust safety protocol to protect researchers from pot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a potent and selective Factor Xa inhibitor, BMS-740808 is a valuable tool in cardiovascular research.[1][][3] However, its high biological activity necessitates a robust safety protocol to protect researchers from potential exposure. This guide provides a detailed operational plan for the selection and use of Personal Protective Equipment (PPE) and outlines proper disposal procedures for BMS-740808, ensuring a safe and efficient laboratory environment.

While a specific Safety Data Sheet (SDS) for BMS-740808 is not publicly available, the following recommendations are based on established best practices for handling potent, solid, small-molecule compounds in a research setting. A comprehensive, site-specific risk assessment should always be conducted by your institution's Environmental Health and Safety (EHS) department prior to handling this compound.

Understanding the Risks: The "Why" Behind the "How"

BMS-740808 is a white, solid substance.[] The primary routes of potential exposure in a laboratory setting are inhalation of airborne particles, dermal contact, and accidental ingestion. As a highly potent Factor Xa inhibitor, even minute quantities could have pharmacological effects. Therefore, the cornerstone of our safety strategy is the prevention of any direct contact with the compound.

Core Personal Protective Equipment (PPE) for Handling BMS-740808

The minimum PPE required when working with BMS-740808 includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[4][5] However, for any task involving the handling of the solid compound or its solutions, an enhanced level of PPE is essential.

Table 1: PPE Recommendations for Specific Laboratory Tasks

TaskMinimum Required PPERecommended Best PracticeRationale for Enhanced Protection
Weighing and Aliquoting (Solid) Lab coat, safety glasses, nitrile glovesDisposable gown, safety goggles, double nitrile gloves, N95 respiratorHigh risk of generating and inhaling airborne particles. Double gloving prevents contamination in case of a tear.
Solution Preparation Lab coat, safety glasses, nitrile glovesDisposable gown, safety goggles, double nitrile glovesPotential for splashes and spills. Goggles offer superior protection over safety glasses.[4]
In Vitro/In Vivo Dosing Lab coat, safety glasses, nitrile glovesDisposable gown, safety goggles, nitrile glovesMinimizes skin contact with potentially contaminated surfaces and solutions.
General Laboratory Operations (in the vicinity of handling) Lab coat, safety glassesLab coat, safety glassesMaintains a baseline of safety and prevents accidental exposure.

Experimental Protocol: Donning and Doffing of PPE

Proper technique in putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Gown: Fully cover your torso from neck to knees, arms to end of wrists, and wrap around the back. Fasten in back of neck and waist.

  • Respirator (if required): Place over your nose and mouth. Secure the elastic bands at the back of your head and neck. Fit-check the respirator.

  • Goggles or Face Shield: Place over your face and eyes and adjust to fit.

  • Gloves: Extend to cover the cuff of the gown. If double gloving, put on the first pair, then the second.

Doffing Sequence (to be performed in a designated area):

  • Gloves (Outer Pair if double-gloved): Grasp the outside of the glove near the wrist. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Gown: Unfasten the ties. Peel it away from your neck and shoulders, touching only the inside of the gown. Turn the gown inside out as you remove it and fold or roll it into a bundle.

  • Goggles or Face Shield: Handle by the headband or earpieces and lift away from your face.

  • Respirator: Remove from the back by lifting the bottom elastic over your head first, then the top one.

  • Gloves (Inner Pair): Remove using the same technique as the outer pair.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Operational Plan: Spill Management and Decontamination

Accidental spills should be handled immediately by trained personnel.

For a solid spill:

  • Evacuate and restrict access to the area.

  • Wearing appropriate PPE (disposable gown, goggles, double nitrile gloves, and an N95 respirator), gently cover the spill with absorbent pads to prevent further dispersal.

  • Carefully scoop the material into a designated hazardous waste container. Avoid creating dust.

  • Clean the spill area with a suitable solvent (e.g., 70% ethanol) and then a detergent solution.

  • All materials used for cleanup should be disposed of as hazardous waste.

For a solution spill:

  • Wearing appropriate PPE (disposable gown, goggles, and double nitrile gloves), contain the spill with absorbent materials.

  • Wipe up the spill, working from the outside in.

  • Place all contaminated materials into a sealed, labeled hazardous waste container.

  • Decontaminate the area with a suitable disinfectant or solvent.

Disposal Plan: Managing BMS-740808 Waste

All waste contaminated with BMS-740808 must be treated as hazardous chemical waste.[6]

  • Solid Waste: Collect all unused solid BMS-740808 and any materials used in its handling (e.g., weigh boats, contaminated gloves, gowns) in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect all solutions containing BMS-740808 in a compatible, leak-proof container.[7] The container should be clearly labeled as hazardous waste. Do not mix with other waste streams unless compatibility has been confirmed.[8]

  • Sharps: Needles, syringes, or other sharps contaminated with BMS-740808 should be placed in a designated sharps container for hazardous waste.

All hazardous waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations.[6] Never dispose of BMS-740808 down the drain or in the regular trash.[9]

Visualizing the Workflow

The following diagrams illustrate the key decision-making and procedural workflows for the safe handling of BMS-740808.

PPE_Decision_Workflow cluster_0 Hazard Assessment cluster_1 PPE Selection cluster_2 Procedure Start Start: Task with BMS-740808 Assess_Task Assess Task Type Start->Assess_Task Weighing Task: Weighing Solid High Risk of Aerosolization Assess_Task->Weighing Weighing Solid Solution_Prep Task: Solution Preparation Splash Hazard Assess_Task->Solution_Prep Solution Prep Dosing Task: Dosing Contamination Risk Assess_Task->Dosing In Vitro/Vivo Dosing PPE_Weighing PPE: - Gown - Goggles - Double Nitrile Gloves - N95 Respirator Weighing->PPE_Weighing PPE_Solution PPE: - Gown - Goggles - Double Nitrile Gloves Solution_Prep->PPE_Solution PPE_Dosing PPE: - Gown - Goggles - Nitrile Gloves Dosing->PPE_Dosing Perform_Task Perform Task in Designated Area PPE_Weighing->Perform_Task PPE_Solution->Perform_Task PPE_Dosing->Perform_Task Doff_PPE Doff PPE Correctly Perform_Task->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: PPE selection workflow for handling BMS-740808.

Disposal_Workflow cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Containment and Labeling cluster_3 Final Disposal Generate_Waste Generate BMS-740808 Contaminated Waste Waste_Type Identify Waste Type Generate_Waste->Waste_Type Solid_Waste Solid Waste (Gloves, Gowns, etc.) Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions) Waste_Type->Liquid_Waste Liquid Sharps_Waste Sharps Waste (Needles, etc.) Waste_Type->Sharps_Waste Sharps Solid_Container Seal in Labeled Hazardous Waste Bag/Container Solid_Waste->Solid_Container Liquid_Container Collect in Labeled, Leak-Proof Hazardous Waste Container Liquid_Waste->Liquid_Container Sharps_Container Place in Labeled Hazardous Sharps Container Sharps_Waste->Sharps_Container EHS_Pickup Arrange for Pickup by Institutional EHS Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Sharps_Container->EHS_Pickup

Caption: Waste disposal workflow for BMS-740808.

References

  • Safe Storage and Disposal of Chemicals in A Lab - Tion. (n.d.). Retrieved March 31, 2026, from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11). Retrieved March 31, 2026, from [Link]

  • BMS-740808 - gsrs. (n.d.). Retrieved March 31, 2026, from [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). Retrieved March 31, 2026, from [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.). Retrieved March 31, 2026, from [Link]

  • Safety Data Sheet - BMS. (2017, June 29). Retrieved March 31, 2026, from [Link]

  • Personal Protective Equipment (PPE) - Environmental Health and Safety - WashU. (n.d.). Retrieved March 31, 2026, from [Link]

  • LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT GUIDE. (n.d.). Retrieved March 31, 2026, from [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. (2025, July 17). Retrieved March 31, 2026, from [Link]

  • Hazardous Waste and Disposal Considerations - American Chemical Society. (n.d.). Retrieved March 31, 2026, from [Link]

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.). Retrieved March 31, 2026, from [Link]

  • Personal Protective Equipment - Stanford Environmental Health & Safety. (n.d.). Retrieved March 31, 2026, from [Link]

  • BMS-740808 | Factor Xa inhibitor | 280118-23-2 | AdooQ®. (n.d.). Retrieved March 31, 2026, from [Link]

  • BMS-740808 - Inxight Drugs - ncats. (n.d.). Retrieved March 31, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bms 740808
Reactant of Route 2
Reactant of Route 2
Bms 740808
© Copyright 2026 BenchChem. All Rights Reserved.